molecular formula C30H32O8S B10800505 (S)-Gossypol (acetic acid)

(S)-Gossypol (acetic acid)

Numéro de catalogue: B10800505
Poids moléculaire: 552.6 g/mol
Clé InChI: HWXITYXZQTZOQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Gossypol (acetic acid) is a useful research compound. Its molecular formula is C30H32O8S and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Gossypol (acetic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Gossypol (acetic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H32O8S

Poids moléculaire

552.6 g/mol

Nom IUPAC

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde;sulfane

InChI

InChI=1S/C30H30O8.H2S/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;/h7-12,33-38H,1-6H3;1H2

Clé InChI

HWXITYXZQTZOQM-UHFFFAOYSA-N

SMILES canonique

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.S

Origine du produit

United States

Foundational & Exploratory

(S)-Gossypol (AT-101): A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol (acetic acid), also known as AT-101, is the levorotatory (-) enantiomer of gossypol, a naturally occurring polyphenolic compound derived from the cotton plant (Gossypium species). It has garnered significant interest in oncology as a promising small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. AT-101 acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins, thereby restoring the cell's natural apoptotic machinery. This document provides a comprehensive technical overview of the mechanism of action of (S)-Gossypol in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The primary anticancer mechanism of (S)-Gossypol is the induction of apoptosis through the direct inhibition of anti-apoptotic proteins belonging to the Bcl-2 family. These proteins, including Bcl-2, Bcl-xL, and Mcl-1, are central regulators of the intrinsic apoptotic pathway. In healthy cells, they prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. In many cancers, the overexpression of anti-apoptotic Bcl-2 family members creates a survival advantage for malignant cells.

(S)-Gossypol functions as a BH3 mimetic, mimicking the action of the BH3-only proteins (e.g., Bid, Bad, Puma, Noxa), which are the natural antagonists of anti-apoptotic Bcl-2 proteins. By binding to a hydrophobic groove on the surface of Bcl-2, Bcl-xL, and Mcl-1, (S)-Gossypol displaces the pro-apoptotic proteins. This leads to the activation of Bax and Bak, which then oligomerize in the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Quantitative Data

Binding Affinities of (S)-Gossypol (AT-101) to Bcl-2 Family Proteins

The efficacy of (S)-Gossypol as a Bcl-2 family inhibitor is underscored by its binding affinities for its primary targets. The following table summarizes the reported inhibitory constants (Ki) of (R)-(-)-Gossypol (AT-101) for key anti-apoptotic proteins.

Target ProteinKi (nM)
Bcl-2260 ± 30
Mcl-1170 ± 10
Bcl-xL480 ± 40

Data sourced from MedChemExpress.

Cytotoxicity of (S)-Gossypol (AT-101) in Cancer Cell Lines

The cytotoxic effects of (S)-Gossypol have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are presented in the table below.

Cell LineCancer TypeIC50 (µM)
DU-145Prostate Cancer~5-10
PC-3Prostate Cancer~10-50
MCF-7Breast Cancer~10-50
MDA-MB-231Breast Cancer~10-50
BxPC-3Pancreatic Cancer~5-10
MIA PaCa-2Pancreatic Cancer~5-10
HCT116Colorectal CancerNot specified
HT-29Colorectal Cancer~20-40
A549Non-Small Cell Lung Cancer~18-31
HeLaCervical Cancer~36
SK-mel-19Melanoma~23-46
H69Small Cell Lung Cancer~23-46
K562Myelogenous Leukemia~23-46
RamosBurkitt's LymphomaNot specified
SUDHL-1Diffuse Large B-cell LymphomaNot specified
RPMI-1788B-cell LymphomaNot specified

IC50 values are approximate and can vary based on experimental conditions such as incubation time and assay method.

Induction of Apoptosis by (S)-Gossypol

The induction of apoptosis is a key outcome of (S)-Gossypol treatment. The following table provides a summary of the percentage of apoptotic cells observed in different cancer cell lines after exposure to the compound.

Cell LineCancer TypeTreatmentApoptotic Cells (%)
HT-29Colorectal Cancer40 µM Gossypol for 24h~75% (early + late)
SEG-1Esophageal Adenocarcinoma100 µM Gossypol for 48h56.3%
BxPC-3Pancreatic Cancer10 µM Gossypol for 48h84.0%
MIA PaCa-2Pancreatic Cancer10 µM Gossypol for 48h72.7%
UM-SCC-17BHead and Neck Squamous Cell CarcinomaIn vivo treatment67% increase vs. control

Percentages of apoptosis are based on Annexin V/PI staining or TUNEL assays and can vary between experiments.

Signaling Pathways and Visualizations

The mechanism of action of (S)-Gossypol primarily involves the intrinsic apoptotic pathway. Below are Graphviz diagrams illustrating this pathway and a typical experimental workflow for assessing apoptosis.

G cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bcl2 Bcl-2 / Bcl-xL / Mcl-1 BaxBak Bax / Bak Bcl2->BaxBak Inhibition CytoC Cytochrome c BaxBak->CytoC Release CytoC_cyto Cytochrome c CytoC->CytoC_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp3 Activation CytoC_cyto->Apaf1 SGossypol (S)-Gossypol (AT-101) SGossypol->Bcl2 Inhibition G cluster_workflow Experimental Workflow: Apoptosis Assessment cluster_results Expected Results A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment with (S)-Gossypol A->B C 3. Cell Harvesting (Trypsinization/Scraping) B->C D 4. Washing with PBS C->D E 5. Staining Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubation (Room Temperature, in the dark) E->F G 7. Flow Cytometry Analysis F->G H 8. Data Interpretation (Viable, Early Apoptotic, Late Apoptotic/Necrotic) G->H Healthy Annexin V (-) / PI (-) Viable Cells Early Annexin V (+) / PI (-) Early Apoptotic Cells Late Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells

What is the biological activity of (S)-Gossypol (acetic acid)?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of (S)-Gossypol (Acetic Acid)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359) and often formulated as (S)-Gossypol acetic acid (also known as AT-101), is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium spp.).[1][2] It has garnered significant interest in the scientific community for its potent anticancer properties.[2] This document provides a comprehensive overview of the biological activities of (S)-Gossypol, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways. The primary mechanism of its antitumor effect is the inhibition of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, leading to apoptosis in a wide range of cancer cells.[3][4]

Core Biological Activities

(S)-Gossypol exhibits a multifaceted biological profile, with its most prominent activities being the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes.[3][5]

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A primary molecular mechanism of (S)-Gossypol is its function as a BH3 mimetic. It binds to the BH3 domain of anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1.[6][7][8] This binding prevents their interaction with pro-apoptotic Bcl-2 family members like Bak and Bax, thereby promoting apoptosis.[9] The (-)-enantiomer ((S)-Gossypol) is a more potent inhibitor of cell growth compared to the (+)-enantiomer or the racemic mixture.[6]

Induction of Apoptosis

By inhibiting anti-apoptotic Bcl-2 proteins, (S)-Gossypol triggers the mitochondrial or intrinsic pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm.[9][10] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[11][12] Apoptosis induction by (S)-Gossypol has been observed in numerous cancer cell lines, including those of the breast, colon, prostate, and lung.[3]

Cell Cycle Arrest

(S)-Gossypol has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including prostate and colorectal cancer cells.[5][13] This arrest is associated with the modulation of cell cycle regulatory proteins such as the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21.[14]

Inhibition of Lactate (B86563) Dehydrogenase (LDH)

(S)-Gossypol is an inhibitor of several dehydrogenase enzymes, notably lactate dehydrogenase (LDH).[1][15] LDH is a critical enzyme in anaerobic glycolysis. By inhibiting LDH, (S)-Gossypol can disrupt cellular energy metabolism, which is particularly impactful for cancer cells that often rely on glycolysis (the Warburg effect).[16]

Induction of Autophagy

In some cancer cell types, (S)-Gossypol has been observed to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[3] The interplay between autophagy and apoptosis in response to (S)-Gossypol treatment is an area of ongoing research.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of (S)-Gossypol (acetic acid).

Table 1: Inhibitory Activity against Bcl-2 Family Proteins

Target ProteinAssay TypeKi (µM)IC50 (µM)Reference(s)
Bcl-xLFluorescence Polarization-0.4[17]
Bcl-2Fluorescence Polarization0.2-0.3 (mM)10[17][18]
Mcl-1Fluorescence Polarization--[6]
Bcl-xLCell-free assay-0.5-0.6[18]

Table 2: In Vitro Growth Inhibitory Activity (IC50)

Cell LineCancer TypeIC50 (µM)Reference(s)
Jurkat (Bcl-2 overexpressing)Leukemia18.1 ± 2.6[19]
Jurkat (Bcl-xL overexpressing)Leukemia22.9 ± 3.7[19]
Jurkat (vector control)Leukemia7.0 ± 2.7[19]
RL95-2Endometrial Carcinoma1.3 - 18.9[20]
SKOV-3Ovarian Carcinoma1.3 - 18.9[20]
TTMedullary Thyroid Carcinoma1.3 - 18.9[20]
NCI-H295RAdrenocortical Carcinoma1.3 - 18.9[20]
SW-13Adrenocortical Carcinoma1.3 - 18.9[20]
HL-60Promyelocytic Leukemia4.5[8]

Table 3: Inhibition of Lactate Dehydrogenase (LDH) Isozymes

LDH IsozymeSubstrateKi (µM)IC50 (µM)Reference(s)
LDH-A4Pyruvate2016-42[21]
LDH-B4Pyruvate3416-42[21]
LDH-C4Pyruvate2916-42[21]
LDH-A4NADH33-[21]
LDH-B4NADH43-[21]
LDH-C4NADH45-[21]
LDH IsozymesLactate-125[21]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by (S)-Gossypol.

gossypol_apoptosis_pathway cluster_gossypol cluster_bcl2 Anti-Apoptotic Proteins cluster_pro_apoptotic Pro-Apoptotic Proteins cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade gossypol (S)-Gossypol bcl2 Bcl-2 gossypol->bcl2 Inhibits bclxl Bcl-xL gossypol->bclxl Inhibits bak Bak bcl2->bak bax Bax bclxl->bax cyto_c Cytochrome c bak->cyto_c Release bax->cyto_c Release casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: (S)-Gossypol induced apoptosis pathway.

gossypol_cell_cycle_pathway cluster_g1_s G1/S Transition gossypol (S)-Gossypol cyclinD Cyclin D gossypol->cyclinD Downregulates cdk46 CDK4/6 gossypol->cdk46 Downregulates p21 p21 (CDK Inhibitor) gossypol->p21 Upregulates cyclinD->cdk46 rb Rb cdk46->rb Phosphorylates e2f E2F rb->e2f s_phase S Phase Entry e2f->s_phase Promotes p21->cdk46

Caption: (S)-Gossypol mediated cell cycle arrest.

Experimental Workflow

experimental_workflow cluster_assays Apoptosis Assessment start Cancer Cell Culture treatment (S)-Gossypol Treatment (Varying Concentrations and Time) start->treatment viability Cell Viability Assay (MTT) treatment->viability annexinV Annexin V/PI Staining (Flow Cytometry) treatment->annexinV caspase Caspase Activity Assay treatment->caspase cyto_c_release Cytochrome c Release (Western Blot) treatment->cyto_c_release data_analysis Data Analysis and Interpretation viability->data_analysis annexinV->data_analysis caspase->data_analysis cyto_c_release->data_analysis

Caption: Workflow for assessing apoptosis induction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of (S)-Gossypol's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies assessing the cytotoxicity of gossypol on cancer cell lines.[16][22][23]

Objective: To determine the concentration of (S)-Gossypol that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • (S)-Gossypol (acetic acid) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of (S)-Gossypol in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted (S)-Gossypol or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium without disturbing the formazan crystals.

  • Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3/9 Activity Assay

This protocol is based on a colorimetric assay used to measure caspase activity in response to gossypol treatment.[11]

Objective: To quantify the activity of caspase-3 and caspase-9 as a measure of apoptosis induction.

Materials:

  • Cancer cell line treated with (S)-Gossypol

  • Caspase-3 and Caspase-9 Colorimetric Assay Kits (containing cell lysis buffer, reaction buffer, DTT, and pNA-conjugated substrates DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat 2x10^6 cells with the desired concentration of (S)-Gossypol for various time points (e.g., 0, 6, 12, 18, 24 hours).

  • Harvest the cells and wash them twice with ice-cold PBS.

  • Lyse the cells with 50 µL of the provided cell lysis buffer on ice for 10 minutes.

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant (cytosolic extract) to a new 96-well plate.

  • Add 50 µL of 2x reaction buffer containing 10 mM DTT to each sample.

  • Add 5 µL of the respective caspase substrate (DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase activity.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This is a general protocol for cell cycle analysis using flow cytometry, which is applicable to studies with (S)-Gossypol.[7][9][24][25]

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with (S)-Gossypol.

Materials:

  • Cancer cell line treated with (S)-Gossypol

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1x10^6 cells treated with (S)-Gossypol and a vehicle control.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes to pellet.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI to determine the DNA content of the cells.

Cytochrome c Release Assay (Western Blot)

This protocol describes the detection of cytochrome c in the cytosolic fraction of cells, a hallmark of mitochondrial-mediated apoptosis.[26][27]

Objective: To determine if (S)-Gossypol induces the release of cytochrome c from the mitochondria into the cytosol.

Materials:

  • Cancer cell line treated with (S)-Gossypol

  • Mitochondria/Cytosol Fractionation Kit

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibody against cytochrome c

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with (S)-Gossypol for the desired time.

  • Harvest the cells and separate the cytosolic and mitochondrial fractions using a commercial fractionation kit according to the manufacturer's instructions.

  • Determine the protein concentration of the cytosolic fractions.

  • Perform SDS-PAGE to separate the proteins from the cytosolic fractions.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for cytochrome c.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the presence of cytochrome c using a chemiluminescent substrate and an imaging system. An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Conclusion

(S)-Gossypol (acetic acid) is a promising natural product with well-defined anticancer properties. Its ability to act as a BH3 mimetic and inhibit anti-apoptotic Bcl-2 family proteins provides a strong rationale for its development as a therapeutic agent. The induction of apoptosis, cell cycle arrest, and inhibition of cellular metabolism are key biological activities that contribute to its antitumor effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of (S)-Gossypol and its derivatives in oncology.

References

(S)-Gossypol (acetic acid) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-Gossypol (Acetic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol (B191359) is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1][2] It exists as two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the internaphthyl bond.[1][3] This document focuses on the (S)-(+)-enantiomer, specifically its acetic acid solvate, hereafter referred to as (S)-Gossypol (acetic acid).

Gossypol and its derivatives have garnered significant interest for their wide range of biological activities, including antifertility, antiviral, and antimalarial properties.[1][2] In the context of oncology, gossypol is recognized as a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, making it a promising candidate for cancer therapy.[4][5] The (-)-enantiomer, also known as AT-101, is generally considered more biologically potent than the (+)-enantiomer.[4][6] However, both enantiomers and the racemic mixture are subjects of ongoing research.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for (S)-Gossypol (acetic acid).

Chemical Structure and Identification

(S)-Gossypol (acetic acid) is the acetic acid solvate of the (S)-(+)-enantiomer of gossypol. The presence of the acetic acid molecule can influence its crystalline structure and solubility.

  • IUPAC Name: acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde[7]

  • Synonyms: (S)-(+)-Gossypol acetic acid[8]

  • Molecular Formula: C₃₂H₃₄O₁₀[7][9]

  • CAS Number: 1189561-66-7[8]

Gossypol can exist in three tautomeric forms: an aldehyde, a ketone (quinoid), and a lactol (hemiacetal) form, which contributes to its chemical reactivity.[10][11]

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and computed properties of (S)-Gossypol (acetic acid) and its parent compound, gossypol.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 578.61 g/mol [7][9][12]
Appearance Yellow, crystalline powder[3][12]
Melting Point 164-168°C[12]
Solubility Soluble in DMSO (50 mg/mL), acetone, or methanol (B129727) (5mg/ml). Practically insoluble in water.[8][12][13]

Table 2: Computed and Spectroscopic Properties

PropertyValueSource
Exact Mass 578.21519728 Da[7]
XLogP3 6.5[12]
PSA (Polar Surface Area) 193 Ų[7]
UV Max (in Iron(III)-bis-(aminopropanol)-gossypol complex) 620 nm[14]

Biological Activity and Mechanism of Action

The primary anticancer mechanism of gossypol is the induction of apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family.[4]

Inhibition of Bcl-2 Family Proteins

(S)-Gossypol acts as a BH3 mimetic. The BH3 domain is a critical region in pro-apoptotic proteins (like Bad, Bid, Bim) that allows them to bind to a hydrophobic groove on anti-apoptotic proteins (like Bcl-2 and Bcl-xL).[15] By mimicking this domain, gossypol occupies this groove, preventing the anti-apoptotic proteins from sequestering their pro-apoptotic counterparts.[7][12] This leads to the release of pro-apoptotic proteins, subsequent activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and ultimately, caspase activation and apoptosis.[15][16]

Racemic gossypol acetic acid binds to Bcl-xL and Bcl-2 with Ki values of 0.5-0.6 µM and 0.2-0.3 mM, respectively.[5][12]

Bcl2_Pathway cluster_0 Mitochondrion cluster_1 Cytosol MOM Mitochondrial Outer Membrane Bax_Bak Bax / Bak CytoC Cytochrome c Bax_Bak->CytoC Release Apoptosome Apoptosome (Apaf-1, Cyto c, pro-Casp9) CytoC->Apoptosome Formation Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution SGossypol (S)-Gossypol Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) SGossypol->Bcl2_BclxL Inhibits Bcl2_BclxL->Bax_Bak Inhibits BH3_only BH3-only proteins (e.g., Bim, Bad, Bid) (Pro-apoptotic) BH3_only->Bcl2_BclxL Inhibits

Figure 1: (S)-Gossypol's Mechanism of Action via Bcl-2 Inhibition.

Other Mechanisms

In addition to Bcl-2 inhibition, gossypol has been shown to exert its cytotoxic effects through other mechanisms, including:

  • Induction of Oxidative Stress: Gossypol can lead to the formation of reactive oxygen species (ROS), causing oxidative damage to cellular components and promoting cell death.[17]

  • Enzyme Inhibition: It acts as an inhibitor for several dehydrogenase enzymes.[2]

  • Induction of Autophagy: Gossypol can induce autophagy, a cellular process of self-digestion, which can sometimes complement apoptosis in cancer cells.[4]

Anticancer Activity

Gossypol has demonstrated anticancer activity against a variety of human cancer cell lines.[4] The (-)-enantiomer generally exhibits greater growth inhibition than the (+)-enantiomer or the racemic mixture.[5]

Table 3: In Vitro Anticancer Activity of Gossypol Enantiomers

Cell LineCancer TypeCompoundActivity/EffectSource
UM-SCC-6, UM-SCC-14AHead and Neck(-)-GossypolGreater growth inhibition than (±) or (+)-Gossypol[5]
MCF-7Breast CancerGossypol (racemic)Decreased cell growth[4]
MIA PaCa-2Pancreatic CancerGossypol (racemic)Reduced cell viability[4]
H1975Non-small Cell LungGossypol (racemic)Inhibits proliferation and migration, induces apoptosis[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving gossypol.

HPLC Method for Enantiomeric Separation of Gossypol

This protocol is adapted from a method developed for the quantitative separation of (+)- and (-)-gossypol in cottonseed.[18]

Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of gossypol.

Principle: Gossypol is derivatized with a chiral amine, (R)-(-)-2-amino-1-propanol, to form diastereomers that can be separated by reversed-phase HPLC.

Materials:

  • Gossypol standard or sample extract

  • (R)-(-)-2-amino-1-propanol

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation:

    • Accurately weigh a ground sample containing approximately 1.5-3.5 mg of gossypol into a sample tube.

    • Add the derivatizing reagent, (R)-(-)-2-amino-1-propanol.

    • Extract the sample with a suitable solvent (e.g., methanol/water mixture).

    • Vortex and centrifuge the sample to pellet solids.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., Phenomenex Prodigy 5 µ, ODS-3, 100 x 3.2 mm).[18]

    • Mobile Phase: 80% Acetonitrile and 20% 10 mM KH₂PO₄, with the pH adjusted to 3.0 with H₃PO₄.[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (+)- and (-)-gossypol derivatives based on their retention times (e.g., (+)-isomer complex around 1.4 min, (-)-isomer complex around 2.6 min under specified conditions).[18]

    • Quantify the amount of each enantiomer by comparing the peak areas to a standard curve prepared with known concentrations of gossypol.

HPLC_Workflow start Start: Sample Weighing derivatization Derivatization with (R)-(-)-2-amino-1-propanol start->derivatization extraction Solvent Extraction derivatization->extraction centrifuge Centrifugation & Filtration extraction->centrifuge injection HPLC Injection (20 µL) centrifuge->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis: Peak Integration & Quantification detection->analysis end End: Report Results analysis->end

Figure 2: Workflow for HPLC-based Enantiomeric Analysis of Gossypol.

Spectrophotometric Determination of Total Gossypol

This protocol is based on the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III).[14]

Objective: To determine the total gossypol content in a sample.

Principle: Gossypol reacts with 3-amino-1-propanol and then with Iron(III) to form a stable green-colored complex. The absorbance of this complex, measured at its maximum wavelength (620 nm), is proportional to the concentration of gossypol.[14]

Materials:

  • Gossypol standard or sample extract

  • 3-amino-1-propanol solution

  • Iron(III) chloride solution

  • Dimethylformamide (DMF) or Isopropyl alcohol/Hexane mixture

  • Spectrophotometer

Procedure:

  • Sample/Standard Preparation:

    • Prepare a stock solution of gossypol standard in a suitable solvent (e.g., DMF).

    • Prepare a series of working standards by diluting the stock solution to cover a concentration range of 4-80 ppm.

    • Extract gossypol from the sample material using an appropriate solvent mixture (e.g., 40:60 v/v hexane-isopropyl alcohol).[14]

  • Color Development:

    • Take a known volume of the standard or sample extract in a volumetric flask.

    • Add the 3-amino-1-propanol solution, followed by the Iron(III) solution.

    • Dilute to the final volume with the solvent and mix well.

    • Allow the reaction to proceed for a set time at room temperature to ensure complete color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each standard and sample solution at 620 nm against a reagent blank.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the gossypol standards.

    • Determine the concentration of total gossypol in the sample by interpolating its absorbance value on the calibration curve.

Conclusion

(S)-Gossypol (acetic acid) is a chiral molecule with significant potential as an anticancer agent, primarily through its action as a BH3 mimetic that inhibits anti-apoptotic Bcl-2 family proteins. Its multifaceted biological activity continues to make it a subject of intense research for drug development. Understanding its chemical properties, mechanism of action, and the analytical methods for its characterization is crucial for advancing its therapeutic applications. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with this promising natural product.

References

A Technical Guide to the Synthesis and Purification of (S)-Gossypol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies for the synthesis and purification of (S)-Gossypol, also known as (-)-gossypol or AT-101, a potent anti-cancer agent. The document details the extraction of the racemic compound from natural sources, comprehensive protocols for enantiomeric resolution through crystallization and chiral high-performance liquid chromatography (HPLC), and an exploration of its mechanism of action.

Introduction to Gossypol (B191359)

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1] Due to steric hindrance around the binaphthyl bond, it exhibits atropisomerism, existing as two enantiomers: (+)-gossypol and (-)-gossypol. The (-)-enantiomer, (S)-Gossypol or AT-101, is the more biologically active form and has garnered significant interest for its therapeutic potential, particularly in oncology.[2] It functions as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins and inducing apoptosis in cancer cells.

Synthesis and Extraction of Racemic Gossypol

While total synthesis of gossypol has been achieved, the most common and economically viable method for obtaining the racemic mixture is through extraction from cottonseed. Cottonseed meal serves as a primary source, containing significant amounts of gossypol.

Experimental Protocol: Solvent Extraction of Racemic Gossypol from Cottonseed Meal

This protocol outlines a general procedure for the acidic solvent extraction of gossypol from defatted cottonseed meal.

Materials:

  • Defatted cottonseed meal

  • Acetone (B3395972) or Ethanol

  • Phosphoric acid, citric acid, or oxalic acid

  • Water

  • Soxhlet apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of Solvent System: Prepare an acidic solvent mixture. A common system consists of an organic solvent (e.g., 95% ethanol) acidified with an acid such as phosphoric acid or citric acid.[3] Another effective system is a butanol-ethanol-water mixture (e.g., 80:15:5 v/v) acidified with citric or oxalic acid.[4]

  • Extraction:

    • Place the defatted cottonseed meal into the thimble of a Soxhlet apparatus.

    • Fill the boiling flask with the prepared acidic solvent mixture.

    • Heat the solvent to its boiling point and allow the extraction to proceed for several hours (e.g., 4 hours).[3] The temperature can be maintained up to 78°C for ethanol-based systems.[3]

  • Solvent Removal: After extraction, concentrate the resulting gossypol-containing solvent using a rotary evaporator to remove the bulk of the solvent.

  • Isolation of Crude Gossypol: The concentrated extract will contain crude gossypol. This can be further purified by precipitation or crystallization. For instance, adding acetic acid to an ether solution of the extract can precipitate gossypol acetic acid.

  • Drying: The crude gossypol is then filtered and dried under vacuum.

Purification and Resolution of (S)-Gossypol Enantiomers

The separation of the racemic gossypol into its individual enantiomers is a critical step in obtaining the biologically active (S)-Gossypol. Two primary methods for this resolution are detailed below: preferential crystallization and preparative chiral HPLC.

Method 1: Enantiomeric Resolution by Crystallization

This method relies on the ability of gossypol to form enantiomorphic crystals from a supersaturated solution of the racemate.

This protocol is adapted from the work of Dowd (2003).[5][6]

Materials:

  • rac-Gossypol-acetic acid (1:1 complex)

  • Acetone

  • Crystallization vials

  • Temperature-controlled environment (e.g., refrigerator at 4°C)

  • Vacuum oven

Procedure:

  • Solution Preparation: Prepare a solution of rac-gossypol-acetic acid in acetone. The initial concentration is a critical parameter to control crystal growth.

  • Crystallization:

    • Place the crystallization vials containing the solution in a temperature-controlled environment at 4°C.[5]

    • Allow the crystals to grow over a period of several days. By controlling the initial concentration, crystallization time, and solution volume, single crystals of significant size (>50 mg) can be obtained.[5]

  • Crystal Harvesting and Analysis:

    • Carefully harvest individual crystals from the solution.

    • It is essential to determine the chirality of each crystal, as both (+) and (-) enantiomers will crystallize. This can be done using a polarimeter to measure the optical rotation of a solution of the dissolved crystal.

  • Solvent Removal: To obtain pure enantiomeric gossypol, the acetone within the crystal lattice must be removed. This is achieved by storing the crystals under vacuum for 3-4 days.[5]

Method 2: Preparative Chiral HPLC

Preparative chiral HPLC is a powerful technique for the separation of enantiomers, offering high resolution and purity. Polysaccharide-based chiral stationary phases are particularly effective for resolving gossypol enantiomers.

This protocol is based on established analytical methods that can be scaled up for preparative separation.[7]

Materials and Equipment:

Procedure:

  • Column Equilibration: Equilibrate the preparative chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic gossypol in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Injection and Separation: Inject the sample onto the column. The two enantiomers will separate as they travel through the chiral stationary phase. The separation is monitored by the UV detector.

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks. The (-)-gossypol ((S)-Gossypol) is typically the desired enantiomer.

  • Solvent Removal and Analysis: Evaporate the solvent from the collected fractions to obtain the purified enantiomers. The enantiomeric excess (e.e.) and purity of the collected fractions should be determined by analytical chiral HPLC.

Data Presentation

The following tables summarize the quantitative data associated with the purification of (S)-Gossypol.

MethodStarting MaterialKey ParametersYieldEnantiomeric Excess (e.e.)PurityReference
Crystallization rac-Gossypol-acetic acidAcetone solution at 4°CGram quantitiesHighHigh chemical and optical purity[5]
Chiral HPLC Racemic GossypolChiralcel OD-RH columnDependent on loading>98%High[8]

Mechanism of Action of (S)-Gossypol (AT-101)

(S)-Gossypol exerts its anti-cancer effects by acting as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1. This binding prevents the sequestration of pro-apoptotic proteins like Bax and Bak. The freed Bax and Bak can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and subsequently caspase-3, culminating in the execution of apoptosis.

Visualizations

Experimental Workflow

G Workflow for (S)-Gossypol Purification cluster_extraction Extraction cluster_purification Purification / Resolution Cottonseed Cottonseed Meal Solvent_Extraction Acidic Solvent Extraction Cottonseed->Solvent_Extraction Racemic_Gossypol Racemic Gossypol Solvent_Extraction->Racemic_Gossypol Crystallization Preferential Crystallization Racemic_Gossypol->Crystallization Chiral_HPLC Preparative Chiral HPLC Racemic_Gossypol->Chiral_HPLC S_Gossypol (S)-Gossypol Crystallization->S_Gossypol R_Gossypol (R)-Gossypol Crystallization->R_Gossypol Chiral_HPLC->S_Gossypol Chiral_HPLC->R_Gossypol

Caption: Workflow for the purification of (S)-Gossypol.

Signaling Pathway

G Apoptotic Signaling Pathway of (S)-Gossypol (AT-101) AT101 (S)-Gossypol (AT-101) Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) AT101->Bcl2 Inhibits BaxBak Pro-apoptotic Proteins (Bax, Bak) Bcl2->BaxBak Sequesters Mitochondrion Mitochondrion BaxBak->Mitochondrion Activates MOMP MOMP Mitochondrion->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway of (S)-Gossypol.

References

The Multifaceted Role of (S)-Gossypol (Acetic Acid) in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Gossypol (acetic acid), the levorotatory enantiomer of gossypol (B191359) and also known as AT-101, is a natural polyphenolic aldehyde derived from the cotton plant.[1] It has garnered significant interest in the scientific community for its potent anticancer properties.[2][3] This technical guide delves into the core molecular pathways through which (S)-Gossypol exerts its biological effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling cascades involved.

Induction of Apoptosis via Inhibition of Bcl-2 Family Proteins

The principal mechanism of action of (S)-Gossypol is the induction of apoptosis, or programmed cell death, primarily through its role as a BH3 mimetic.[2][4] It competitively binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their pro-survival function.[5][6][7] This action liberates pro-apoptotic effector proteins like Bax and Bak, leading to their activation.[5][6]

Activated Bax and Bak oligomerize at the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP).[5][6] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[5][8] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[4] Active caspase-9 then initiates a caspase cascade by activating executioner caspases, such as caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[4][9]

(S)-Gossypol has also been shown to induce apoptosis through caspase-independent mechanisms.[5] Following MOMP, Apoptosis-Inducing Factor (AIF) can be released from the mitochondria and translocate to the nucleus, where it contributes to DNA fragmentation and cell death.[5]

SG (S)-Gossypol Bcl2_family Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL, Mcl-1) SG->Bcl2_family inhibits Bax_Bak Pro-apoptotic effectors (Bax, Bak) SG->Bax_Bak activates indirectly Bcl2_family->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c release MOMP->CytoC AIF AIF release MOMP->AIF Apoptosome Apoptosome formation (Apaf-1, pro-caspase-9) CytoC->Apoptosome AIF_nucleus AIF translocation to nucleus AIF->AIF_nucleus Casp9 Caspase-9 activation Apoptosome->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp_ind_apoptosis Caspase-independent Apoptosis AIF_nucleus->Casp_ind_apoptosis

Figure 1: (S)-Gossypol-induced apoptotic pathway.

Modulation of Autophagy

(S)-Gossypol can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[2][10] This process can have a dual role, either promoting cell survival or contributing to cell death, depending on the cellular context. One of the key steps in autophagy induction by (S)-Gossypol involves the conversion of the microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[2] The interaction of (S)-Gossypol with Bcl-2 can also disrupt the inhibitory binding of Bcl-2 to Beclin-1, a key protein in the initiation of autophagy.[10]

SG (S)-Gossypol Bcl2 Bcl-2 SG->Bcl2 inhibits Beclin1 Beclin-1 SG->Beclin1 activates indirectly Bcl2->Beclin1 inhibits Autophagy_init Autophagy Initiation Beclin1->Autophagy_init LC3 LC3-I to LC3-II conversion Autophagy_init->LC3 Autophagosome Autophagosome formation LC3->Autophagosome

Figure 2: (S)-Gossypol-induced autophagy pathway.

Induction of Oxidative Stress

(S)-Gossypol has been shown to induce the production of reactive oxygen species (ROS) in tumor cells, leading to oxidative stress.[2][11] This can trigger DNA damage and further activate apoptotic pathways.[2] In the context of retinal pigment epithelial (RPE) cells, gossypol acetic acid has been found to regulate the FoxO3/Sestrin2 pathway, which plays a role in the antioxidant response.[12]

Impact on Cellular Signaling Pathways

(S)-Gossypol influences several other key signaling pathways that regulate cell survival, proliferation, and death.

  • Protein Kinase C (PKC) / Bcl-2 Phosphorylation: Gossypol can inhibit the phosphorylation of Bcl-2 at serine 70.[13] This dephosphorylation is significant as phosphorylated Bcl-2 is often associated with resistance to apoptosis. The inhibition of PKC, an upstream kinase of Bcl-2, has been implicated in this process.[13][14]

  • MAPK and PI3K/AKT Pathways: In malignant mesothelioma cells, (S)-Gossypol (AT-101) has been observed to affect the phosphorylation status of key kinases in the MAPK and PI3K/AKT pathways, including ERK1/2, p38, and AKT.[15] It also stimulated the phosphorylation of JNK1/2 and c-jun.[15] These pathways are crucial for cell survival and proliferation, and their modulation by (S)-Gossypol contributes to its anti-tumor effects.

  • p53 Pathway: (S)-Gossypol treatment can modulate the expression of the tumor suppressor protein p53.[15] In male germline stem cells, gossypol-induced apoptosis was shown to occur through a ROS-SIRT1-p53-PUMA pathway.[16]

References

(S)-Gossypol (Acetic Acid): A Technical Guide to a Promising Bcl-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory isomer of gossypol (B191359) and commonly referred to as AT-101, is a polyphenolic compound derived from cottonseed that has garnered significant interest as a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Overexpression of these proteins is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. (S)-Gossypol, particularly in its acetic acid salt form, acts as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their pro-survival function and inducing apoptosis in cancer cells.[2][3][4] This technical guide provides an in-depth overview of (S)-Gossypol (acetic acid), focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Mechanism of Action

(S)-Gossypol functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins.[2] The primary mechanism of action involves its role as a BH3 mimetic. Pro-apoptotic "BH3-only" proteins, such as Bim, Bad, and Puma, initiate apoptosis by binding to and neutralizing anti-apoptotic Bcl-2 family members. (S)-Gossypol mimics the action of these BH3-only proteins, occupying the BH3-binding groove on proteins like Bcl-2, Bcl-xL, and Mcl-1.[3][4] This competitive inhibition liberates pro-apoptotic effector proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.[5][6]

Quantitative Data

The efficacy of (S)-Gossypol (acetic acid) as a Bcl-2 family inhibitor has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values.

Table 1: Binding Affinity (Ki) of (S)-Gossypol (Acetic Acid) for Bcl-2 Family Proteins

Target ProteinBinding Affinity (Ki)
Bcl-2260 ± 30 nM[1][3]
Bcl-xL480 ± 40 nM[1][3][4]
Mcl-1170 ± 10 nM[1][3]

Table 2: In Vitro Cytotoxicity (IC50) of (S)-Gossypol (AT-101) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
UM-SCC-6Head and Neck Squamous Cell Carcinoma~2-5
UM-SCC-14AHead and Neck Squamous Cell Carcinoma~2-5
HBL-2Diffuse Large B-cell Lymphoma1.2 - 7.4[4]
GrantaMantle Cell Lymphoma1.2 - 7.4[4]
JurkatT-cell Leukemia1.9[4]
U937Histiocytic Lymphoma2.4[4]
VCaPProstate CancerNot specified, but induces apoptosis at 10 µM[4]
Multiple Myeloma Cell LinesMultiple Myeloma< 20[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by (S)-Gossypol and a typical experimental workflow for its evaluation.

Bcl2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bax_Bak Bax/Bak MOMP MOMP Bax_Bak->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Caspase9 Caspase-9 CytoC_release->Caspase9 Activates Bcl2_xL Bcl-2 / Bcl-xL Bcl2_xL->Bax_Bak SGossypol (S)-Gossypol (AT-101) SGossypol->Bcl2_xL Inhibits BH3_only Pro-apoptotic BH3-only proteins BH3_only->Bcl2_xL Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: (S)-Gossypol induced apoptosis pathway.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Culture 1. Cancer Cell Line Culture Compound_Treatment 2. Treatment with (S)-Gossypol Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assays (Caspase activity, Cytochrome c release) Compound_Treatment->Apoptosis_Assay Binding_Assay 5. Target Engagement Assay (Co-IP) Compound_Treatment->Binding_Assay Xenograft_Model 6. Tumor Xenograft Model Establishment InVivo_Treatment 7. In Vivo Administration of (S)-Gossypol Xenograft_Model->InVivo_Treatment Tumor_Measurement 8. Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Toxicity_Assessment 9. Toxicity Assessment InVivo_Treatment->Toxicity_Assessment PK_PD_Analysis 10. Pharmacokinetic/ Pharmacodynamic Analysis InVivo_Treatment->PK_PD_Analysis

References

A Technical Guide to the Natural Sources and Extraction of Gossypol from Cottonseed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gossypol (B191359), a naturally occurring polyphenolic aldehyde found in the cotton plant (Gossypium spp.). The document details its primary natural source, cottonseed, and presents in-depth methodologies for its extraction. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of Gossypol

Gossypol is predominantly found in the pigment glands of the cotton plant, which are distributed throughout the stems, leaves, flower buds, and roots. However, the most significant concentration of gossypol is located within the cottonseed.[1][2] The gossypol content can vary considerably depending on the cotton species, environmental conditions during growth, and the specific part of the plant.[2]

There are four main cultivated species of cotton, each with varying levels of gossypol content in their seeds:

  • Gossypium hirsutum (Upland cotton): This is the most widely cultivated cotton species, accounting for about 98% of cotton grown in the United States.[3] The total gossypol content in the seeds of G. hirsutum typically ranges from 0.50% to 0.76%.[3]

  • Gossypium barbadense (Pima cotton): Known for its long-staple fibers, Pima cotton seeds have a gossypol content ranging from 0.67% to 1.25%.[3] Some varieties, like Giza 86, can have even higher levels, around 1.90%.[4]

  • Gossypium arboreum and Gossypium herbaceum : These are Old World cotton species, and while less commercially dominant, their seeds also contain gossypol.

Gossypol exists in two enantiomeric forms, (+)-gossypol and (-)-gossypol, with the (-)-enantiomer generally considered more biologically active and toxic.[1] The ratio of these enantiomers can also vary between cotton species.[1]

Table 1: Gossypol Content in Cottonseed of Different Gossypium Species
Gossypium SpeciesCommon NameTotal Gossypol Content (% of seed weight)Reference(s)
G. hirsutumUpland Cotton0.50 - 0.76[3]
G. barbadensePima Cotton0.67 - 1.25[3]
G. barbadense (Giza 86)Pima Cotton1.90
G. barbadense (Giza 45)Pima Cotton1.52[4]
G. barbadense (Giza 80)Pima Cotton1.45[4]
G. herbaceum / G. arboreumLevant / Tree CottonVaries

Extraction of Gossypol from Cottonseed

The extraction of gossypol from cottonseed is a critical step for its purification and subsequent use in research and pharmaceutical applications. Various methods have been developed, with solvent extraction being the most common. The efficiency of extraction is influenced by several factors, including the choice of solvent, temperature, extraction time, and the solvent-to-seed ratio.

Solvent Extraction

Solvent extraction remains the most widely employed technique for isolating gossypol. A range of solvents and solvent mixtures have been investigated to optimize yield and purity.

An effective method for gossypol extraction involves a mixed solvent system of butanol, ethanol, and water, often acidified to improve efficiency.

Experimental Protocol:

  • Preparation of Cottonseed: Defatted cottonseed meal is used as the starting material.

  • Solvent System: A mixture of butanol-ethanol-water in a ratio of 80:15:5 (v/v) is prepared. The solvent is acidified with 0.5 M citric acid.[5]

  • Extraction Conditions:

    • Solvent-to-Seed Ratio: A ratio of 15:1 (solvent volume in mL to seed weight in g) is utilized.[5]

    • Temperature: The extraction is carried out at 348 K (75°C).[5]

    • Duration: The extraction is performed for 180 minutes with continuous stirring.[5]

  • Post-Extraction: The mixture is filtered to separate the extract from the solid residue. The solvent is then evaporated under reduced pressure to yield crude gossypol.

Under these optimized conditions, an extraction yield of up to 91.22% can be achieved.[5]

Aqueous acetone (B3395972) is another effective solvent for gossypol extraction. The addition of an acid, such as phosphoric acid, can enhance the hydrolysis of protein-bound gossypol, thereby increasing the total gossypol yield.

Experimental Protocol:

  • Preparation of Cottonseed: Crushed cottonseed is weighed into a flat-bottom flask.

  • Solvent System: An extraction solvent consisting of an 80:20 or 90:10 (v/v) mixture of acetone and water is prepared. For enhanced extraction, phosphoric acid can be added to the 80:20 or 90:10 acetone/water mixture to a final concentration of 1.4 M.[2]

  • Extraction Conditions:

    • Mixing: A stir bar is added to the flask for continuous mixing.

    • Reflux: The flask is fitted with a condenser, and the mixture is heated to reflux.

  • Post-Extraction:

    • The flask is cooled in an ice-water bath.

    • The sample is vacuum filtered.

    • The retained meal is washed with the same solvent solution followed by a water wash to remove residual acid and other hydrophilic components.[2]

    • The meal is then air-dried.

This method is effective in reducing the total gossypol level in the meal to 5-10% of its initial value.

Table 2: Comparison of Gossypol Extraction Methods and Yields
Extraction MethodSolvent SystemKey ParametersGossypol Yield/ReductionReference(s)
Solvent ExtractionButanol-Ethanol-Water (80:15:5 v/v) + 0.5 M Citric Acid348 K, 180 min, 15:1 solvent/seed ratio91.22% extraction[5]
Solvent ExtractionAcetone-Hexane-Water-80-90% reduction of free gossypol[3]
Solvent Extractionn-Butanol + HCl (pH 4.5)Room TemperatureFinal meal: 0.34% total, 0.07% free gossypol[6]
Solvent Extraction95% Ethanol + 0.1-0.4 M Citric Acid-Final meal: 0.09-0.22% total, 0.01-0.06% free gossypol[6]
Solvent Extraction95% Ethanol + 0.1-0.34 M Phosphoric Acid-Final meal: 0.05-0.08% total, 0.004-0.01% free gossypol[6]
Supercritical Fluid Extraction (SFE)

Supercritical CO2 extraction is a green and efficient alternative for gossypol extraction. This method offers advantages such as shorter extraction times and reduced need for post-extraction refining.

Ultrasound-Assisted Extraction (UAE)

Ultrasound can be used to enhance the efficiency of solvent extraction by improving mass transfer and disrupting the plant cell walls, leading to higher yields in shorter times.

Analysis of Gossypol

Accurate quantification of gossypol in extracts is crucial. High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for this purpose.

HPLC Protocol for Gossypol Quantification
  • Sample Preparation:

    • A ground sample of cottonseed (e.g., 0.2 g) is accurately weighed.[7]

    • A complexing agent (e.g., (R)-(-)-2-amino-1-propanol) is added, and the mixture is heated (e.g., 100°C for 30 minutes) to derivatize the gossypol.[7]

    • The mixture is cooled, and the mobile phase is added. After mixing, the solution is filtered.[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm × 200 mm, 5 µm) is commonly used.[8]

    • Mobile Phase: A typical mobile phase is a mixture of methanol (B129727) and 1% phosphoric acid in water (e.g., 85:15, v/v).[8] An alternative is 80% acetonitrile (B52724) and 20% 10 mM KH2PO4 adjusted to pH 3.0.[7]

    • Flow Rate: A flow rate of 1.0 mL/min is generally applied.[8]

    • Detection: UV detection at a wavelength of 235 nm or 272 nm is used for quantification.[8][9]

  • Quantification: The concentration of gossypol is determined by comparing the peak area of the sample with that of a standard gossypol solution.

Signaling Pathways Modulated by Gossypol

Gossypol exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is essential for its development as a therapeutic agent.

ROS-SIRT1-p53-PUMA Pathway in Apoptosis

Gossypol has been shown to induce apoptosis in certain cell types, such as male germline stem cells, through a pathway involving reactive oxygen species (ROS).

The proposed mechanism is as follows:

  • The aldehyde group of gossypol leads to the depletion of intracellular glutathione (B108866) (GSH).

  • This depletion obstructs the elimination of ROS, leading to an increase in intracellular H2O2 levels.[10]

  • Excessive ROS inhibits the activity of SIRT1.

  • Inhibition of SIRT1 leads to an increase in the concentration of p53.[11]

  • Elevated p53 upregulates the expression of PUMA (p53 upregulated modulator of apoptosis).

  • PUMA then triggers the mitochondrial apoptotic pathway, leading to increased Caspase-9 and Caspase-3 activity and ultimately, cell death.[11]

G Gossypol Gossypol GSH_depletion GSH Depletion Gossypol->GSH_depletion ROS_increase ROS Increase (H₂O₂) GSH_depletion->ROS_increase SIRT1_inhibition SIRT1 Inhibition ROS_increase->SIRT1_inhibition p53_increase p53 Increase SIRT1_inhibition->p53_increase PUMA_upregulation PUMA Upregulation p53_increase->PUMA_upregulation Mitochondrial_Apoptosis Mitochondrial Apoptosis PUMA_upregulation->Mitochondrial_Apoptosis Caspase9_activation Caspase-9 Activation Mitochondrial_Apoptosis->Caspase9_activation Caspase3_activation Caspase-3 Activation Caspase9_activation->Caspase3_activation Cell_Death Cell Death Caspase3_activation->Cell_Death

Gossypol-induced apoptosis via the ROS-SIRT1-p53-PUMA pathway.
IRS-1/Akt Signaling Pathway in Glucose Uptake

Gossypol has also been found to mimic insulin (B600854) signaling and enhance glucose uptake, suggesting its potential in managing diabetes.

The mechanism involves the following steps:

  • Gossypol activates the insulin receptor substrate 1 (IRS-1).

  • Activated IRS-1 leads to the phosphorylation and activation of protein kinase B (Akt).[12]

  • Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[12]

  • The increased presence of GLUT4 on the cell surface facilitates enhanced glucose uptake from the bloodstream into the cells.[12]

G Gossypol Gossypol IRS1_activation IRS-1 Activation Gossypol->IRS1_activation Akt_phosphorylation Akt Phosphorylation IRS1_activation->Akt_phosphorylation GLUT4_translocation GLUT4 Translocation to Plasma Membrane Akt_phosphorylation->GLUT4_translocation Glucose_uptake Enhanced Glucose Uptake GLUT4_translocation->Glucose_uptake

Gossypol's effect on the IRS-1/Akt signaling pathway for glucose uptake.

Conclusion

This technical guide has provided a detailed overview of the natural sources of gossypol, with a primary focus on cottonseed, and has outlined robust methodologies for its extraction and analysis. The elucidation of key signaling pathways modulated by gossypol underscores its potential for further investigation in drug development. The provided data and protocols aim to facilitate and standardize research efforts in this promising area of natural product chemistry.

References

Toxicological profile of (S)-Gossypol (acetic acid) in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical toxicological profile of (S)-Gossypol (acetic acid), the levorotatory enantiomer of gossypol (B191359), also known as AT-101. Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1][2] The (-)-enantiomer, AT-101, is recognized as the more biologically active and potent form compared to the (+)-enantiomer or the racemic mixture.[2][3][4] This guide summarizes key findings from non-clinical safety studies, details experimental methodologies, and visualizes critical pathways and processes to support ongoing research and development efforts.

Mechanism of Action: Bcl-2 Family Inhibition

(S)-Gossypol (AT-101) exerts its primary pharmacological effect by functioning as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[5] In many cancers, the overexpression of these proteins allows malignant cells to evade programmed cell death (apoptosis), contributing to tumor progression and chemoresistance.[6]

AT-101 acts as a BH3 mimetic, a class of small molecules that mimic the function of pro-apoptotic BH3-only proteins. It binds with high affinity to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4][5][7] This action disrupts the sequestration of pro-apoptotic effector proteins like BAX and BAK.[8] Once liberated, BAX and BAK can oligomerize on the outer mitochondrial membrane, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c, which ultimately activates the intrinsic caspase cascade and induces apoptosis.[5][8]

G Mechanism of Action of (S)-Gossypol (AT-101) AT101 (S)-Gossypol (AT-101) Bcl2_proteins Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) AT101->Bcl2_proteins Binds & Inhibits Pro_proteins Pro-Apoptotic Proteins (BAX, BAK) Bcl2_proteins->Pro_proteins Sequesters Mitochondrion Mitochondrion Pro_proteins->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Activates Apoptosis Apoptosis CytochromeC->Apoptosis Triggers

Caption: (S)-Gossypol inhibits Bcl-2 proteins to trigger apoptosis.

Preclinical Toxicology Data

The following tables summarize quantitative data from key preclinical toxicology studies. It is important to note that many early studies were conducted with racemic (+/-)-gossypol, while later research focused on the more potent (-)-gossypol (AT-101).

SpeciesTest ArticleDose Levels (mg/kg/day)DurationKey FindingsNOAEL (mg/kg/day)Reference
Sprague-Dawley Rat(+/-)-Gossypol Acetic Acid0, 0.5, 5.0, 25Not SpecifiedAt 25 mg/kg: Marked suppression of body weight gain; testicular pathology in 30% of animals.5.0[9]
Sprague-Dawley RatGossypol Acetic Acid7.5 mg/rat/day10 weeksInfertility; all spermatozoa non-motile; partial damage to seminiferous tubules.Not Established[10]

| Species | Test Article | Dose Levels (mg/kg/day) | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Cynomolgus Monkey | (+/-)-Gossypol Acetic Acid | 25 | 13 weeks | Induced death, clinical signs, extensive biochemical changes, and pathology in the heart, liver, kidney, and testes. |[9] | | Cynomolgus Monkey | (-)-Gossypol | 1.5, 4.0, 5.0 | 4 weeks | At ≥4 mg/kg: GI clinical signs, adverse effects on body weight, changes in serum proteins, calcium, phosphorus, and cholesterol. No morphological changes were induced. |[9] |

Study TypeModelTest ArticleConcentration / DoseKey FindingsReference
In Vitro Cytotoxicity Primary Human Hepatocytes (PHH); Non-malignant colon cell lines (CCD-18Co, CCD 841 CoN)Gossypol≥5 µMConcentration- and time-dependent reduction in cell viability. Toxic effects noted.[3]
Embryotoxicity Chicken EmbryoGossypol≥2.5 µMSevere embryotoxicity observed at low micromolar ranges.[3]
Developmental Toxicity Pregnant Sprague-Dawley RatGossypolNot SpecifiedAdministration during organogenesis had no observable effect on pregnancy outcome (resorption, fetal growth, malformation).[11]

Summary of Toxicological Findings: The primary target organs for gossypol toxicity in preclinical models appear to be the testes, liver, and gastrointestinal tract.[9][12] In rats, a clear No-Observed-Effect Level (NOAEL) was established at 5 mg/kg/day for racemic gossypol acetic acid, with testicular pathology and suppressed weight gain at higher doses.[9] Studies in cynomolgus monkeys revealed significant systemic toxicity at 25 mg/kg/day of the racemic mixture, including effects on the heart, liver, and kidneys.[9] The purified (-)-enantiomer showed dose-dependent effects in monkeys starting at 4 mg/kg/day, primarily related to GI distress and biochemical changes.[9] In vitro data confirms cytotoxicity against non-malignant cells, and a potential for embryotoxicity has been identified.[3]

Experimental Protocols

Detailed and rigorous experimental design is fundamental to preclinical toxicology. The following sections outline the methodologies for key study types.

A typical preclinical safety evaluation program follows a structured progression from preliminary dose-finding to definitive GLP-compliant studies to support clinical trials.[13][14][15][16]

G Generalized Preclinical Toxicology Workflow start Lead Candidate (S)-Gossypol dose_range Dose Range-Finding (Non-GLP) start->dose_range mtd Maximum Tolerated Dose (MTD) Determination dose_range->mtd Inform Dose Selection repeated_dose Definitive Repeated-Dose Toxicity Studies (GLP) mtd->repeated_dose Define High Dose ind IND-Enabling Data Package repeated_dose->ind safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) safety_pharm->ind geno Genotoxicity (In Vitro / In Vivo) geno->ind repro Reproductive & Developmental Toxicity (DART) repro->ind

Caption: A stepwise approach for preclinical safety assessment.

This protocol is based on the study of (+/-)-gossypol acetic acid in Sprague-Dawley rats.[9]

  • Objective: To determine the potential toxicity of the test article following daily administration over a prolonged period and to establish a No-Observed-Effect Level (NOAEL).

  • Species: Sprague-Dawley rats.[9]

  • Test Article: (+/-)-Gossypol acetic acid.[9]

  • Groups: Four groups of animals (e.g., 10/sex/group).

    • Group 1: Vehicle Control (0 mg/kg/day)

    • Group 2: Low Dose (0.5 mg/kg/day)

    • Group 3: Mid Dose (5.0 mg/kg/day)

    • Group 4: High Dose (25 mg/kg/day)

  • Route of Administration: Oral gavage (assumed standard route for preclinical oral drug development).

  • Duration: Sub-chronic (e.g., 28 or 90 days).

  • Endpoints and Observations:

    • In-life: Clinical signs (daily), body weight (weekly), food consumption (weekly).

    • Clinical Pathology (at termination): Hematology, clinical chemistry, and urinalysis.

    • Anatomic Pathology (at termination): Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues, with special attention to target organs like the testes.[9]

This protocol is based on the evaluation of gossypol's effect on non-malignant cells.[3]

  • Objective: To assess the direct cytotoxic effect of gossypol on non-cancerous human cells.

  • Cell Lines: Primary human hepatocytes (PHHs); colon-derived non-malignant cells (CCD-18Co, CCD 841 CoN).[3]

  • Test Article: Gossypol, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of gossypol (e.g., 5, 10, 20, 50 µM) and a vehicle control.[3]

    • Plates are incubated for specified time points (e.g., 48 and 96 hours).[3]

    • Cell viability is determined using a quantitative assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.[3]

    • Results are expressed as a percentage of the vehicle control, and IC50 values are calculated.

Dose-Toxicity Relationship

The preclinical data illustrates a clear relationship between the administered dose of gossypol, the duration of exposure, and the manifestation of toxicological effects. This relationship is critical for defining a safe starting dose for first-in-human clinical trials.

G Conceptual Dose-Toxicity Relationship Dose Increasing Dose & Duration of Exposure NOAEL No-Observed-Adverse-Effect-Level (NOAEL) (e.g., 5 mg/kg in rats) Dose->NOAEL Below Threshold Mild Mild / Reversible Effects (e.g., Biochemical Changes, GI Signs in Monkeys) Dose->Mild Moderate Exposure Severe Severe / Target Organ Toxicity (e.g., Testicular Pathology, Suppressed Weight Gain) Dose->Severe High Exposure

Caption: Progression of toxic effects with increasing exposure.

References

(S)-Gossypol (Acetic Acid): A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol (B191359), a polyphenolic compound naturally occurring in the cotton plant (Gossypium species), exists as two atropisomers due to restricted rotation around the internaphthyl bond: the dextrorotatory (+)-gossypol, also known as (S)-gossypol, and the levorotatory (-)-gossypol, or (R)-gossypol.[1] These enantiomers exhibit different biological activities and pharmacokinetic profiles.[1] This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and bioavailability of (S)-gossypol, often administered as (S)-gossypol acetic acid. Due to the extensive research on the racemic mixture and the (-)-enantiomer (AT-101) in clinical trials, comparative data for these forms are also included to provide a comprehensive context.

Pharmacokinetic Profile of (S)-Gossypol and its Enantiomer

The pharmacokinetic properties of gossypol are complex and vary significantly between its enantiomers and across different species.

Absorption and Bioavailability

The oral bioavailability of gossypol is generally low and variable. Studies in dogs have shown the mean oral bioavailability of racemic (+/-)-gossypol to be 30.9% ± 16.2%.[2][3] Interspecies comparisons reveal significant differences, with the bioavailability of a single oral dose of racemic gossypol being 86% in rats and 14.3% in mice.[4]

Data from studies in humans receiving oral doses of gossypol enantiomers indicate that the average peak plasma concentration and the area under the curve (AUC) of (+)-gossypol are significantly greater than those of the (-)-isomer.[2][3] This suggests that (S)-gossypol may have better absorption or a lower first-pass metabolism compared to (R)-gossypol in humans.

Distribution

Following absorption, gossypol is distributed in the body. The volume of distribution (Vd) is an indicator of the extent of drug distribution into the tissues. In dogs, the volume of distribution of (+)-gossypol was found to be six times that of (-)-gossypol after a single intravenous injection, suggesting a more extensive tissue distribution of the (S)-enantiomer.[2][3]

Metabolism and Excretion

The metabolism of gossypol is not fully elucidated, but it is known to undergo conjugation reactions. Most of the administered gossypol is eliminated in the feces, with limited urinary excretion.[5] The rate of elimination differs significantly between the enantiomers.

A key pharmacokinetic difference between the gossypol enantiomers is their elimination half-life (t½). In humans, the elimination half-life of (+)-gossypol is remarkably longer, approximately 29 times that of the (-)-gossypol.[2][3] The elimination half-life of the racemic mixture ((+/-)-gossypol) in humans averages 286 ± 179 hours.[2][3] This prolonged half-life of (S)-gossypol has significant implications for dosing regimens and potential for accumulation with chronic administration. The higher rate of elimination of (-)-gossypol may be attributed to its lower rate of binding to tissue proteins, as evidenced by its smaller volume of distribution compared to the (+)-isomer.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of gossypol enantiomers and the racemic mixture in various species.

Table 1: Pharmacokinetic Parameters of Gossypol Enantiomers in Humans (Oral Administration)

Parameter(+)-Gossypol (S-isomer)(-)-Gossypol (R-isomer)
Average Peak Plasma Concentration (Cmax)Significantly greater than (-)-isomerLower than (+)-isomer
Area Under the Curve (AUC)Significantly greater than (-)-isomerLower than (+)-isomer
Elimination Half-life (t½)29 times that of (-)-isomerShorter than (+)-isomer

Source:[2][3]

Table 2: Pharmacokinetic Parameters of Gossypol Enantiomers in Dogs (Intravenous Administration)

Parameter(+)-Gossypol (S-isomer)(-)-Gossypol (R-isomer)
Elimination Half-life (t½)Five times that of (-)-isomerShorter than (+)-isomer
Volume of Distribution (Vd)Six times that of (-)-isomerSmaller than (+)-isomer
Total Body ClearanceSimilar to (-)-isomerSimilar to (+)-isomer
Area Under the Curve (AUC)Similar to (-)-isomerSimilar to (+)-isomer

Source:[2][3]

Table 3: Pharmacokinetic Parameters of Racemic (+/-)-Gossypol in Different Species

SpeciesRouteDoseBioavailabilityElimination Half-life (t½)Total Plasma Clearance (Cl)Volume of Distribution (Vd)AUC
Human Oral--286 ± 179 h---
Dog Oral-30.9% ± 16.2%----
Rat IV10 mg/kg-9.1 h1.84 L/h/kg0.20 L/kg36.0 mg·h/L
Rat Oral10 mg/kg86%----
Mouse IV50 mg/kg-7.7 h1.23 L/h/kg1.74 L/kg115.8 mg·h/L
Mouse Oral50 mg/kg14.3%----

Source:[2][3][4][6]

Experimental Protocols

The determination of gossypol and its enantiomers in biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

Sample Preparation for Plasma Analysis

A crucial step in the analysis of gossypol in plasma is the sample preparation, which aims to extract the analyte and remove interfering substances.

  • Protein Precipitation: A common method involves protein precipitation with acetonitrile (B52724). To a plasma sample, an excess of acetonitrile is added and the mixture is vortexed. After centrifugation to pellet the precipitated proteins, the supernatant containing gossypol is collected for analysis.[4]

  • Internal Standard: To ensure accuracy and precision, an internal standard (IS) is typically added to the plasma sample before processing. Gossypol dimethyl ether has been used as an internal standard, though its synthesis can be complex.[4] A Schiff's base derivative of R-(-)-gossypol, R-(-)-gossypol-diamino-propanol (GDP), has also been successfully used as an internal standard.[4]

  • Protection from Degradation: Gossypol can be unstable. The addition of antioxidants like glutathione (B108866) to the plasma sample can help prevent its degradation during storage and analysis.[7]

High-Performance Liquid Chromatography (HPLC) Method for Enantiomer Separation

To separate and quantify the (+)- and (-)-enantiomers of gossypol, a chiral HPLC method is necessary.

  • Chiral Column: A cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated onto APS silica (B1680970) column can be used under reversed-phase conditions to separate the gossypol enantiomers.[5]

  • Mobile Phase: The composition of the mobile phase is critical for achieving good separation. A mixture of methanol, water, and chloroform (B151607) containing a small amount of phosphoric acid has been used for the separation of gossypol on a C18 column.[7] For chiral separations, specific mobile phase compositions are optimized for the particular chiral column being used.

  • Detection: Gossypol can be detected using a UV detector, typically at a wavelength of 254 nm.[4] For higher sensitivity, an electrochemical detector can be employed, with an optimal potential of +0.6 V vs. Ag-AgCl.[7]

Pharmacokinetic Analysis

The plasma concentration-time data obtained from the HPLC analysis are used to determine the pharmacokinetic parameters. This is typically done using non-compartmental or compartmental analysis with specialized software. The plasma concentration data for intravenous administration of racemic gossypol in rats and mice have been shown to fit a triexponential pattern, suggesting a 3-compartment open-model system.[4][6]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis subject Human/Animal Subject dosing Oral/IV Administration of (S)-Gossypol Acetic Acid subject->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_prep Plasma Sample Preparation (Protein Precipitation, Internal Standard Addition) plasma_separation->sample_prep hplc Chiral HPLC Analysis sample_prep->hplc quantification Quantification of (S)-Gossypol hplc->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, t½, Vd, Cl) pk_modeling->parameter_determination

Caption: Workflow for a typical pharmacokinetic study of (S)-Gossypol.

Logical Relationship of Gossypol Forms

gossypol_forms gossypol Gossypol (Racemic Mixture, +/-) s_gossypol (S)-(+)-Gossypol gossypol->s_gossypol Enantiomer r_gossypol (R)-(-)-Gossypol (AT-101) gossypol->r_gossypol Enantiomer s_gossypol_acetic (S)-Gossypol Acetic Acid s_gossypol->s_gossypol_acetic Forms salt with acetic_acid Acetic Acid

References

Tautomeric forms of Gossypol and their stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Tautomeric Forms of Gossypol (B191359) and Their Stability in Solution

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular behavior of gossypol is paramount. Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), is known for its wide range of biological activities, including antifertility and anticancer properties.[1][2] However, its therapeutic application is complicated by its toxicity and complex chemical nature.[2] A critical aspect of its chemistry is its existence in various tautomeric forms, the equilibrium of which is highly sensitive to the surrounding chemical environment, particularly the solvent.[3][4]

This technical guide provides a detailed overview of gossypol's main tautomeric forms, their dynamic equilibrium in different solvents, and the experimental methods used to characterize this behavior.

The Tautomeric Forms of Gossypol

Tautomers are structural isomers of chemical compounds that readily interconvert. Gossypol primarily exists as three distinct tautomers: the aldehyde-aldehyde form, the lactol-lactol (hemiacetal) form, and the ketol-ketol form.[2][5][6] The equilibrium between these forms is a dynamic process influenced by factors such as solvent polarity, pH, and temperature.[4][7]

The interconversion between these tautomeric forms is a key determinant of gossypol's reactivity, bioavailability, and biological activity. Understanding this equilibrium is crucial for designing stable formulations and predicting its mechanism of action in physiological systems.

G A Aldehyde-Aldehyde Form B Lactol-Lactol Form (Hemiacetal) A->B Equilibrium C Ketol-Ketol Form A->C Equilibrium B->C Equilibrium

Figure 1: Tautomeric equilibrium of the three primary forms of gossypol.

Stability and Tautomeric Distribution in Solution

The stability of gossypol and the predominant tautomeric form it adopts are critically dependent on the solvent used.[3] Spectroscopic studies, particularly using ¹H NMR, have elucidated the time-dependent behavior of gossypol in various common laboratory solvents.[4][8] The changes observed in spectroscopic data over time are generally attributed to tautomeric transformation rather than molecular decomposition.[3][9]

Data Presentation: Tautomer Distribution in Various Solvents

The following table summarizes the observed tautomeric forms of gossypol in three common deuterated solvents over a 45-day period at room temperature. This data is primarily derived from ¹H NMR spectroscopy studies.[3][4][8][9]

SolventTime PeriodPredominant Tautomeric Form(s)Observations
Chloroform-d (CDCl₃)0 - 5 daysAldehyde-AldehydeGossypol is highly stable, existing almost exclusively in the aldehyde form initially.[4][8]
> 5 - 45 daysAldehyde-Aldehyde and Lactol-LactolA stable equilibrium is established between the two forms. Small quantities of the lactol form appear after two days and the ratio remains constant.[4][8][10]
Methanol-d₄ (CD₃OD)Freshly PreparedAldehyde-AldehydeThe solution is dominated by the aldehyde form, with only trace amounts of the lactol form detected.[4][8][9]
> 30 - 45 daysLactol-LactolA gradual transformation occurs, leading to the lactol form being the exclusive tautomer present after 30 days.[4][8][9]
DMSO-d₆ 0 - 45 daysAldehyde-Aldehyde, Lactol-Lactol, and Ketol-KetolAll three forms coexist. A competitive and dynamic equilibrium exists between the aldehyde and lactol forms throughout the period.[4][8][9]

It has also been noted that the ketol-ketol form tends to be the main tautomer in alkaline solutions.[4][11]

Experimental Protocols

The investigation of gossypol's tautomerism relies on a combination of spectroscopic techniques. The following methodologies are representative of the key experiments used to generate the stability data.

General Experimental Workflow for Stability Analysis

A systematic study of gossypol's stability involves dissolving it in different solvents and monitoring the solution over time under various conditions.[3][9] Natural light and atmospheric oxygen have been found to have a negligible effect on the tautomeric transformations.[4][8]

G cluster_prep Sample Preparation cluster_storage Incubation P1 Dissolve Gossypol in Solvent of Interest (e.g., CDCl₃, CD₃OD, DMSO-d₆) S1 Store at Room Temp. P1->S1 A1 ¹H NMR Spectroscopy S1->A1 A2 UV-Vis Spectroscopy S1->A2 A3 HPLC-QTOF-MS S1->A3

Figure 2: Workflow for investigating gossypol tautomer stability.
¹H NMR Spectroscopy Protocol

Proton Nuclear Magnetic Resonance (¹H NMR) is the primary tool for identifying and quantifying the different tautomers in solution. The chemical shifts of specific protons, particularly the aldehyde and lactol protons, are distinct.

  • Sample Preparation : Dissolve gossypol in the desired deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) to a standard concentration.

  • Data Acquisition : Acquire ¹H NMR spectra at various time intervals (e.g., 0, 3, 5, 7, 15, 30, and 45 days) using an NMR spectrometer (e.g., 600 MHz).[8]

  • Spectral Analysis :

    • Identify the characteristic signals for each tautomer. For example, in DMSO-d₆, the peak intensity changes between the aldehyde form (associated with a 3.74 ppm peak) and the lactol form (3.59 ppm peak) indicate their interconversion.[4][11]

    • In CDCl₃, the appearance of new peaks around 8.45 ppm and 7.33 ppm provides spectroscopic evidence for the emergence of the lactol tautomer alongside the aldehyde form.[10]

    • Monitor the changes in signal intensity (integration) over time to understand the dynamics of the tautomeric equilibrium.

UV-Vis Spectroscopy Protocol

UV-Visible (UV-Vis) spectroscopy provides complementary information on the electronic structure of the molecule, which changes with tautomeric form.

  • Sample Preparation : Prepare dilute solutions of gossypol (e.g., 0.025 mmol·L⁻¹) in the solvents of interest (e.g., Chloroform, Methanol (B129727), DMSO).[8]

  • Data Acquisition : Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-800 nm) at the same time intervals as the NMR analysis.[8][12]

  • Spectral Analysis :

    • Monitor changes in the position of the maximum absorbance (λ_max) and the molar absorption coefficient.[3]

    • Significant shifts in the absorption spectra over time reflect the underlying tautomeric transformations occurring in the solution.[3]

Conclusion and Implications

The tautomeric behavior of gossypol is a complex but critical feature that directly impacts its chemical and biological properties. In nonpolar solvents like chloroform, gossypol remains relatively stable in its aldehyde form, while polar protic solvents like methanol facilitate a slow but complete conversion to the lactol form. Polar aprotic solvents like DMSO support a dynamic mixture of all three primary tautomers.

For drug development professionals, these findings are crucial. The choice of solvent or excipient in a formulation can determine which tautomer is present, affecting the drug's stability, solubility, and interaction with biological targets. Furthermore, understanding the tautomeric equilibrium in different physiological environments is essential for elucidating its mechanism of action and toxicity profile. Future research should focus on correlating specific tautomeric forms with distinct biological activities to enable the rational design of more effective and less toxic gossypol derivatives.

References

(S)-Gossypol (Acetic Acid): A Technical Guide for Male Contraception Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol (B191359), a polyphenolic compound derived from the cotton plant (Gossypium spp.), has been the subject of extensive research as a potential non-hormonal male contraceptive. It exists as two atropisomers, the dextrorotatory (+)-gossypol and the levorotatory (-)-gossypol, also known as (R)-gossypol and (S)-gossypol, respectively. Preclinical studies have indicated that the (S)-enantiomer, (S)-Gossypol, is the more biologically active isomer responsible for the compound's antifertility effects. This technical guide provides a comprehensive overview of the current state of research on (S)-Gossypol (acetic acid) for male contraception, focusing on its mechanism of action, efficacy, safety profile, and relevant experimental methodologies. While much of the historical clinical data pertains to racemic gossypol, this document will focus on the specific properties and research avenues for the more potent (S)-enantiomer where data is available.

Mechanism of Action

(S)-Gossypol exerts its contraceptive effect through a multi-target mechanism, primarily affecting sperm production (spermatogenesis) and function (motility and viability).

2.1 Inhibition of Key Sperm-Specific Enzymes:

A primary target of (S)-Gossypol is the testis- and sperm-specific enzyme, Lactate Dehydrogenase C4 (LDH-C4 or LDH-X) . This enzyme plays a crucial role in the glycolysis of sperm cells, which is essential for their energy production and motility. (S)-Gossypol acts as a potent, non-competitive inhibitor of LDH-X, thereby disrupting the energy metabolism of sperm and leading to decreased motility and infertility.

2.2 Disruption of Mitochondrial Function:

(S)-Gossypol has been shown to target the mitochondria of sperm and testicular cells. It uncouples oxidative phosphorylation, leading to a decrease in ATP production. This mitochondrial damage is a key factor in the observed reduction in sperm motility and viability. The disruption of the mitochondrial respiratory chain also leads to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and further cellular damage.

2.3 Modulation of Signaling Pathways:

Recent research has indicated that (S)-Gossypol can modulate intracellular signaling pathways involved in cell proliferation, differentiation, and apoptosis. Notably, it has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways in testicular cells. By modulating these pathways, (S)-Gossypol can disrupt the normal processes of spermatogenesis, leading to a reduction in sperm count.

cluster_Gossypol (S)-Gossypol cluster_Cellular_Targets Cellular Targets cluster_Effects Contraceptive Effects S_Gossypol (S)-Gossypol LDH_X LDH-X S_Gossypol->LDH_X Mitochondria Mitochondria S_Gossypol->Mitochondria Signaling_Pathways Signaling Pathways (MAPK, PI3K/Akt) S_Gossypol->Signaling_Pathways Decreased_ATP Decreased ATP Production LDH_X->Decreased_ATP Mitochondria->Decreased_ATP Increased_ROS Increased ROS Mitochondria->Increased_ROS Altered_Signaling Altered Cell Signaling Signaling_Pathways->Altered_Signaling Reduced_Sperm_Motility Reduced Sperm Motility Decreased_ATP->Reduced_Sperm_Motility Reduced_Spermatogenesis Reduced Spermatogenesis Increased_ROS->Reduced_Spermatogenesis Increased_ROS->Reduced_Sperm_Motility Altered_Signaling->Reduced_Spermatogenesis

Caption: Mechanism of action of (S)-Gossypol in male contraception.

Efficacy Data

The majority of clinical efficacy data for gossypol as a male contraceptive comes from studies conducted with the racemic mixture. These studies demonstrated high contraceptive efficacy. It is important to note that since (S)-Gossypol is the more active enantiomer, it is expected to achieve similar or greater efficacy at potentially lower doses, which could also impact its safety profile.

Table 1: Summary of Clinical Trial Data for Racemic Gossypol in Male Contraception

ParameterLoading PhaseMaintenance Phase
Dosage 20 mg/day50-60 mg/week
Duration 2-3 monthsUp to 4 years
Time to Azoospermia/Oligospermia ~70 days-
Efficacy (Sperm Count < 4 million/mL) >99%[1]>99%[1]
Reversibility Variable, with some cases of irreversible infertility reported.

Table 2: Preclinical Efficacy of Gossypol in Animal Models

Animal ModelDosageEffect on Sperm ParametersReference
Rat20 mg/kg/daySignificant decrease in sperm motility and count.[2]
Hamster5-10 mg/kg/dayInduction of infertility.
Monkey10 mg/kg/dayInhibition of spermatogenesis.

Safety and Toxicology

The primary safety concerns that have hindered the development of gossypol as a male contraceptive are hypokalemia (low potassium levels) and the potential for irreversible infertility. The toxicity of gossypol is dose-dependent, and the (S)-enantiomer is known to be more toxic than the (+)-enantiomer.

4.1 Hypokalemia:

A significant side effect observed in some clinical trials with racemic gossypol was hypokalemia, which in severe cases can lead to paralysis. The mechanism is not fully understood but may involve renal dysfunction. The incidence of hypokalemia varied in different study populations, suggesting a possible role for dietary and genetic factors.

4.2 Irreversibility:

A proportion of men in clinical trials with racemic gossypol did not regain normal sperm counts after cessation of treatment, leading to permanent infertility. The risk of irreversibility appears to be related to the duration and total dose of gossypol administration.

4.3 Other Adverse Effects:

Other reported side effects in clinical trials with racemic gossypol include fatigue, gastrointestinal disturbances, and decreased libido, although these were generally less common and less severe than hypokalemia.

Table 3: Toxicological Profile of Gossypol

ParameterValueSpeciesReference
LD50 (Oral) 300-600 mg/kgRat
NOAEL (No-Observed-Adverse-Effect Level) 5 mg/kg/dayRat
Primary Target Organs of Toxicity Testes, Kidneys, LiverVarious

Experimental Protocols

This section provides an overview of key experimental methodologies for the research and development of (S)-Gossypol as a male contraceptive.

5.1 Synthesis and Purification of (S)-Gossypol Acetic Acid:

(S)-Gossypol can be isolated from cottonseed or synthesized. The acetic acid salt is a common form used in research. A general procedure involves:

  • Extraction: Extraction of gossypol from cottonseed meal using an organic solvent (e.g., acetone).

  • Purification: Initial purification of the extract to obtain crude gossypol.

  • Enantiomeric Separation: Separation of the (+) and (-) enantiomers using chiral chromatography or fractional crystallization of diastereomeric derivatives.

  • Salt Formation: Reaction of the purified (S)-Gossypol with acetic acid to form the acetic acid salt.

  • Crystallization: Recrystallization of (S)-Gossypol acetic acid to achieve high purity.

Start Cottonseed Meal Extraction Solvent Extraction (e.g., Acetone) Start->Extraction Crude_Gossypol Crude Gossypol Extract Extraction->Crude_Gossypol Purification Purification Crude_Gossypol->Purification Racemic_Gossypol Racemic Gossypol Purification->Racemic_Gossypol Separation Enantiomeric Separation (Chiral Chromatography) Racemic_Gossypol->Separation S_Gossypol (S)-Gossypol Separation->S_Gossypol R_Gossypol (R)-Gossypol Separation->R_Gossypol Salt_Formation Reaction with Acetic Acid S_Gossypol->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product (S)-Gossypol Acetic Acid Crystallization->Final_Product

Caption: Experimental workflow for the preparation of (S)-Gossypol Acetic Acid.

5.2 In Vitro Assessment of Contraceptive Activity:

  • Sperm Motility Assay:

    • Obtain fresh semen samples.

    • Incubate spermatozoa with varying concentrations of (S)-Gossypol acetic acid.

    • Assess sperm motility at different time points using computer-assisted sperm analysis (CASA) or manual methods.

  • LDH-X Inhibition Assay:

    • Purify LDH-X from testicular tissue or use a commercially available recombinant enzyme.

    • Perform a kinetic assay in the presence and absence of (S)-Gossypol to determine its inhibitory effect on LDH-X activity.

    • Calculate the IC50 value to quantify the potency of inhibition.

  • Mitochondrial Function Assays:

    • Treat sperm or testicular cells with (S)-Gossypol.

    • Assess mitochondrial membrane potential using fluorescent probes like JC-1.

    • Measure ATP levels using a luciferin-luciferase-based assay.

    • Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA.

5.3 In Vivo Evaluation in Animal Models:

  • Dose-Ranging Studies: Administer different doses of (S)-Gossypol acetic acid to male animals (e.g., rats, rabbits) to determine the effective contraceptive dose.

  • Efficacy Studies: Treat male animals with the determined effective dose for a specified period and assess fertility through mating studies with untreated females.

  • Semen Analysis: Collect semen samples at regular intervals and analyze sperm count, motility, and morphology.

  • Histopathological Analysis: Examine testicular tissue for any changes in spermatogenesis and cellular morphology.

  • Toxicology Studies: Monitor animals for any signs of toxicity, including changes in body weight, organ function (especially kidney and liver), and serum potassium levels.

Future Directions

The development of (S)-Gossypol as a viable male contraceptive requires further research to address the critical issues of safety and reversibility. Key areas for future investigation include:

  • Dose Optimization: Conducting detailed dose-finding studies with pure (S)-Gossypol to identify the lowest effective dose with an acceptable safety margin.

  • Analogue Development: Synthesizing and screening derivatives of (S)-Gossypol to identify compounds with improved therapeutic indices (i.e., high contraceptive activity and low toxicity).

  • Mechanism of Toxicity: Further elucidating the molecular mechanisms underlying gossypol-induced hypokalemia and testicular toxicity to develop strategies for mitigation.

  • Clinical Trials with (S)-Gossypol: If preclinical studies with optimized doses or novel analogues show promise, well-designed clinical trials will be necessary to evaluate the efficacy, safety, and reversibility of (S)-Gossypol in humans.

Conclusion

(S)-Gossypol remains a compound of significant interest in the field of male contraception due to its potent, non-hormonal mechanism of action. While the historical challenges of toxicity and irreversibility associated with racemic gossypol have impeded its clinical development, a renewed focus on the pure, more active (S)-enantiomer, coupled with modern drug development strategies, may yet unlock its potential. This technical guide provides a foundation for researchers to build upon, with the ultimate goal of developing a safe, effective, and reversible oral contraceptive for men.

References

Early-Stage Research on (S)-Gossypol (Acetic Acid) in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359) also known as AT-101, is a polyphenolic compound derived from the cotton plant. While extensively studied for its anti-cancer properties, emerging early-stage research has highlighted its potential as a modulator of pathways relevant to neurodegenerative diseases. This technical guide provides an in-depth overview of the preclinical research on (S)-Gossypol and its acetic acid form in the context of neurodegenerative disorders, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of gossypol and its derivatives in models relevant to neurodegenerative diseases.

Table 1: In Vitro Efficacy of Gossypol and its Derivatives

CompoundAssayCell Line/SystemTargetEndpointIC50 / Effective ConcentrationCitation(s)
Gossypol Acetate (B1210297)VCP ATPase Activity AssayPurified 6xHis-VCPVCP/p97Inhibition of ATPase activity6.53 ± 0.6 µM
(-)-GossypolCell Viability AssayJurkat T leukemia cells (vector control)Apoptosis InductionCell Death7.0 ± 2.7 µM
(-)-GossypolCell Viability AssayJurkat T leukemia cells (Bcl-2 overexpressing)Apoptosis InductionCell Death18.1 ± 2.6 µM
(-)-GossypolCell Viability AssayJurkat T leukemia cells (Bcl-XL overexpressing)Apoptosis InductionCell Death22.9 ± 3.7 µM
Gossypol AcetateMutant Huntingtin (mHTT) DegradationHD patient iPSC-derived Q47 neuronsmHTTReduction of mHTT levelsSignificant reduction at 1-10 µM
GossypolmHTT Aggregation AssayIn vitro (Q58-htn 1-171 fragment)mHTT AggregationInhibition of aggregation< 15 µM
Gossypol Acetic AcidNeuroprotection AssayARPE-19 cells (oxidative stress model)Oxidative StressIncreased cell survival5 µM

Table 2: In Vivo Efficacy of Gossypol Acetate in a Huntington's Disease Model

CompoundAnimal ModelDosing RegimenDurationEndpointOutcomeCitation(s)
Gossypol AcetateHdh Q140/Q140 knock-in mice15 mg/kg, intraperitoneal injection, every 3 days2 monthsMotor function (rearing test)Significant improvement in rearing number

Mechanisms of Action and Signaling Pathways

(S)-Gossypol exerts its effects through multiple signaling pathways, three of which are particularly relevant to neurodegenerative diseases: inhibition of Bcl-2 family proteins, modulation of the VCP/autophagy pathway, and activation of the FoxO3/Sestrin2 pathway.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

(S)-Gossypol acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-XL. This prevents their interaction with pro-apoptotic proteins like Bax and Bak, leading to the activation of the intrinsic apoptotic cascade. This mechanism, while primarily explored in cancer, is relevant to neurodegenerative diseases where aberrant apoptotic signaling is implicated.

Bcl2_Inhibition_Pathway SGossypol (S)-Gossypol Bcl2 Bcl-2 / Bcl-XL SGossypol->Bcl2 BaxBak Bax / Bak Bcl2->BaxBak Inhibition Mitochondrion Mitochondrion BaxBak->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis

Figure 1: (S)-Gossypol as a BH3 mimetic inducing apoptosis.

Modulation of the VCP/Autophagy Pathway in Huntington's Disease

In the context of Huntington's disease, gossypol acetate has been shown to inhibit the ATPase activity of Valosin-containing protein (VCP/p97). This inhibition promotes the formation of a ternary complex between VCP, LC3 (a key autophagy protein), and mutant huntingtin (mHTT). The formation of this complex facilitates the autophagic degradation of mHTT, thereby reducing its toxic accumulation.

VCP_Autophagy_Pathway Gossypol_Acetate Gossypol Acetate VCP VCP/p97 ATPase Gossypol_Acetate->VCP Inhibits Complex VCP-LC3-mHTT Complex VCP->Complex LC3 LC3 LC3->Complex mHTT Mutant Huntingtin (mHTT) mHTT->Complex Autophagy Autophagy Complex->Autophagy Degradation mHTT Degradation Autophagy->Degradation

Figure 2: Gossypol acetate promotes mHTT degradation via VCP inhibition.

Activation of the FoxO3/Sestrin2 Antioxidant Pathway

Gossypol acetic acid has demonstrated neuroprotective effects against oxidative stress by activating the transcription factor FoxO3. Upon activation, FoxO3 translocates to the nucleus and upregulates the expression of Sestrin2 (SESN2), an antioxidant protein. SESN2, in turn, reduces the levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage-induced necrosis.

FoxO3_Sestrin2_Pathway GAA Gossypol Acetic Acid FoxO3 FoxO3 GAA->FoxO3 Promotes nuclear translocation Nucleus Nucleus FoxO3->Nucleus SESN2 Sestrin2 (SESN2) Expression Nucleus->SESN2 Upregulates ROS Reactive Oxygen Species (ROS) SESN2->ROS Reduces Cell_Survival Cell Survival SESN2->Cell_Survival Promotes ROS->Cell_Survival Inhibits

Figure 3: GAA activates the FoxO3/Sestrin2 antioxidant pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of (S)-Gossypol and its derivatives in neurodegenerative disease models.

VCP ATPase Activity Assay (Colorimetric)

This protocol is adapted from a study investigating the inhibitory effect of gossypol acetate on VCP ATPase activity.

VCP_ATPase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection Prep_VCP Prepare 1 µM 6xHis-VCP in reaction buffer Mix_VC Mix 15 µL VCP solution with compound in 96-well plate Prep_VCP->Mix_VC Prep_Compound Prepare 40 µM Gossypol Acetate Prep_Compound->Mix_VC Incubate1 Incubate for 1 hour at 4°C Mix_VC->Incubate1 Add_ATP Add 10 µL ATP to start reaction Incubate1->Add_ATP Incubate2 Incubate for 1 hour at 37°C Add_ATP->Incubate2 Stop_Reaction Stop reaction and measure inorganic phosphate (B84403) release Incubate2->Stop_Reaction Analyze Calculate IC50 Stop_Reaction->Analyze

Figure 4: Workflow for the VCP ATPase activity assay.

Methodology:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 20 mM KCl, and 0.01% Triton X-100.

  • Enzyme and Compound Preparation: Dilute purified 6xHis-VCP to 1 µM in the reaction buffer. Prepare a 40 µM solution of gossypol acetate.

  • Incubation: In a 96-well plate, add 15 µL of the VCP solution and the test compound. Incubate the mixture for 1 hour at 4°C.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of ATP to each well.

  • Reaction Incubation: Incubate the plate for 1 hour at 37°C.

  • Detection: The amount of inorganic phosphate released is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of VCP ATPase activity inhibition by gossypol acetate.

In Vivo Assessment in a Huntington's Disease Mouse Model

This protocol details the in vivo evaluation of gossypol acetate in the Hdh Q140/Q140 knock-in mouse model of Huntington's disease.

HD_Mouse_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Select_Mice Select 11-month-old Hdh Q140/Q140 mice Group_Mice Divide into treatment and vehicle control groups Select_Mice->Group_Mice Administer_Drug Administer 15 mg/kg Gossypol Acetate (i.p.) Group_Mice->Administer_Drug Dosing_Schedule Dose every 3 days for 2 months Administer_Drug->Dosing_Schedule Rearing_Test Perform rearing test (5 minutes) Dosing_Schedule->Rearing_Test Record_Data Record number of rears Rearing_Test->Record_Data Compare_Groups Compare rearing numbers between groups Record_Data->Compare_Groups Statistical_Analysis Perform statistical analysis (e.g., t-test) Compare_Groups->Statistical_Analysis

Figure 5: Workflow for in vivo assessment in a Huntington's disease mouse model.

Methodology:

  • Animal Model: Use 11-month-old Hdh Q140/Q140 knock-in mice.

  • Grouping: Randomly assign mice to a treatment group and a vehicle control group.

  • Dosing: Administer gossypol acetate at a dose of 15 mg/kg via intraperitoneal (i.p.) injection. The vehicle control group receives the vehicle solution.

  • Treatment Schedule: Injections are performed once every three days for a total duration of two months.

  • Behavioral Testing: At the end of the treatment period, assess motor function using the rearing test. Place each mouse in a novel environment and record the number of times it rears on its hind limbs over a 5-minute period.

  • Data Analysis: Compare the mean number of rears between the gossypol acetate-treated group and the vehicle control group using an appropriate statistical test (e.g., two-tailed unpaired t-test).

Neuroprotection Assay in SH-SY5Y Neuroblastoma Cells

This is a general protocol for assessing the neuroprotective effects of a compound against an induced toxic insult in the SH-SY5Y human neuroblastoma cell line, a common model in neurodegeneration research.

Neuroprotection_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis Seed_Cells Seed SH-SY5Y cells in 96-well plates Differentiate_Cells Differentiate with retinoic acid (optional) Seed_Cells->Differentiate_Cells Pretreat Pre-treat with various concentrations of (S)-Gossypol Acetic Acid Differentiate_Cells->Pretreat Induce_Toxicity Induce toxicity (e.g., with H2O2 or glutamate) Pretreat->Induce_Toxicity MTT_Assay Perform MTT assay Induce_Toxicity->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_Viability Calculate percentage cell viability Measure_Absorbance->Calculate_Viability Dose_Response Generate dose-response curves Calculate_Viability->Dose_Response

Figure 6: Workflow for a neuroprotection assay in SH-SY5Y cells.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media. For a more neuron-like phenotype, differentiation can be induced with agents like retinoic acid. Seed cells in 96-well plates at a suitable density.

  • Compound Treatment: Pre-treat the cells with a range of concentrations of (S)-Gossypol acetic acid for a specified period (e.g., 24 hours).

  • Induction of Toxicity: After pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (for oxidative stress) or glutamate (B1630785) (for excitotoxicity) at a pre-determined toxic concentration.

  • Cell Viability Assessment: Following the toxic insult, assess cell viability using a standard method like the MTT assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals with a solvent (e.g., DMSO).

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves to determine the neuroprotective efficacy of (S)-Gossypol acetic acid.

Blood-Brain Barrier Permeability

A critical factor for any neurotherapuetic agent is its ability to cross the blood-brain barrier (BBB). While some reports suggest that gossypol can reach the brain, there is a lack of specific quantitative data in the public domain to definitively characterize the BBB permeability of (S)-Gossypol or its acetic acid form. Standard in vitro methods like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or in vivo studies measuring brain-to-plasma concentration ratios would be necessary to quantify this property.

Toxicity and Future Considerations

It is important to note that gossypol is known to have toxic effects, most notably on male fertility. The (-)-enantiomer, (S)-Gossypol (AT-101), is considered to be the more biologically active and also the more toxic form. Therefore, any therapeutic development of (S)-Gossypol for neurodegenerative diseases will require careful consideration of its therapeutic window and potential side effects. Future research should focus on:

  • Quantitative efficacy studies of (S)-Gossypol acetic acid in models of Alzheimer's and Parkinson's diseases.

  • Detailed pharmacokinetic and pharmacodynamic studies , including a thorough assessment of BBB permeability.

  • Toxicology studies to determine a safe therapeutic dose for chronic administration in the context of neurodegenerative diseases.

  • Exploration of derivatives of gossypol that may retain neuroprotective activity with an improved safety profile.

Early-stage research has identified (S)-Gossypol (acetic acid) as a compound with intriguing mechanisms of action relevant to several neurodegenerative diseases. Its ability to modulate protein degradation pathways, inhibit apoptosis, and combat oxidative stress provides a strong rationale for further investigation. The quantitative data from Huntington's disease models are particularly promising. However, a significant amount of further research is required to fully characterize its efficacy, safety, and pharmacokinetic profile before it can be considered a viable therapeutic candidate for these complex disorders.

Methodological & Application

Application Notes and Protocols for (S)-Gossypol (acetic acid) in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359), is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium spp.). It has garnered significant interest in cancer research due to its activity as a potent inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins. By acting as a BH3 mimetic, (S)-Gossypol binds to the BH3 groove of proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby disrupting their function and promoting apoptosis in cancer cells.[1][2][3][4] These application notes provide detailed protocols for the dissolution of (S)-Gossypol (acetic acid) and its application in common in vitro assays to assess its biological activity.

Data Presentation

Table 1: Solubility of (S)-Gossypol (acetic acid)
SolventSolubilityReference
DMSO50 mg/mL[1]
DMSO62.5 mg/mL (108.02 mM)[5]
MethanolSoluble[6]
EthanolSoluble, 12.0 mg/mL (20.74 mM)[5][6]
WaterInsoluble[6]
Table 2: IC50 Values of Gossypol and its Enantiomers in Various Cancer Cell Lines
Cell LineCancer TypeCompoundIC50 (µM)Assay DurationReference
JurkatT-cell Leukemia(-)-Gossypol7.0 ± 2.7Not Specified[2]
Jurkat (Bcl-2)T-cell Leukemia(-)-Gossypol18.1 ± 2.6Not Specified[2]
Jurkat (Bcl-xL)T-cell Leukemia(-)-Gossypol22.9 ± 3.7Not Specified[2]
SK-mel-19MelanomaRacemic Gossypol23-46Not Specified[7]
SihasCervical CancerRacemic Gossypol23-46Not Specified[7]
H69Small Cell Lung CancerRacemic Gossypol23-46Not Specified[7]
K562Myelogenous LeukemiaRacemic Gossypol23-46Not Specified[7]
PC-3Prostate CancerGossypol Acetic Acid9.0964 days[8]
MDA-MB-231Breast CancerGossypol Acetic Acid14.374 days[8]
BxPC-3Pancreatic CancerGossypol~5 (at 48h)48 hours[9]
HT-29Colorectal CancerGossypolNot specifiedNot Specified[10]
RAW264.7MacrophageGossypol Acetic Acid25-35 (cytotoxic)24 hours[11]

Experimental Protocols

Protocol 1: Preparation of (S)-Gossypol (acetic acid) Stock and Working Solutions

Materials:

  • (S)-Gossypol (acetic acid) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

Procedure for Preparing a 20 mM Stock Solution:

  • Calculate the required mass: The molecular weight of (S)-Gossypol acetic acid is 578.61 g/mol . To prepare 1 mL of a 20 mM stock solution, weigh out 11.57 mg of (S)-Gossypol (acetic acid) powder.

  • Dissolution: Aseptically add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[5]

Procedure for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. For example, to prepare a 20 µM working solution in 1 mL of medium, add 1 µL of the 20 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of (S)-Gossypol used in the experiment.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • (S)-Gossypol (acetic acid) working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of (S)-Gossypol (acetic acid) or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently on an orbital shaker for 15 minutes.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Assessment using Annexin V/PI Staining

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • (S)-Gossypol (acetic acid) working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (S)-Gossypol (acetic acid) or vehicle control as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.[15]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Visualizations

experimental_workflow start Start dissolve Dissolve (S)-Gossypol in DMSO (20 mM Stock) start->dissolve prepare_work Prepare Working Solutions in Culture Medium dissolve->prepare_work treat_cells Treat Cells in Culture prepare_work->treat_cells end_point Endpoint Assays treat_cells->end_point mtt MTT Assay (Cell Viability) end_point->mtt apop Annexin V/PI (Apoptosis) end_point->apop cycle Propidium Iodide (Cell Cycle) end_point->cycle finish Data Analysis mtt->finish apop->finish cycle->finish

Caption: Experimental workflow for in vitro assays with (S)-Gossypol.

signaling_pathway compound (S)-Gossypol bcl2_family Anti-apoptotic Bcl-2 Family (Bcl-2, Bcl-xL, Mcl-1) compound->bcl2_family Inhibits pro_apop Pro-apoptotic (Bak, Bax) compound->pro_apop Activates ampk AMPK Activation compound->ampk bcl2_family->pro_apop Inhibits mito Mitochondrial Outer Membrane Permeabilization pro_apop->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis mtor mTORC1 Inhibition ampk->mtor Inhibits ulk1 ULK1 Activation mtor->ulk1 Inhibits autophagy Autophagy ulk1->autophagy

Caption: Signaling pathways modulated by (S)-Gossypol.

References

Application Notes and Protocols for (S)-Gossypol (Acetic Acid) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory enantiomer of Gossypol (B191359), is a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium sp.).[1][2][3] This compound and its acetic acid solvate have garnered significant interest in oncology research due to their potent anticancer properties.[2][4][5] (S)-Gossypol functions as a small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2 and Bcl-xL.[6][7][8] By mimicking the action of BH3-only proteins, (S)-Gossypol disrupts the protein-protein interactions that prevent apoptosis, thereby promoting programmed cell death in cancer cells.[1][5] These application notes provide detailed protocols for the use of (S)-Gossypol (acetic acid) in cell culture experiments to evaluate its cytotoxic and apoptotic effects.

Mechanism of Action

(S)-Gossypol exerts its anticancer effects primarily through the induction of apoptosis via the intrinsic and, in some contexts, the extrinsic pathways.[9] It binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins such as Bax and Bak.[6][7][9] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[1][6] Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (effector caspase) is a hallmark of (S)-Gossypol-induced apoptosis.[6][9][10] Additionally, some studies have reported involvement of the extrinsic pathway through the activation of caspase-8.[9] Furthermore, (S)-Gossypol has been shown to induce apoptosis through p53 activation and by triggering endoplasmic reticulum (ER) stress signaling pathways.[10][11]

Data Presentation: Efficacy of (S)-Gossypol Across Various Cancer Cell Lines

The following tables summarize the effective concentrations and observed effects of (S)-Gossypol in different cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Viability by (S)-Gossypol

Cell LineCancer TypeIC50 ValueIncubation TimeReference
DU145Prostate Cancer~10 µM72 hours[10]
HCT-116Colon Carcinoma5-50 µM (Significant reduction)96 hours[4]
HepG2Hepatoma5-50 µM (Significant reduction)96 hours[4]
MCF-7Breast Cancer<100 µM (Significant decrease)24 hours[4]
MIA PaCa-2Pancreatic Cancer<100 µM (Significant reduction)2 hours[4]
H1975Non-small cell lung cancer<20 µM24 hours[4]
WSU-DLCL2Diffuse Large Cell LymphomaNot specified (Significant growth inhibition)Not specified[6]

Table 2: Induction of Apoptosis by (S)-Gossypol

Cell LineCancer TypeConcentrationIncubation TimeApoptotic EffectReference
DU145Prostate Cancer1, 5, 10 µM72 hours15%, 26%, and 52% apoptosis, respectively[10]
HT-29Colon CancerNot specifiedNot specifiedUpregulation of caspase-3[12]
BxPC-3Pancreatic CancerNot specifiedNot specifiedInduction of apoptotic cell death[11]
MIA PaCa-2Pancreatic CancerNot specifiedNot specifiedInduction of apoptotic cell death[11]
HL-60Promyelocytic Leukemia50 µM6 hoursActivation of caspases-3, -8, and -9[1]

Experimental Protocols

Preparation of (S)-Gossypol (Acetic Acid) Stock Solution

(S)-Gossypol (acetic acid) is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.

Materials:

  • (S)-Gossypol (acetic acid) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of (S)-Gossypol (acetic acid) to prepare a stock solution of desired concentration (e.g., 20 mM).

  • Weigh the powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.[13]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of (S)-Gossypol on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • (S)-Gossypol (acetic acid) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.[14]

  • Prepare serial dilutions of (S)-Gossypol from the stock solution in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of (S)-Gossypol. Include a vehicle control (DMSO) at the same final concentration as in the highest (S)-Gossypol treatment.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • (S)-Gossypol (acetic acid) stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of (S)-Gossypol and a vehicle control for the desired duration.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • (S)-Gossypol (acetic acid) stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with (S)-Gossypol as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of (S)-Gossypol-Induced Apoptosis

SGossypol_Apoptosis_Pathway cluster_extrinsic cluster_intrinsic cluster_execution cluster_regulation DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase9->Caspase3 Activation Apoptosome->Caspase9 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis SGossypol (S)-Gossypol Bcl2 Bcl-2 / Bcl-xL SGossypol->Bcl2 Inhibition BaxBak Bax / Bak Bcl2->BaxBak Inhibition BaxBak->Mitochondrion Activation Experimental_Workflow cluster_prep cluster_treatment cluster_assays cluster_analysis StockPrep Prepare (S)-Gossypol Stock Solution (in DMSO) Treatment Treat Cells with (S)-Gossypol (and Vehicle Control) StockPrep->Treatment CellCulture Culture Cancer Cell Line CellSeeding Seed Cells in Appropriate Plates CellCulture->CellSeeding CellSeeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (e.g., Bcl-2, Caspase-3) Treatment->WesternBlot DataAnalysis Analyze Data and Determine IC50, % Apoptosis, Protein Expression Viability->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes and Protocols for (S)-Gossypol (Acetic Acid) in Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol (acetic acid), also known as AT-101, is a natural polyphenolic compound derived from cottonseed that has demonstrated significant anti-cancer properties, particularly in prostate cancer. It functions as a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are frequently overexpressed in prostate tumors and contribute to therapeutic resistance. By mimicking the BH3 domain of pro-apoptotic proteins, (S)-Gossypol binds to and neutralizes Bcl-2, Bcl-xL, and Mcl-1, thereby promoting apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of the use of (S)-Gossypol in preclinical prostate cancer xenograft models, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

(S)-Gossypol exerts its anticancer effects primarily through the induction of apoptosis via the intrinsic pathway. It acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins.[2] This action liberates pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade. Specifically, (S)-Gossypol has been shown to activate initiator caspase-9 and effector caspases-3 and -7, culminating in PARP cleavage and programmed cell death.[1] Some studies also indicate an activation of caspase-8, suggesting a potential crosstalk with the extrinsic apoptotic pathway.[1][3] Furthermore, (S)-Gossypol has been observed to induce DNA damage and activate p53, further contributing to its pro-apoptotic effects.[4] In addition to inducing apoptosis, (S)-Gossypol can also inhibit cell proliferation by causing cell cycle arrest in the G0/G1 phase and may also play a role in inhibiting angiogenesis.[5][6]

cluster_0 Cellular Response cluster_1 Signaling Pathway Apoptosis Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest SGossypol (S)-Gossypol (AT-101) SGossypol->CellCycleArrest Bcl2_family Anti-apoptotic Bcl-2 Proteins (Bcl-2, Bcl-xL, Mcl-1) SGossypol->Bcl2_family Inhibition DNA_damage DNA Damage SGossypol->DNA_damage Pro_apoptotic Pro-apoptotic Proteins (Bax, Bak) Bcl2_family->Pro_apoptotic Inhibits Mitochondria Mitochondria Pro_apoptotic->Mitochondria Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_cleavage PARP Cleavage Caspase37->PARP_cleavage PARP_cleavage->Apoptosis p53 p53 Activation p53->Pro_apoptotic Upregulation DNA_damage->p53

Caption: Mechanism of action of (S)-Gossypol in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of (S)-Gossypol (acetic acid) in various prostate cancer models.

Table 1: In Vitro Cytotoxicity of (S)-Gossypol in Prostate Cancer Cell Lines

Cell LineIC50 ValueAssayReference
PC-34.74 µg/mLMTT Assay[5]
DU-145, LAPC4, PC33-5 µMViability Assay[4]

Table 2: In Vivo Efficacy of (S)-Gossypol in Prostate Cancer Xenograft Models

Cancer Cell LineAnimal Model(S)-Gossypol Dosage and AdministrationTreatment DurationKey FindingsReference
PC-3Nude Mice> 5 mg/kg/day, intraperitoneal7 daysDose-dependent tumor growth inhibition. Increased caspase-3 and -8, decreased Bcl-2 and CD31.[1][5]
VCaPSCID Mice15 mg/kg, oral, 5 days/week (post-castration)Not specifiedDelayed onset of androgen-independent prostate cancer. Increased apoptosis and decreased Bcl-2 expression.[1]
DU-145 pTICsNOD/SCID MiceNot specifiedNot specifiedInhibition of prostate tumor-initiating cell-driven tumor growth.[4]
PC-3Nude MiceOrally administeredNot specifiedEnhanced antitumor activity of X-ray irradiation, leading to tumor regression.[7]

Experimental Protocols

The following are detailed protocols for establishing and utilizing prostate cancer xenograft models to evaluate the efficacy of (S)-Gossypol (acetic acid).

Protocol 1: Subcutaneous Xenograft Model using PC-3 Cells

1. Cell Culture:

  • Culture human prostate cancer PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

2. Animal Model:

  • Use male athymic nude mice, 6-8 weeks of age.

  • Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Harvest PC-3 cells during the logarithmic growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

4. (S)-Gossypol (Acetic Acid) Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Prepare (S)-Gossypol solution for intraperitoneal (i.p.) injection or oral gavage. A common vehicle is a mixture of DMSO, Cremophor EL, and saline.

  • Administer (S)-Gossypol at a dose range of 5-15 mg/kg body weight daily or on a specified schedule (e.g., 5 days a week).

  • The control group should receive the vehicle only.

5. Tumor Growth Monitoring and Efficacy Evaluation:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Protocol 2: Orthotopic and Castration-Resistant Xenograft Model using VCaP Cells

1. Cell Culture:

  • Culture VCaP cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Animal Model:

  • Use male Severe Combined Immunodeficient (SCID) mice, 6-8 weeks of age.

3. Tumor Cell Implantation:

  • For a subcutaneous model, follow the procedure described in Protocol 1, implanting VCaP cells.

  • For an orthotopic model, inject VCaP cells directly into the prostate gland of anesthetized mice.

4. Induction of Castration Resistance:

  • Once tumors are established, perform surgical castration on the mice to induce an androgen-deprived environment.

  • Monitor tumor growth post-castration. Tumors that continue to grow are considered castration-resistant.

5. (S)-Gossypol (Acetic Acid) Administration:

  • Administer (S)-Gossypol orally at a dose of 15 mg/kg, 5 days a week, starting after castration.[1]

6. Monitoring and Analysis:

  • Monitor tumor growth via caliper measurements or bioluminescence imaging if using luciferase-expressing cells.

  • Monitor serum Prostate-Specific Antigen (PSA) levels as a biomarker of tumor burden.

  • At the end of the study, collect tumors and other relevant tissues for histological and molecular analysis.

cluster_workflow Experimental Workflow start Start: Prostate Cancer Cell Culture (e.g., PC-3, VCaP) prepare_cells Prepare Cell Suspension (1x10^7 cells/mL) start->prepare_cells implant Subcutaneous or Orthotopic Implantation into Mice prepare_cells->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer (S)-Gossypol or Vehicle (Control) randomize->treat monitor Monitor Tumor Volume, Body Weight, and PSA treat->monitor endpoint Endpoint: Euthanize Mice and Excise Tumors monitor->endpoint analysis Tumor Analysis: Weight, IHC, Molecular Biology endpoint->analysis end End analysis->end

Caption: General experimental workflow for prostate cancer xenograft studies.

Concluding Remarks

(S)-Gossypol (acetic acid) has demonstrated promising preclinical activity in various prostate cancer xenograft models. Its mechanism of action, centered on the inhibition of anti-apoptotic Bcl-2 family proteins, makes it an attractive candidate for further development, both as a monotherapy and in combination with other anticancer agents, such as radiation therapy.[7] The protocols and data presented here provide a valuable resource for researchers aiming to investigate the therapeutic potential of (S)-Gossypol in prostate cancer. Careful consideration of the specific prostate cancer cell line, animal model, and treatment regimen is crucial for designing robust and informative preclinical studies.

References

Application Notes and Protocols for In Vivo Dosing and Administration of (S)-Gossypol (Acetic Acid) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359), is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species)[1]. It has garnered significant interest as a potential therapeutic agent due to its pro-apoptotic activity, primarily through the inhibition of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins[2][3]. As a BH3 mimetic, (S)-Gossypol binds to the BH3 groove of proteins like Bcl-2 and Bcl-xL, disrupting their function and triggering the intrinsic pathway of apoptosis[2][3]. This document provides detailed application notes and protocols for the in vivo dosing and administration of (S)-Gossypol (acetic acid), also known under the investigational drug name AT-101, in mouse models.

Data Presentation

Table 1: Summary of In Vivo Dosing of Gossypol Acetic Acid in Mice
Mouse StrainAdministration RouteDose RangeDosing ScheduleVehicleKey FindingsReference
Male MiceOral Intubation, Subcutaneous, Intraperitoneal2.5, 5.0, 10.0, 20.0 mg/kgDaily for 30 daysNot SpecifiedNo significant effect on body or organ weights; maximum mortality with intraperitoneal route.[4]
Athymic Mice (with human tumor xenografts)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCombination with cytotoxic agents resulted in significant tumor growth inhibition.[5]
Sprague-Dawley Rats (for toxicity)Oral0.5, 5.0, 25 mg/kg/dayDailyNot Specified25 mg/kg/day suppressed body weight gain. 5 mg/kg/day was a "no effect" level.[6]
Female Holtzman RatsOral20 mg/kg/dayDaily for 60 daysNot SpecifiedIrregular estrous cycles and lower body weight gain.[7]

Note: The majority of recent preclinical oncology studies refer to (S)-Gossypol as AT-101. While specific vehicle formulations for in vivo mouse studies were not consistently detailed in the reviewed literature, a common practice for similar hydrophobic compounds involves dissolution in Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in a suitable vehicle such as corn oil, polyethylene (B3416737) glycol (PEG), or a saline solution containing a surfactant like Tween 80. Researchers should perform solubility and stability tests to determine the optimal vehicle for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Administration of (S)-Gossypol (Acetic Acid) for Oral Gavage in Mice

1. Materials:

  • (S)-Gossypol (acetic acid) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (or other suitable vehicle like PEG-400 or 0.5% methylcellulose)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), 20-22 gauge, with a ball tip

  • Syringes (1 mL)

  • Appropriate mouse strain (e.g., athymic nude mice for xenograft studies)

2. Preparation of Dosing Solution (Example for a 10 mg/kg dose in a 20 g mouse):

  • Calculate the required amount of (S)-Gossypol:

    • Dose = 10 mg/kg

    • Mouse weight = 0.02 kg

    • Required amount per mouse = 10 mg/kg * 0.02 kg = 0.2 mg

  • Prepare a stock solution: Due to the small quantities, it is advisable to prepare a stock solution. For example, dissolve 10 mg of (S)-Gossypol (acetic acid) in 0.5 mL of DMSO to get a 20 mg/mL stock solution.

  • Prepare the final dosing solution:

    • The volume to be administered by oral gavage is typically 100-200 µL for a mouse. Let's aim for a final volume of 100 µL per mouse.

    • To get 0.2 mg in 100 µL, the final concentration needs to be 2 mg/mL.

    • Calculate the volume of stock solution needed: (2 mg/mL * desired final volume) / 20 mg/mL = volume of stock. For a 1 mL final volume, you would need 100 µL of the stock solution.

    • In a sterile tube, add the calculated volume of the DMSO stock solution.

    • Add the vehicle (e.g., corn oil) to reach the final desired volume. For a 1 mL final volume, add 900 µL of corn oil.

    • Vortex thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if needed.

    • Prepare fresh daily.

3. Administration Procedure:

  • Gently restrain the mouse.

  • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

  • Draw the prepared dosing solution into a 1 mL syringe fitted with the gavage needle.

  • Carefully insert the gavage needle into the esophagus.

  • Slowly administer the solution.

  • Monitor the animal for any signs of distress after administration.

Protocol 2: Preparation and Administration of (S)-Gossypol (Acetic Acid) for Intraperitoneal Injection in Mice

1. Materials:

  • (S)-Gossypol (acetic acid) powder

  • DMSO

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (27-30 gauge)

  • Appropriate mouse strain

2. Preparation of Dosing Solution:

  • Follow the same initial steps as in the oral gavage protocol to calculate the required amount and prepare a stock solution in DMSO.

  • Prepare the final dosing solution:

    • The volume for intraperitoneal injection is typically 100-200 µL.

    • Dilute the DMSO stock solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO should be kept low (ideally below 10%) to avoid toxicity.

    • For example, to prepare a 1 mg/mL final solution from a 20 mg/mL DMSO stock, you would perform a 1:20 dilution. This would result in a final DMSO concentration of 5%.

    • Vortex the solution thoroughly.

3. Administration Procedure:

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse slightly downwards on one side.

  • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the solution.

  • Monitor the animal post-injection.

Protocol 3: Xenograft Mouse Model Study

1. Cell Culture and Implantation:

  • Culture the desired human cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer) under standard conditions.

  • Harvest cells during the exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.

  • Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

2. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the mice for tumor formation.

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Dosing and Monitoring:

  • Administer (S)-Gossypol (acetic acid) or the vehicle control to the respective groups according to the chosen route, dose, and schedule.

  • Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity. A body weight loss of more than 15-20% may require euthanasia.

4. Endpoint Analysis:

  • At the end of the study, euthanize the mice.

  • Excise the tumors and measure their final weight and volume.

  • A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or snap-frozen for molecular analysis (e.g., Western blotting for Bcl-2 family proteins and caspases).

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of (S)-Gossypol-Induced Apoptosis

The primary mechanism of action of (S)-Gossypol is the inhibition of anti-apoptotic Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway.

gossypol_apoptosis_pathway cluster_mito Mitochondrial Events gossypol (S)-Gossypol (AT-101) bcl2_xl Anti-apoptotic Proteins (Bcl-2, Bcl-xL) gossypol->bcl2_xl Inhibits stress Cellular Stress gossypol->stress bak_bax Pro-apoptotic Proteins (Bak, Bax) bcl2_xl->bak_bax Inhibits mito Mitochondrion bak_bax->mito Activates cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_casp9 Active Caspase-9 apoptosome->act_casp9 Activates casp9 Pro-caspase-9 casp9->apoptosome act_casp3 Active Caspase-3 act_casp9->act_casp3 Activates casp3 Pro-caspase-3 apoptosis Apoptosis act_casp3->apoptosis ros Increased ROS ros->mito Induces stress stress->ros

Caption: (S)-Gossypol induced apoptotic signaling pathway.

Experimental Workflow for In Vivo Xenograft Study

This workflow outlines the key steps in conducting an in vivo study of (S)-Gossypol in a mouse xenograft model.

xenograft_workflow cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment 5. Treatment Administration ((S)-Gossypol or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Health treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint analysis Tumor Excision, Weight Measurement, Histology, Molecular Analysis endpoint->analysis

Caption: Experimental workflow for a xenograft mouse model.

Conclusion

(S)-Gossypol (acetic acid) is a promising anti-cancer agent that induces apoptosis through the intrinsic pathway. The protocols and data presented here provide a comprehensive guide for researchers planning in vivo studies in mice. Careful consideration of the administration route, dose, and vehicle is crucial for obtaining reliable and reproducible results. Further investigation into the detailed molecular mechanisms and potential combination therapies is warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Cell Viability Assay Using (S)-Gossypol (acetic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359), is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium sp.).[1] It has garnered significant interest in cancer research due to its potent pro-apoptotic activity.[1][2] (S)-Gossypol acts as a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.[3][4][5] By binding to the BH3 domain of these proteins, (S)-Gossypol disrupts their function, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[4][6] These application notes provide a detailed protocol for assessing the cytotoxic effects of (S)-Gossypol (acetic acid) on cancer cell lines using a colorimetric cell viability assay, such as the MTT assay.

Mechanism of Action: Inhibition of Bcl-2 Family Proteins

(S)-Gossypol functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Puma).[6] In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[5][6] Upon treatment, (S)-Gossypol binds to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins.[3] This allows Bax and Bak to oligomerize and form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6] Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.[6]

Bcl2_Pathway cluster_0 Mitochondrion Bax Bax MOMP MOMP Bax->MOMP Bak Bak Bak->MOMP CytoC Cytochrome c Caspases Caspase Activation CytoC->Caspases Activates SGossypol (S)-Gossypol Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) SGossypol->Bcl2 Inhibits Bcl2->Bax Inhibits Bcl2->Bak Inhibits BH3_only BH3-only proteins (Pro-apoptotic) BH3_only->Bcl2 Inhibits MOMP->CytoC Release Apoptosis Apoptosis Caspases->Apoptosis

Caption: (S)-Gossypol induced apoptosis signaling pathway.

Data Presentation: (S)-Gossypol IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of (S)-Gossypol in various cancer cell lines as determined by MTT assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer1.32
B16-F10Melanoma5.54
4T1Breast Cancer18.78
PC-3Prostate Cancer9.10
MDA-MB-231Breast Cancer14.37
DU-145Prostate Cancer~20
HCT-116Colon Cancer~20
NCI-H460Lung Cancer~20

Table adapted from publicly available data.[1][3][7] Note that assay conditions and cell line characteristics can influence IC50 values.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the cytotoxicity of (S)-Gossypol (acetic acid) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[8][9] The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents
  • (S)-Gossypol (acetic acid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

experimental_workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Treat cells with varying concentrations of (S)-Gossypol and incubate for 24-72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4h. B->C D 4. Solubilization Add solubilization solution to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine IC50 value. E->F

Caption: Workflow for the (S)-Gossypol cell viability assay.
Detailed Methodology

1. Preparation of (S)-Gossypol Stock Solution:

  • (S)-Gossypol (acetic acid) is often supplied as a complex. To prepare a stock solution, dissolve the compound in DMSO. For example, to make a 10 mM stock solution, dissolve 5.79 mg of (S)-Gossypol (acetic acid) (MW: 578.62 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding:

  • Harvest cells from culture and perform a cell count to determine cell density.

  • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the experiment.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of the (S)-Gossypol stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • After the MTT incubation, carefully remove the medium.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the log of the (S)-Gossypol concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve, which is the concentration of (S)-Gossypol that causes a 50% reduction in cell viability.

Troubleshooting

  • Low Absorbance Values: This may be due to low cell numbers, insufficient incubation time with MTT, or cell death. Ensure optimal cell seeding density and appropriate incubation times.

  • High Background: This can be caused by microbial contamination or interference from phenol (B47542) red in the medium. Use sterile techniques and consider using phenol red-free medium for the assay.

  • Inconsistent Results: This may arise from uneven cell seeding, pipetting errors, or incomplete solubilization of formazan. Ensure proper mixing of cell suspensions and complete dissolution of the formazan crystals before reading the absorbance.

By following this detailed protocol, researchers can effectively evaluate the cytotoxic and anti-proliferative effects of (S)-Gossypol (acetic acid) on various cancer cell lines, contributing to the understanding of its therapeutic potential.

References

Application Notes and Protocols: Western Blot Analysis of Bcl-2 Family Proteins Following (S)-Gossypol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359), is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species).[1] It has garnered significant interest in cancer research due to its pro-apoptotic properties, which are primarily mediated through the intrinsic mitochondrial pathway of apoptosis.[2] (S)-Gossypol acts as a small-molecule inhibitor of the anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1] By binding to the BH3 domain of these proteins, (S)-Gossypol neutralizes their inhibitory effect on pro-apoptotic members like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[2]

Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of (S)-Gossypol-induced apoptosis by quantifying the changes in the expression levels of key Bcl-2 family proteins. This document provides detailed application notes and protocols for performing Western blot analysis of Bcl-2, Bcl-xL, and Bax in cancer cells treated with (S)-Gossypol.

Data Presentation: Quantitative Analysis of Bcl-2 Family Protein Expression

The following tables summarize the dose-dependent effects of (S)-Gossypol on the expression of Bcl-2, Bcl-xL, and Bax in various cancer cell lines, as determined by Western blot analysis. The data is presented as a fold change relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of (S)-Gossypol on Bcl-2 Protein Expression

Cell LineTreatment Time (hours)(S)-Gossypol Concentration (µM)Fold Change in Bcl-2 Expression (relative to control)
DU145 (Prostate Cancer)485~0.5
DU145 (Prostate Cancer)4810~0.2
MCF-7 Adr (Breast Cancer)240.025% (-)-GPCSONo significant change
MCF-7 Adr (Breast Cancer)240.05% (-)-GPCSO~0.35
MCF-7 Adr (Breast Cancer)240.1% (-)-GPCSO~0.18

Table 2: Effect of (S)-Gossypol on Bcl-xL Protein Expression

Cell LineTreatment Time (hours)(S)-Gossypol Concentration (µM)Fold Change in Bcl-xL Expression (relative to control)
DU145 (Prostate Cancer)485~0.6
DU145 (Prostate Cancer)4810~0.3

Table 3: Effect of (S)-Gossypol on Bax Protein Expression

Cell LineTreatment Time (hours)(S)-Gossypol Concentration (µM)Fold Change in Bax Expression (relative to control)
DU145 (Prostate Cancer)485~1.8
DU145 (Prostate Cancer)4810~2.5
MCF-7 Adr (Breast Cancer)240.025% (-)-GPCSO~1.27
MCF-7 Adr (Breast Cancer)240.05% (-)-GPCSO~1.50
MCF-7 Adr (Breast Cancer)240.1% (-)-GPCSO~1.62

Note: The data presented are approximations derived from published literature and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the (S)-Gossypol-induced apoptotic signaling pathway and the general workflow for the Western blot analysis.

gossypol_pathway gossypol (S)-Gossypol bcl2_bclxl Bcl-2 / Bcl-xL (Anti-apoptotic) gossypol->bcl2_bclxl Inhibition bax_bak Bax / Bak (Pro-apoptotic) bcl2_bclxl->bax_bak Inhibition mitochondrion Mitochondrion bax_bak->mitochondrion Activation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: (S)-Gossypol induced intrinsic apoptosis pathway.

western_blot_workflow cell_culture 1. Cell Culture & (S)-Gossypol Treatment lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-β-actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection (ECL) secondary_ab->detection analysis 10. Image Acquisition & Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and (S)-Gossypol Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., DU145, MCF-7) in appropriate culture dishes or flasks and grow in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.

  • (S)-Gossypol Preparation: Prepare a stock solution of (S)-Gossypol in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Treatment: Treat the cells with varying concentrations of (S)-Gossypol (e.g., 1, 5, 10, 20 µM) for a predetermined duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control group treated with the same concentration of DMSO as the highest (S)-Gossypol concentration.

Cell Lysate Preparation
  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube. Store at -80°C for long-term storage or proceed to the next step.

Protein Quantification
  • Assay: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay kit or a Bradford assay, following the manufacturer's instructions.

  • Standard Curve: Use a series of known concentrations of bovine serum albumin (BSA) to generate a standard curve.

  • Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Prepare the protein samples by mixing a calculated volume of lysate (to ensure equal protein loading, typically 20-40 µg per lane) with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).[4]

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins; typically 12% for Bcl-2 family proteins). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[5]

Immunoblotting and Detection
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies specific for Bcl-2, Bcl-xL, Bax, and a loading control (e.g., β-actin or GAPDH) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[4] Recommended antibody dilutions should be obtained from the manufacturer's datasheet.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[6]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibodies) diluted in the blocking buffer for 1 hour at room temperature.[4]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibodies.

  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[3]

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Data Analysis
  • Densitometry: Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the bands corresponding to Bcl-2, Bcl-xL, Bax, and the loading control.

  • Normalization: Normalize the band intensity of each target protein to the intensity of the corresponding loading control band to account for any variations in protein loading.

  • Fold Change Calculation: Calculate the fold change in protein expression for each treatment condition relative to the untreated control.

  • Bax/Bcl-2 Ratio: Calculate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 to assess the apoptotic potential. An increased Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[7]

References

Application Note: (S)-Gossypol (Acetic Acid) Induced Apoptosis in Myeloma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells. A key feature of MM is the overexpression of anti-apoptotic proteins from the Bcl-2 family, which contributes to tumor survival and drug resistance.[1][2] (S)-Gossypol, a natural polyphenolic compound derived from cottonseed, has emerged as a promising anti-cancer agent.[1] It functions as a small molecule inhibitor, or "BH3 mimetic," that targets the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby promoting apoptosis.[1][3][4] This document provides a detailed overview of the mechanisms, experimental protocols, and expected outcomes for assessing (S)-Gossypol-induced apoptosis in myeloma cells.

Mechanism of Action

(S)-Gossypol induces apoptosis in myeloma cells through a multi-faceted approach. It directly binds to anti-apoptotic Bcl-2 family proteins, disrupting their function and initiating the mitochondrial (intrinsic) pathway of apoptosis.[1][5] Key mechanisms include the inhibition of Mcl-1, an essential survival protein in myeloma, and the dephosphorylation of Bcl-2, which impairs its anti-apoptotic capabilities.[1][2]

Furthermore, (S)-Gossypol has been shown to suppress the pro-survival Interleukin-6 (IL-6) signaling pathway by inhibiting the phosphorylation of JAK2 and its downstream effectors STAT3, ERK1/2, and p38MAPK.[1][6] This leads to the downregulation of Mcl-1.[1] The activation of the JNK pathway, with JUN identified as a critical gene, also plays a significant role in gossypol-induced apoptosis.[6][7] These events culminate in the activation of caspases, release of cytochrome c from the mitochondria, and ultimately, programmed cell death.[1][8]

Data Presentation

The efficacy of (S)-Gossypol (acetic acid) can be quantified through various assays. The following tables summarize key quantitative data from studies on its effects on myeloma cell lines.

Table 1: Inhibitory Concentration (IC50) of (S)-Gossypol in Myeloma Cell Lines

Cell LineIncubation Time (hours)IC50 Value (µM)Reference
U266482.4[3][8]
Wus1482.2[3][8]

Table 2: Effect of (S)-Gossypol on Protein Expression and Apoptosis

Cell LineTreatmentEffectReference
U266 & Wus125 µM Gossypol (B191359) Acetate for 24h86.5% decrease in Bcl-2 expression[3][8]
U266 & Wus125 µM Gossypol Acetate for 24h35.9% decrease in Bcl-xL expression[3][8]
OPM25 µM Gossypol for 48hStriking increase in Annexin V+/PI- and Annexin V+/PI+ cells[1]
Generic MM Cells20 µM Gossypol for 24h22% necrotic cells[9]
Generic MM Cells80 µM Gossypol for 24h82% necrotic cells[9]

Signaling Pathways and Workflows

gossypol_pathway cluster_extrinsic Extrinsic / IL-6 Pathway Inhibition cluster_intrinsic Intrinsic Pathway Activation cluster_execution Execution Phase Gossypol (S)-Gossypol IL6R IL-6 Receptor Gossypol->IL6R Inhibits Bcl2 Bcl-2 / Bcl-xL Gossypol->Bcl2 Inhibits Mcl1_inhibit Mcl-1 Gossypol->Mcl1_inhibit Inhibits JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 ERK ERK1/2 JAK2->ERK p38 p38 MAPK JAK2->p38 Mcl1_down Mcl-1 Downregulation STAT3->Mcl1_down BaxBak Bax / Bak Bcl2->BaxBak Mcl1_inhibit->BaxBak BH3 BH3-only proteins (e.g., Bid, Bad) BH3->Bcl2 Mito Mitochondrion BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis experimental_workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_analysis Mechanism Analysis cluster_results Data Interpretation start Seed Myeloma Cells (e.g., OPM2, U266) treat Treat with (S)-Gossypol (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT, Trypan Blue) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis lysate Prepare Cell Lysates treat->lysate quantify Quantify IC50, Apoptosis Rate, Protein Levels viability->quantify flow Flow Cytometry Analysis apoptosis->flow western Western Blot Analysis (Bcl-2 family, Caspases, p-STAT3) lysate->western western->quantify flow->quantify conclusion Correlate Molecular Changes with Cell Fate quantify->conclusion

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by (S)-Gossypol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol, is a natural polyphenolic compound derived from the cotton plant (Gossypium spp.) that has demonstrated potent anti-proliferative and pro-apoptotic activities in a variety of cancer cell lines.[1][2] One of the key mechanisms underlying its anti-cancer effects is the induction of cell cycle arrest, thereby inhibiting tumor cell growth and proliferation.[3][4] This application note provides a detailed protocol for the analysis of (S)-Gossypol-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.

Flow cytometry is a powerful technique for rapidly analyzing the cell cycle distribution of a large population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide, the DNA content of individual cells can be quantified.[5] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity. This protocol is designed for researchers investigating the effects of (S)-Gossypol on cell cycle progression and can be adapted for various cell lines.

Data Presentation

The following table summarizes the expected quantitative data from a typical experiment investigating the effect of (S)-Gossypol on cell cycle distribution.

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO)055 ± 4.225 ± 3.120 ± 2.52 ± 0.5
(S)-Gossypol565 ± 5.115 ± 2.820 ± 2.95 ± 1.1
(S)-Gossypol1075 ± 6.310 ± 2.215 ± 2.412 ± 2.3
(S)-Gossypol2060 ± 5.812 ± 2.528 ± 3.125 ± 3.5

Note: The data presented are representative and may vary depending on the cell line, treatment duration, and experimental conditions.

Experimental Protocols

Cell Culture and Treatment with (S)-Gossypol

This protocol outlines the steps for culturing cells and treating them with (S)-Gossypol prior to cell cycle analysis.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, DU-145, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • (S)-Gossypol stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of (S)-Gossypol in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest (S)-Gossypol concentration.

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of (S)-Gossypol or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Preparation and Propidium Iodide Staining for Flow Cytometry

This protocol details the preparation of cells treated with (S)-Gossypol for cell cycle analysis using propidium iodide staining.[5][6]

Materials:

  • Treated and control cells from the previous protocol

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol[6]

  • RNase A solution (100 µg/mL in PBS)[6]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[6]

  • 5 ml flow cytometry tubes

  • Refrigerated centrifuge

Procedure:

  • Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.

  • Transfer the cell suspension to a 5 ml tube and centrifuge at 300 x g for 5 minutes.[6]

  • Discard the supernatant and resuspend the cell pellet in 1 ml of PBS. Centrifuge again at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µl of PBS.

  • Fix the cells by adding 4.5 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension while gently vortexing to prevent clumping.[5]

  • Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[6]

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[6]

  • Discard the supernatant and wash the cell pellet twice with 3 ml of PBS.[6]

  • Resuspend the cell pellet in 500 µl of PI staining solution containing 50 µl of RNase A solution.[6]

  • Incubate the cells at room temperature for 15-30 minutes in the dark.[6]

  • Analyze the samples on a flow cytometer.

Visualizations

Experimental Workflow

G Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining and Analysis A Seed Cells B Incubate Overnight A->B C Treat with (S)-Gossypol B->C D Incubate for Treatment Period C->D E Harvest Cells D->E F Wash with PBS E->F G Fix with Cold 70% Ethanol F->G H Wash Fixed Cells G->H I RNase A and PI Staining H->I J Incubate in the Dark I->J K Flow Cytometry Analysis J->K

Caption: Workflow for analyzing (S)-Gossypol's effect on the cell cycle.

Signaling Pathway of (S)-Gossypol Induced G0/G1 Cell Cycle Arrest

Caption: (S)-Gossypol's mechanism for inducing G0/G1 cell cycle arrest.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers studying the effects of (S)-Gossypol on cell cycle progression. By utilizing flow cytometry with propidium iodide staining, investigators can effectively quantify the distribution of cells in different phases of the cell cycle and elucidate the mechanisms by which (S)-Gossypol exerts its anti-proliferative effects. The provided signaling pathway diagram offers a visual representation of the molecular events that can be further investigated to understand the intricate details of (S)-Gossypol's action.

References

Application Notes and Protocols for Preparing Stock Solutions of (S)-Gossypol (Acetic Acid) in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory isomer of gossypol (B191359), is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species). It has garnered significant interest in drug development for its potent biological activities, including its role as an inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1). These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of (S)-Gossypol (acetic acid) in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro and in vivo studies. Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.

Chemical Properties

A clear understanding of the physicochemical properties of (S)-Gossypol (acetic acid) is essential for accurate stock solution preparation.

PropertyValueReference
Molecular Weight 578.61 g/mol [1][2]
CAS Number 1189561-66-7[1][3]
Appearance Yellow Powder[2]
Purity (typical) ≥98%[2][4]
Solubility in DMSO

The solubility of gossypol and its derivatives in DMSO can vary depending on the specific isomer and salt form. The table below summarizes reported solubility data. It is recommended to perform a small-scale test to confirm solubility at the desired concentration.

CompoundReported Solubility in DMSOReference
(S)-Gossypol (acetic acid)50 mg/mL (at 25°C)[1]
Gossypol (racemic)~16.7 mg/mL[5]
Gossypol (acetic acid)25 mg/mL (ultrasonication recommended)[6]
(R)-(-)-Gossypol acetic acid107 mg/mL (sonication recommended)[7]

Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility[6]. Sonication can aid in the dissolution of the compound[6][7].

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (S)-Gossypol (acetic acid) in DMSO.

Materials and Reagents
  • (S)-Gossypol (acetic acid) powder (CAS: 1189561-66-7)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Equilibrate Reagents: Allow the (S)-Gossypol (acetic acid) powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance. Carefully weigh out the desired amount of (S)-Gossypol (acetic acid) powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.5786 mg of (S)-Gossypol (acetic acid).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, if you weighed 0.5786 mg, you would add 100 µL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes, or until the compound is fully dissolved. Gentle warming may also aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials to minimize freeze-thaw cycles and light exposure.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

Proper storage is critical to maintain the integrity of the (S)-Gossypol stock solution.

Storage TemperatureRecommended DurationReference
-20°CUp to 2 weeks[4]
-80°CUp to 3 months[4]

Important Considerations:

  • Light Sensitivity: (S)-Gossypol should be protected from light. Store stock solutions in amber vials or tubes wrapped in foil[1].

  • Tautomerism: In DMSO, gossypol can exist in different tautomeric forms. While this may lead to changes in spectroscopic readings over time, it does not necessarily indicate molecular decomposition[8].

  • Aqueous Solutions: Gossypol is sparingly soluble in aqueous buffers. To prepare aqueous working solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day[5].

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of an (S)-Gossypol (acetic acid) stock solution.

G Workflow for (S)-Gossypol Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start weigh Weigh (S)-Gossypol (acetic acid) start->weigh Equilibrate Reagents add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve No aliquot Aliquot into Light-Protected Vials check->aliquot Yes store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing (S)-Gossypol stock solution.

Signaling Pathway Context

(S)-Gossypol exerts its anti-cancer effects primarily by targeting the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death).

G Simplified Apoptosis Pathway and (S)-Gossypol Inhibition cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic bcl2 Bcl-2 / Bcl-xL bax_bak Bax / Bak bcl2->bax_bak Inhibits apoptosis Apoptosis bax_bak->apoptosis Promotes gossypol (S)-Gossypol gossypol->bcl2 Inhibits

Caption: (S)-Gossypol inhibits Bcl-2, promoting apoptosis.

References

Application Note: Quantification of (S)-Gossypol (Acetic Acid) Using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and sensitive method for the quantification of the (S)-enantiomer of Gossypol (B191359) (acetic acid) in various samples using chiral High-Performance Liquid Chromatography (HPLC) with UV detection. Gossypol, a polyphenolic compound derived from the cotton plant, exists as two atropisomers, (+)- and (-)-gossypol, due to restricted rotation around the binaphthyl bond. The (-)-enantiomer, also known as (S)-Gossypol, has been identified as the more biologically active form, making its specific quantification crucial in pharmaceutical and toxicological studies.[1][2]

(S)-Gossypol acetic acid is a more stable form of the compound and is often used in research and development.[1] This method provides the necessary resolution and sensitivity for accurate determination of (S)-Gossypol in complex matrices.

Chromatographic Conditions

A chiral stationary phase is essential for the direct separation of gossypol enantiomers. The following conditions have been shown to be effective for the resolution of (+)- and (-)-gossypol.

ParameterSpecification
Column Chiral stationary phase, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel[3][4] or a reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) after derivatization.[1][5]
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and 10 mM KH2PO4 buffer (pH adjusted to 3.0 with H3PO4). A typical starting ratio is 60:40 (v/v).[3] Alternatively, a mobile phase of acetonitrile and water (80:20, v/v) with 0.1% phosphoric acid can be used for general gossypol analysis on a C18 column.[5]
Flow Rate 1.0 mL/min[1][5]
Column Temperature 30°C to 40°C[5][6]
Detection UV at 254 nm[5] or 290 nm[7]
Injection Volume 20 µL[5]
Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Validation ParameterTypical Results
Linearity (R²) ≥ 0.999[5]
Linearity Range 2.5 - 40 µg/mL[5]
Limit of Detection (LOD) 0.2 µg/mL[5]
Limit of Quantification (LOQ) 0.5 µg/mL[5]
Precision (%RSD) < 2%[8]
Accuracy (Recovery) 97.6% to 99.4%[5]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (S)-Gossypol (acetic acid) reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or dimethyl sulfoxide (B87167) (DMSO).[5][6] This solution should be stored at -20°C or below and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 2.5, 5, 10, 20, 40 µg/mL).[5]

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.

  • To 300 µL of plasma, add a protein precipitation agent such as 600 µL of acetonitrile.[6]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered supernatant into the HPLC system.

  • Grind the sample to a fine powder.

  • Accurately weigh about 0.2 g of the ground sample into a suitable extraction vessel.[1]

  • Add an appropriate extraction solvent. A common choice is acetone.[9]

  • Macerate or sonicate the sample for a sufficient time to ensure complete extraction of gossypol (e.g., 16 hours of maceration).[9]

  • Filter the extract through a 0.45 µm membrane filter.[9]

  • Evaporate the solvent under reduced pressure.[9]

  • Reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.[9]

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared samples.

  • Identify the (S)-Gossypol peak based on the retention time of the reference standard. The retention time for gossypol can vary depending on the exact conditions, but has been reported to be around 12.5 minutes in some reversed-phase methods.[5] When using chiral separation with derivatization, the enantiomers will have distinct retention times, for example, 1.4 and 2.6 minutes.[1]

  • Quantify the amount of (S)-Gossypol in the samples by comparing the peak area with the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard StockSolution Stock Solution (1 mg/mL) Standard->StockSolution Sample Sample Matrix Extraction Extraction Sample->Extraction WorkingStandards Working Standards StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Cleanup Filtration / Cleanup Extraction->Cleanup Cleanup->HPLC Column Chiral Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification Chromatogram->Quantification CalibrationCurve->Quantification Result Result [(S)-Gossypol Concentration] Quantification->Result

Caption: Experimental workflow for the quantification of (S)-Gossypol.

Gossypol_Structure cluster_gossypol (S)-Gossypol (Acetic Acid) img

Caption: Chemical structure of Gossypol.

References

Revolutionizing Cancer Therapy: Techniques for Conjugating (S)-Gossypol to Nanoparticles for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing battle against cancer, researchers are continually exploring innovative strategies to enhance the efficacy of potent anti-cancer agents while minimizing their systemic toxicity. (S)-Gossypol, a natural compound derived from the cotton plant, has demonstrated significant promise as a therapeutic agent due to its ability to induce apoptosis (programmed cell death) in cancer cells. However, its clinical application has been hampered by poor solubility and potential side effects. To address these challenges, the conjugation of (S)-Gossypol to nanoparticles has emerged as a groundbreaking approach to improve its delivery to tumor sites, enhance its therapeutic index, and reduce off-target effects. This application note details various techniques for conjugating (S)-Gossypol to nanoparticles, providing researchers, scientists, and drug development professionals with comprehensive protocols and comparative data to advance their research in this critical area.

Introduction to (S)-Gossypol and Nanoparticle Drug Delivery

(S)-Gossypol, the therapeutically active enantiomer of gossypol (B191359), functions as a potent inhibitor of the anti-apoptotic Bcl-2 family of proteins (including Bcl-2 and Bcl-xL). By mimicking the action of pro-apoptotic BH3-only proteins, (S)-Gossypol restores the natural apoptotic pathway in cancer cells, making it a promising candidate for various malignancies. Nanoparticle-based drug delivery systems offer a versatile platform to overcome the biopharmaceutical challenges associated with hydrophobic drugs like (S)-Gossypol. These nanocarriers can improve drug solubility, protect the drug from premature degradation, prolong circulation time, and facilitate targeted delivery to tumors through the enhanced permeability and retention (EPR) effect.

Key Conjugation Techniques and Protocols

Several techniques have been successfully employed to load (S)-Gossypol into or onto nanoparticles. The choice of method often depends on the type of nanoparticle, the desired drug loading capacity, and the intended application. Here, we detail two prominent methods: the Emulsification-Solvent Evaporation technique for polymeric nanoparticles and the Desolvation method for protein-based nanoparticles.

Application Note 1: Emulsification-Solvent Evaporation for Polymeric Nanoparticles

1.1. Introduction

The emulsification-solvent evaporation method is a widely used technique for encapsulating hydrophobic drugs like (S)-Gossypol within polymeric nanoparticles, such as those made from methoxy (B1213986) polyethylene (B3416737) glycol-polylactic acid (mPEG-PLA). This method involves the formation of an oil-in-water (o/w) emulsion, where the drug and polymer are dissolved in a volatile organic solvent (the oil phase) and then emulsified in an aqueous phase. Subsequent evaporation of the organic solvent leads to the precipitation of the polymer, entrapping the drug within the nanoparticle matrix.

1.2. Experimental Protocol: Preparation of (S)-Gossypol-loaded mPEG-PLA Nanoparticles

Materials:

  • (S)-Gossypol

  • mPEG-PLA copolymer

  • Dichloromethane (B109758) (DCM) or other suitable volatile organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer/overhead stirrer

  • Sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of mPEG-PLA copolymer (e.g., 100 mg) and (S)-Gossypol (e.g., 10 mg) in a minimal volume of dichloromethane (e.g., 5 mL). Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant, such as 1% w/v polyvinyl alcohol (PVA), in deionized water (e.g., 50 mL).

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under continuous stirring.

    • Homogenize the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or sonicate using a probe sonicator to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator.

    • Evaporate the dichloromethane under reduced pressure at a controlled temperature (e.g., 40°C) until the organic solvent is completely removed. This leads to the formation of a nanoparticle suspension.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Wash the nanoparticle pellet multiple times with deionized water to remove any residual surfactant and un-encapsulated drug.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be freeze-dried (lyophilized) to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.

1.3. Characterization:

The resulting nanoparticles should be characterized for:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.

Application Note 2: Desolvation Method for Casein Nanoparticles

2.1. Introduction

The desolvation technique, also known as coacervation, is a simple and effective method for preparing protein-based nanoparticles, such as those from casein. This method involves the controlled precipitation of the protein from an aqueous solution by the addition of a desolvating agent (a water-miscible organic solvent). The drug, in this case (S)-Gossypol, is typically incorporated prior to desolvation, leading to its entrapment within the precipitating protein nanoparticles.

2.2. Experimental Protocol: Preparation of (S)-Gossypol-loaded Casein Nanoparticles

Materials:

  • (S)-Gossypol

  • Casein (e.g., sodium caseinate)

  • Deionized water

  • Ethanol or Acetone (as desolvating agent)

  • Glutaraldehyde (B144438) (as a cross-linking agent, optional)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Protein-Drug Solution Preparation:

    • Dissolve a specific amount of casein (e.g., 200 mg) in deionized water (e.g., 20 mL) with gentle stirring.

    • Prepare a solution of (S)-Gossypol in a minimal amount of a suitable solvent (e.g., ethanol) and add it to the casein solution under continuous stirring. Allow the mixture to stir for a period to ensure binding of the drug to the protein.

  • Desolvation:

    • Slowly add a desolvating agent, such as ethanol, to the protein-drug solution dropwise under constant stirring. The addition of the organic solvent reduces the solubility of casein, causing it to precipitate and form nanoparticles.

  • Cross-linking (Optional):

    • To enhance the stability of the nanoparticles, a cross-linking agent like glutaraldehyde can be added to the nanoparticle suspension and allowed to react for a specific duration (e.g., overnight).

  • Nanoparticle Purification:

    • Remove the organic solvent and un-entrapped drug by repeated cycles of centrifugation and redispersion in deionized water.

2.3. Characterization:

Similar to the polymeric nanoparticles, the casein nanoparticles should be characterized for their physicochemical properties, including particle size, PDI, zeta potential, and drug loading efficiency.[1]

Quantitative Data Summary

To facilitate the comparison of different (S)-Gossypol nanoparticle formulations, the following table summarizes key quantitative data from published studies.

Nanoparticle TypeConjugation MethodAverage Particle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
mPEG-MalEmulsification-Volatilization65.1Not Reported97.5 ± 1.57[2]
CaseinDesolvation278 ± 5-14.88Not Reported[1]
mPEG-PLAEmulsion Polymerization30 - 55Not ReportedNot Reported
Pluronic® F127Thin-film Hydration70 ± 2.4Not Reported91.2[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways of (S)-Gossypol

(S)-Gossypol exerts its anticancer effects primarily by targeting the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway. By binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, (S)-Gossypol prevents them from inhibiting the pro-apoptotic proteins Bak and Bax.[4][5] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[4][6][7]

Furthermore, studies have shown that gossypol can modulate the Transforming Growth Factor-beta (TGF-β)/Akt signaling pathway.[8] Gossypol has been observed to up-regulate the expression and secretion of TGF-β1 while down-regulating the expression of Akt and phospho-Akt, leading to cell cycle arrest at the G0/G1 phase.[8]

Bcl2_Pathway cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 / Bcl-xL Bak_Bax Bak / Bax Bcl2->Bak_Bax Inhibits CytoC_out Cytochrome c (released) Bak_Bax->CytoC_out Promotes release Caspases Caspase Activation CytoC_out->Caspases Activates SGossypol (S)-Gossypol SGossypol->Bcl2 Inhibits Pro_Apoptotic Pro-Apoptotic Signals Pro_Apoptotic->Bak_Bax Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: (S)-Gossypol induced apoptosis via the Bcl-2 pathway.

TGFb_Akt_Pathway SGossypol (S)-Gossypol TGFb1 TGF-β1 (Upregulated) SGossypol->TGFb1 Akt Akt / p-Akt (Downregulated) SGossypol->Akt Cell_Cycle_Proteins Cyclin D1, Cdk4, p-Rb (Downregulated) TGFb1->Cell_Cycle_Proteins Inhibits Akt->Cell_Cycle_Proteins Promotes Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to Proliferation Cell Proliferation Cell_Cycle_Arrest->Proliferation Inhibits

Caption: Gossypol's modulation of the TGF-β/Akt signaling pathway.

Experimental Workflow

The general workflow for the development and evaluation of (S)-Gossypol-nanoparticle conjugates is outlined below.

Experimental_Workflow cluster_Formulation Nanoparticle Formulation cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro & In Vivo Evaluation A1 Selection of Nanoparticle (e.g., mPEG-PLA, Casein) A2 Selection of Conjugation Method (e.g., Emulsification, Desolvation) A1->A2 A3 Preparation of (S)-Gossypol Nanoparticle Conjugates A2->A3 B1 Particle Size & PDI (DLS) A3->B1 B2 Zeta Potential A3->B2 B3 Morphology (TEM/SEM) A3->B3 B4 Drug Loading & Encapsulation Efficiency A3->B4 C2 Cell Viability Assays (e.g., MTT) A3->C2 C1 In Vitro Drug Release Studies B1->C1 B4->C1 C3 Cellular Uptake Studies C2->C3 C4 In Vivo Animal Models (Efficacy & Toxicity) C3->C4

Caption: General experimental workflow for (S)-Gossypol nanoparticles.

Conclusion

The conjugation of (S)-Gossypol to nanoparticles represents a highly promising strategy to unlock the full therapeutic potential of this potent natural anticancer agent. The techniques outlined in these application notes provide a solid foundation for researchers to develop and optimize novel (S)-Gossypol nanomedicines. By carefully selecting the nanoparticle platform and conjugation method, and by thoroughly characterizing the resulting conjugates, the scientific community can pave the way for new and improved cancer therapies with enhanced efficacy and reduced side effects. Further research into targeted delivery and combination therapies with other anticancer drugs will continue to advance this exciting field.

References

Application Note: A Framework for Preclinical Evaluation of (S)-Gossypol and Chemotherapy Combination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359), is a natural polyphenolic aldehyde derived from the cotton plant.[1] It has been identified as a potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2 and Bcl-xL.[2][3][4] These proteins are often overexpressed in cancer cells, contributing to therapeutic resistance. By acting as a BH3 mimetic, (S)-Gossypol binds to the BH3 groove of anti-apoptotic proteins, thereby neutralizing their inhibitory effect on apoptosis and promoting programmed cell death.[5][6]

The overexpression of Bcl-2 and Bcl-xL is a well-established mechanism of resistance to conventional chemotherapy.[2][7] This provides a strong rationale for combining (S)-Gossypol with standard chemotherapeutic agents. The synergistic potential of this combination has been demonstrated in various cancer cell lines and animal models.[5] (S)-Gossypol is expected to lower the threshold for apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. This application note provides a detailed experimental framework for researchers to assess the efficacy and synergy of combining (S)-Gossypol with a chosen chemotherapeutic agent in a preclinical setting.

Experimental Design Overview

The overall experimental design follows a logical progression from initial in vitro characterization to in vivo validation. The workflow is designed to first establish the single-agent activity of both (S)-Gossypol and the selected chemotherapy, then to quantify their synergistic interaction, explore the underlying apoptotic mechanisms, and finally, to confirm the therapeutic efficacy in a preclinical animal model.

Caption: Overall experimental workflow from in vitro synergy to in vivo efficacy.

Detailed Experimental Protocols

Protocol 1: Single-Agent Cell Viability and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) for (S)-Gossypol and the selected chemotherapeutic agent individually across a panel of relevant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, DU-145, H1975, selected based on relevance and Bcl-2 expression levels)[2][8]

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • (S)-Gossypol (AT-101)

  • Chemotherapeutic agent

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (vehicle control)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2X serial dilution series for (S)-Gossypol and the chemotherapy agent in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 nM to 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells for vehicle control (DMSO-treated) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve formazan (B1609692) crystals.

    • Read absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the drug concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

Protocol 2: Combination Synergy Analysis

Objective: To determine if the combination of (S)-Gossypol and chemotherapy results in a synergistic, additive, or antagonistic effect using the Chou-Talalay method.[9][10]

Procedure:

  • Experimental Setup: Using the IC50 values from Protocol 1, design a checkerboard (matrix) or a fixed-ratio dilution series. For the fixed-ratio method, combine the drugs at a constant ratio of their IC50s (e.g., 1:1, 1:2, 2:1 of their respective IC50 values).

  • Treatment: Seed cells as in Protocol 1. Treat cells with serial dilutions of (S)-Gossypol alone, the chemotherapy agent alone, and the combination at the fixed ratio.

  • Viability Assessment: After 72 hours, assess cell viability as described in Protocol 1.

  • Synergy Analysis:

    • Use software like CompuSyn or the "SynergyFinder" R package to analyze the dose-effect data.[11]

    • The software will calculate the Combination Index (CI) based on the Chou-Talalay median-effect equation.[12][13]

    • Interpretation of CI Values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by the single agents and their combination.

Materials:

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with (S)-Gossypol, the chemotherapy agent, and the synergistic combination for 48 hours. Use concentrations determined from the synergy analysis (e.g., IC50 of the combination).

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme like TrypLE™. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Gating:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 4: Western Blot for Apoptosis Pathway Proteins

Objective: To confirm the mechanism of action by assessing changes in the expression of key apoptosis-related proteins.

Materials:

  • Primary antibodies: anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin (loading control).

  • Secondary HRP-conjugated antibodies.

  • RIPA lysis buffer with protease/phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE and Western blotting equipment.

  • Chemiluminescence substrate.

Procedure:

  • Protein Extraction: Treat cells in 6-cm dishes as described in Protocol 3 for 24-48 hours. Lyse cells in RIPA buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used for semi-quantification relative to the loading control.

In Vivo Xenograft Model Protocol

Objective: To evaluate the anti-tumor efficacy of the (S)-Gossypol and chemotherapy combination in a murine xenograft model.[7]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID).

  • Cancer cell line for implantation.

  • Matrigel (optional).

  • (S)-Gossypol and chemotherapy agent formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: (S)-Gossypol alone

    • Group 3: Chemotherapy agent alone

    • Group 4: (S)-Gossypol + Chemotherapy

  • Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily oral gavage for (S)-Gossypol, weekly intraperitoneal injection for chemotherapy) for 3-4 weeks. Dosages should be based on prior toxicology studies or literature.

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., formalin-fixation for immunohistochemistry (IHC) to detect Ki-67 or cleaved caspase-3).

Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: IC50 Values of Single Agents on Cancer Cell Lines

Cell Line (S)-Gossypol IC50 (µM) Chemotherapy Agent IC50 (µM)
Cell Line A Value ± SD Value ± SD
Cell Line B Value ± SD Value ± SD

| Cell Line C | Value ± SD | Value ± SD |

Table 2: Combination Index (CI) Values at 50% Effect (ED50)

Cell Line Drug Ratio (S-G:Chemo) Combination Index (CI) Interpretation
Cell Line A 1:1 (IC50 Ratio) 0.45 Synergism
Cell Line B 1:1 (IC50 Ratio) 0.95 Additive

| Cell Line C | 1:1 (IC50 Ratio) | 0.60 | Synergism |

Table 3: Apoptosis Induction by Combination Treatment (48h)

Treatment Group % Early Apoptosis (Annexin V+) % Late Apoptosis (Annexin V+/PI+) Total Apoptosis (%)
Vehicle 3.5 ± 0.8 2.1 ± 0.5 5.6 ± 1.3
(S)-Gossypol 15.2 ± 2.1 5.4 ± 1.0 20.6 ± 3.1
Chemotherapy 22.8 ± 3.5 8.1 ± 1.5 30.9 ± 5.0

| Combination | 45.7 ± 4.2 | 18.9 ± 2.8 | 64.6 ± 7.0 |

Table 4: In Vivo Efficacy in Xenograft Model

Treatment Group Final Tumor Volume (mm³) % Tumor Growth Inhibition (TGI)
Vehicle 1500 ± 250 -
(S)-Gossypol 1050 ± 180 30%
Chemotherapy 825 ± 150 45%

| Combination | 300 ± 90 | 80% |

Signaling Pathway and Logic Diagrams

The diagrams below illustrate the proposed mechanism of action and the logical framework of the experimental design.

G Mechanism of (S)-Gossypol and Chemotherapy Synergy cluster_0 Chemotherapy Action cluster_1 (S)-Gossypol Action cluster_2 Intrinsic Apoptosis Pathway Chemo Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax / Bak (Pro-Apoptotic) p53->Bax_Bak Activates Gossypol (S)-Gossypol Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) Gossypol->Bcl2 Inhibits Bcl2->Bax_Bak Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Logical Framework for Combination Study cluster_invitro In Vitro Proof of Concept cluster_invivo In Vivo Validation Start Hypothesis: (S)-Gossypol sensitizes cancer cells to chemotherapy IC50 Are both agents independently cytotoxic? Start->IC50 Synergy Is the combination synergistic (CI < 1)? IC50->Synergy Yes Mechanism Does synergy correlate with increased apoptosis? Synergy->Mechanism Yes Conclusion_Negative Conclusion: Combination lacks synergistic potential Synergy->Conclusion_Negative No (CI >= 1) Efficacy Does the combination show superior tumor growth inhibition? Mechanism->Efficacy Yes Conclusion Conclusion: Combination is a viable therapeutic strategy Efficacy->Conclusion Yes Efficacy->Conclusion_Negative No

References

Application Notes and Protocols: In Vitro Angiogenesis Assays Using (S)-Gossypol (Acetic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. (S)-Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant, has garnered significant interest for its potential therapeutic applications, including its anti-cancer properties.[1][2] One of the mechanisms contributing to its anti-tumor activity is the inhibition of angiogenesis.[3] This document provides detailed protocols for in vitro assays to evaluate the anti-angiogenic effects of (S)-Gossypol (acetic acid) on human umbilical vein endothelial cells (HUVECs).

(S)-Gossypol has been shown to exert its anti-angiogenic effects through various mechanisms, including the inhibition of endothelial cell viability, migration, and tube formation in a dose-dependent manner.[4][5] Mechanistically, gossypol (B191359) can interfere with the VEGF signaling pathway, a critical driver of angiogenesis.[3] It has been reported to disrupt the binding between MDM2 protein and VEGF mRNA, leading to decreased expression of both proteins.[1] Furthermore, gossypol acts as a BH3-mimetic, inhibiting anti-apoptotic Bcl-2 family proteins, which can also contribute to its anti-angiogenic and pro-apoptotic effects in cancer cells.

These application notes provide standardized procedures for key in vitro angiogenesis assays—the Endothelial Cell Tube Formation Assay, the Endothelial Cell Migration (Wound Healing) Assay, and the Endothelial Cell Viability (MTT) Assay—to enable researchers to quantitatively assess the anti-angiogenic potential of (S)-Gossypol (acetic acid).

Data Presentation: Summary of Expected Quantitative Data

The following tables are structured to present the anticipated quantitative data from the described in vitro angiogenesis assays. These tables are intended to serve as templates for organizing experimental results for easy comparison and analysis.

Table 1: Effect of (S)-Gossypol (acetic acid) on Endothelial Cell Viability (MTT Assay)

Concentration of (S)-Gossypol (acetic acid) (µM)Absorbance (OD at 570 nm) (Mean ± SD)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of (S)-Gossypol (acetic acid) on Endothelial Cell Tube Formation

Concentration of (S)-Gossypol (acetic acid) (µM)Total Tube Length (µm) (Mean ± SD)Number of Branch Points (Mean ± SD)Number of Loops (Mean ± SD)Inhibition of Tube Formation (%)
0 (Vehicle Control)0
1
5
10
25
50

Table 3: Effect of (S)-Gossypol (acetic acid) on Endothelial Cell Migration (Wound Healing Assay)

Concentration of (S)-Gossypol (acetic acid) (µM)Wound Width at 0h (µm) (Mean ± SD)Wound Width at 24h (µm) (Mean ± SD)Wound Closure (%) (Mean ± SD)Inhibition of Migration (%)
0 (Vehicle Control)0
1
5
10
25
50

Experimental Protocols

Endothelial Cell Viability Assay (MTT Assay)

This protocol assesses the effect of (S)-Gossypol (acetic acid) on the viability and proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • (S)-Gossypol (acetic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare various concentrations of (S)-Gossypol (acetic acid) in EGM-2.

  • Remove the medium from the wells and add 100 µL of the prepared (S)-Gossypol (acetic acid) solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve gossypol).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in the presence of (S)-Gossypol (acetic acid).

Materials:

  • HUVECs

  • EGM-2

  • (S)-Gossypol (acetic acid)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well plates (pre-chilled)

  • Calcein AM (for visualization, optional)

Procedure:

  • Thaw the BME on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and incubate at 37°C for 30-60 minutes to allow for polymerization.[8]

  • Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of (S)-Gossypol (acetic acid).

  • Seed the HUVECs onto the polymerized BME at a density of 1 x 10⁴ to 2 x 10⁴ cells/well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • For quantification, capture images and analyze the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

  • Optionally, for better visualization, the cells can be stained with Calcein AM before imaging.[9]

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay measures the effect of (S)-Gossypol (acetic acid) on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • (S)-Gossypol (acetic acid)

  • 24-well plates

  • Sterile 200 µL pipette tip or a cell scraper

Procedure:

  • Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.[10]

  • Create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.[10]

  • Gently wash the wells with PBS to remove detached cells.

  • Add EGM-2 containing different concentrations of (S)-Gossypol (acetic acid) to the wells.

  • Capture images of the wound at 0 hours.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the same wound area at different time points (e.g., 12 and 24 hours).

  • Measure the width of the wound at different points for each image and calculate the average wound width.

  • Determine the percentage of wound closure by comparing the wound width at different time points to the initial width at 0 hours.

Visualizations

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for the anti-angiogenic action of (S)-Gossypol (acetic acid).

experimental_workflow cluster_assays In Vitro Angiogenesis Assays cluster_analysis Data Analysis cluster_outcome Outcome prep Prepare HUVECs and (S)-Gossypol dilutions viability Cell Viability Assay (MTT) prep->viability tube Tube Formation Assay prep->tube migration Cell Migration Assay (Wound Healing) prep->migration quant_via Quantify Cell Viability (IC50) viability->quant_via quant_tube Quantify Tube Formation (Length, Branches) tube->quant_tube quant_mig Quantify Cell Migration (% Wound Closure) migration->quant_mig result Assess Anti-Angiogenic Potential of (S)-Gossypol quant_via->result quant_tube->result quant_mig->result

Caption: Experimental workflow for in vitro angiogenesis assays.

Caption: Proposed signaling pathway of (S)-Gossypol.

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Genes that Synergize with (S)-Gossypol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359), is a natural phenol (B47542) derived from the cotton plant that has garnered significant interest as a potential anti-cancer agent. It functions as a BH3 mimetic, directly binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Mcl-1.[1][2] This inhibition disrupts the cellular apoptotic machinery, leading to programmed cell death in cancer cells.[3] Preclinical studies have demonstrated the synergistic effects of (S)-Gossypol with other chemotherapeutic agents, particularly in overcoming drug resistance associated with the overexpression of anti-apoptotic Bcl-2 proteins.[4]

This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify novel genes that synergize with (S)-Gossypol, potentially revealing new therapeutic combinations and biomarkers for patient stratification.

Data Presentation

Table 1: In Vitro Cytotoxicity of (S)-Gossypol in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
UM-SCC-17BHead and Neck Squamous Cell Carcinoma~4Not SpecifiedDye Exclusion[5]
UM-SCC-1Head and Neck Squamous Cell Carcinoma~4Not SpecifiedDye Exclusion[5]
HT-29Colon Carcinoma23.6024CCK-8[3]
HT-29Colon Carcinoma17.9748CCK-8[3]
MDA-MB-468Triple-Negative Breast Cancer6.68 ± 1.676 (colony formation)Colony Formation[6]
MDA-MB-231Triple-Negative Breast Cancer12.33 ± 0.0036 (colony formation)Colony Formation[6]
DU-145Prostate Cancer5-10Not SpecifiedDNA Fragmentation[7]
RL95-2Endometrial Carcinoma1.3 - 18.9Not SpecifiedMTT[8]
SKOV-3Ovarian Carcinoma1.3 - 18.9Not SpecifiedMTT[8]
TTMedullary Thyroid Carcinoma1.3 - 18.9Not SpecifiedMTT[8]
NCI-H295RAdrenocortical Carcinoma1.3 - 18.9Not SpecifiedMTT[8]
SW-13Adrenocortical Carcinoma1.3 - 18.9Not SpecifiedMTT[8]
K562Myelogenous Leukemia~20Not SpecifiedMTT[9]
Table 2: Effect of (S)-Gossypol on Apoptosis-Related Protein Expression in HT-29 Colon Cancer Cells
TreatmentProteinChange in ExpressionReference
Gossypol (20 and 40 µM/l)BaxIncreased[3]
Gossypol (20 and 40 µM/l)Bcl-2Decreased[3]
Gossypol (20 and 40 µM/l)Activated Caspase-3Increased[3]

Signaling Pathways and Experimental Workflows

gossypol_pathway Signaling Pathway of (S)-Gossypol Induced Apoptosis cluster_membrane Mitochondrial Outer Membrane Bcl2 Bcl-2 / Bcl-xL Bak Bak Bcl2->Bak Inhibition Bax Bax Bcl2->Bax Inhibition Mcl1 Mcl-1 Mcl1->Bak Inhibition Mcl1->Bax Inhibition CytoC Cytochrome c Bak->CytoC Release Bax->CytoC Release Gossypol (S)-Gossypol Gossypol->Bcl2 Inhibition Gossypol->Mcl1 Inhibition Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: (S)-Gossypol inhibits Bcl-2 family proteins, leading to apoptosis.

crispr_workflow CRISPR-Cas9 Screening Workflow for (S)-Gossypol Synergy cluster_prep 1. Library Preparation and Transduction cluster_screen 2. Screening cluster_analysis 3. Analysis sgRNA_lib sgRNA Library (Lentiviral) Transduction Lentiviral Transduction (MOI < 0.3) sgRNA_lib->Transduction Cas9_cells Cas9-expressing Cancer Cells Cas9_cells->Transduction Puromycin (B1679871) Puromycin Selection Transduction->Puromycin T0 T0 Sample Collection Puromycin->T0 Control Control (DMSO) Treatment (S)-Gossypol (IC20) gDNA_ext Genomic DNA Extraction T0->gDNA_ext Harvest_C Harvest Control Cells Control->Harvest_C 14-21 days Harvest_T Harvest Treated Cells Treatment->Harvest_T 14-21 days Harvest_C->gDNA_ext Harvest_T->gDNA_ext PCR sgRNA Amplification (PCR) gDNA_ext->PCR NGS Next-Generation Sequencing PCR->NGS Data_analysis Data Analysis (Compare sgRNA abundance) NGS->Data_analysis Hit_ID Hit Identification (Depleted sgRNAs) Data_analysis->Hit_ID

Caption: Workflow for identifying genes that synergize with (S)-Gossypol.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Negative Selection Screen

This protocol outlines a negative selection (dropout) screen to identify gene knockouts that sensitize cancer cells to (S)-Gossypol.

1. Cell Line Preparation and (S)-Gossypol IC20 Determination: a. Select a cancer cell line of interest that is known to be sensitive to (S)-Gossypol. b. Stably express Cas9 nuclease in the chosen cell line. This can be achieved through lentiviral transduction followed by selection (e.g., with blasticidin). c. Perform a dose-response curve for (S)-Gossypol on the Cas9-expressing cell line to determine the 20% inhibitory concentration (IC20). This sub-lethal concentration will be used for the screen to identify sensitizing gene knockouts.

2. Lentiviral sgRNA Library Production: a. Amplify a genome-wide sgRNA library (e.g., GeCKO, TKOv3). b. Co-transfect the amplified sgRNA library plasmids with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T). c. Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection and determine the viral titer.

3. Lentiviral Transduction of Cas9-Expressing Cells: a. Transduce the Cas9-expressing cancer cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. b. Maintain a sufficient number of cells to ensure a representation of at least 300-500 cells per sgRNA in the library.

4. Selection and T0 Sample Collection: a. Select the transduced cells with puromycin for 2-3 days to eliminate non-transduced cells. b. After selection, harvest a population of cells to serve as the day 0 (T0) reference sample. This sample represents the initial abundance of each sgRNA in the library.

5. (S)-Gossypol Treatment: a. Split the remaining cell population into two groups: i. Control Group: Treat with the vehicle (e.g., DMSO). ii. Treatment Group: Treat with (S)-Gossypol at the predetermined IC20 concentration. b. Culture both populations for 14-21 days, ensuring that the library representation is maintained at each passage (at least 300-500 cells per sgRNA).

6. Sample Harvesting and Genomic DNA Extraction: a. Harvest the final cell populations from both the control and treatment arms. b. Extract genomic DNA from the T0, control, and treatment samples.

7. sgRNA Sequencing and Data Analysis: a. Amplify the sgRNA cassettes from the genomic DNA using PCR. b. Submit the amplicons for next-generation sequencing (NGS). c. Analyze the sequencing data to determine the abundance of each sgRNA in the T0, control, and treatment samples. d. Identify "hits" by identifying sgRNAs that are significantly depleted in the (S)-Gossypol-treated population compared to the control population. These depleted sgRNAs correspond to genes whose knockout sensitizes the cells to (S)-Gossypol.

Protocol 2: Validation of Candidate Genes

1. Individual Gene Knockout: a. Design 2-3 independent sgRNAs targeting each candidate gene identified from the primary screen. b. Individually transduce the Cas9-expressing cancer cell line with lentivirus encoding each sgRNA. c. Select for transduced cells and confirm gene knockout by Sanger sequencing and Western blot (if an antibody is available).

2. Dose-Response Assays: a. Perform dose-response assays with (S)-Gossypol on the individual knockout cell lines and a non-targeting control cell line. b. A validated hit will exhibit a significantly lower IC50 value for (S)-Gossypol compared to the control cells.

3. Apoptosis Assays: a. Treat the individual knockout and control cell lines with (S)-Gossypol at a concentration around the IC50 of the control cells. b. Measure apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3/7 activity. c. A synergistic interaction will result in a significant increase in apoptosis in the knockout cells compared to the control cells upon treatment with (S)-Gossypol.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of (S)-Gossypol (Acetic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the solubility of (S)-Gossypol (acetic acid) in aqueous buffers. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is (S)-Gossypol (acetic acid) so poorly soluble in aqueous buffers?

A1: (S)-Gossypol is a polyphenolic compound with a large, rigid, and hydrophobic molecular structure.[1] While it possesses six hydroxyl groups, the two bulky dialkylnaphthalene groups significantly limit its interaction with water molecules, leading to poor aqueous solubility.[1] The acetic acid solvate form does not inherently confer high water solubility.

Q2: What is the expected aqueous solubility of (S)-Gossypol (acetic acid)?

Q3: How does pH affect the solubility of (S)-Gossypol (acetic acid)?

A3: As a polyphenolic compound, the solubility of (S)-Gossypol is expected to be pH-dependent. Phenolic hydroxyl groups can deprotonate at higher pH values, forming phenolate (B1203915) ions that are more soluble in water. Therefore, the solubility is anticipated to increase in alkaline conditions (pH > 8). Conversely, in acidic to neutral pH, the compound will remain in its less soluble, non-ionized form. Studies on other phenolic compounds have shown that their solubility is highest at very acidic and very alkaline pH values, with a decrease towards neutral pH.[5] However, the stability of the compound at high pH needs to be considered, as some polyphenols can degrade in alkaline solutions.[6]

Q4: I've prepared a stock solution in an organic solvent. Why does it precipitate when I dilute it into my aqueous buffer?

A4: This is a common issue known as "crashing out." When a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the solvent polarity changes abruptly. The aqueous environment cannot accommodate the high concentration of the non-polar drug, causing it to precipitate. Gradual addition of the stock solution into the vigorously stirred buffer can help mitigate this.

Q5: Are there common methods to improve the aqueous solubility of (S)-Gossypol (acetic acid)?

A5: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like (S)-Gossypol (acetic acid). The most common and accessible methods for a research setting include the co-solvent method and inclusion complexation with cyclodextrins.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of organic stock in aqueous buffer. - Final concentration exceeds the aqueous solubility limit.- Rapid change in solvent polarity.- Perform a serial dilution to determine the maximum achievable concentration without precipitation.- Add the organic stock solution dropwise into the vigorously stirring aqueous buffer.- Pre-warm the aqueous buffer to 37°C before adding the stock solution.
Cloudy or hazy solution after preparation. - Incomplete dissolution.- Formation of fine precipitate.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or precipitate. Note that this will result in a lower, saturated concentration.
Compound precipitates out of solution over time. - The solution is supersaturated and thermodynamically unstable.- Temperature fluctuations affecting solubility.- Prepare fresh working solutions immediately before use.- If storage is necessary, store at a constant temperature. Avoid repeated freeze-thaw cycles.- Consider using a formulation strategy like cyclodextrin (B1172386) complexation for improved stability in solution.
Inconsistent results in biological assays. - Variable concentrations of the compound due to precipitation.- Cytotoxicity from the organic co-solvent.- Visually inspect the solution for any precipitate before each experiment.- Prepare a fresh dilution for each experiment.- Keep the final concentration of the organic co-solvent (e.g., DMSO) low and consistent across all experiments, including a vehicle control (buffer with the same co-solvent concentration).

Data Presentation

Table 1: Solubility of Gossypol (B191359) and its Acetic Acid Solvate in Various Solvents

CompoundSolventTemperatureSolubility
GossypolEthanol (B145695)Not Specified~14.3 mg/mL[4]
GossypolDMSONot Specified~16.7 mg/mL[4]
GossypolDimethyl formamide (B127407) (DMF)Not Specified~20 mg/mL[4]
Gossypol1:1 DMF:PBS (pH 7.2)Not Specified~0.5 mg/mL[4]
GossypolAcetone (B3395972) (60% aqueous)40°C1.165 g/mL[1]
GossypolAcetone (70% aqueous)40°C9.505 g/mL[1]
GossypolAcetone (80% aqueous)40°C12.155 g/mL[1]
(S)-Gossypol (acetic acid)DMSO25°C50 mg/mL[7]
Gossypol (acetic acid)WaterNot SpecifiedInsoluble[2][3]

Note: The significant difference in solubility in aqueous acetone mixtures reported in one study[1] may be an outlier or subject to specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method and HPLC Analysis

This protocol details the determination of the equilibrium solubility of (S)-Gossypol (acetic acid) in an aqueous buffer.

Materials:

  • (S)-Gossypol (acetic acid)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-grade methanol (B129727) and water

  • Phosphoric acid or acetic acid

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of (S)-Gossypol (acetic acid) to a glass vial (e.g., 5 mg to 1 mL of buffer). The excess solid should be clearly visible.

    • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for gossypol analysis is a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) with 0.1% phosphoric acid.[8] Another option is methanol and 0.5% acetic acid in water (90:10 v/v).[9][10]

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[8][9][10]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 254 nm.[8][9][10]

    • Injection Volume: 20 µL.

    • Calibration Curve: Prepare a series of standard solutions of (S)-Gossypol (acetic acid) of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Inject the diluted sample from step 2 into the HPLC system.

    • Calculation: Determine the concentration of (S)-Gossypol (acetic acid) in the diluted sample from the calibration curve. Calculate the original solubility in the aqueous buffer by accounting for the dilution factor.

Protocol 2: Improving Solubility using the Co-solvent Method

This protocol describes how to prepare a solution of (S)-Gossypol (acetic acid) in an aqueous buffer using a co-solvent.

Materials:

  • (S)-Gossypol (acetic acid)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (anhydrous, high purity)

  • Aqueous buffer of choice (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of (S)-Gossypol (acetic acid) and dissolve it in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mg/mL).

    • Vortex or sonicate until the compound is completely dissolved.

  • Prepare the Aqueous Working Solution:

    • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.

    • Important: The final concentration of the organic co-solvent should be kept to a minimum, typically below 1% (v/v), and ideally below 0.5% for cell-based assays to avoid solvent-induced cytotoxicity.

  • Final Inspection:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit has likely been exceeded.

Protocol 3: Improving Solubility by Inclusion Complexation with β-Cyclodextrin

This protocol provides a method for preparing an inclusion complex of (S)-Gossypol (acetic acid) with a β-cyclodextrin derivative to enhance its aqueous solubility.

Materials:

  • (S)-Gossypol (acetic acid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable β-cyclodextrin derivative

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer or rotary evaporator

Procedure:

  • Preparation of the Inclusion Complex (Kneading Method):

    • Determine the desired molar ratio of (S)-Gossypol (acetic acid) to HP-β-CD (a 1:2 ratio is often a good starting point).

    • Dissolve the HP-β-CD in a minimal amount of water to form a paste.

    • Dissolve the (S)-Gossypol (acetic acid) in a small amount of ethanol.

    • Slowly add the (S)-Gossypol solution to the HP-β-CD paste and knead thoroughly in a mortar for at least 30 minutes.

    • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to obtain a solid powder.

  • Solubility Assessment:

    • The solubility of the prepared inclusion complex powder in the desired aqueous buffer can be determined using the shake-flask method as described in Protocol 1.

Visualizations

experimental_workflow_solubility_determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis HPLC Analysis start Add excess (S)-Gossypol to aqueous buffer incubate Incubate on orbital shaker (24-48h at constant temp.) start->incubate sediment Allow excess solid to sediment (≥2h) incubate->sediment supernatant Withdraw supernatant sediment->supernatant filter Filter through 0.22µm syringe filter supernatant->filter dilute Dilute with mobile phase filter->dilute hplc Inject sample into HPLC system dilute->hplc quantify Quantify concentration using calibration curve hplc->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for determining the aqueous solubility of (S)-Gossypol (acetic acid).

co_solvent_method_workflow start Weigh (S)-Gossypol (acetic acid) dissolve Dissolve in minimal DMSO or Ethanol start->dissolve stock Concentrated Stock Solution dissolve->stock mix Add stock dropwise to vigorously stirring buffer stock->mix buffer Aqueous Buffer (e.g., PBS, Media) buffer->mix final Final Working Solution mix->final

Caption: Workflow for the co-solvent method to improve solubility.

cyclodextrin_complexation_logic cluster_components Components cluster_result Resulting Complex gossypol (S)-Gossypol (acetic acid) (Hydrophobic 'Guest') complexation Inclusion Complexation gossypol->complexation cyclodextrin β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity 'Host') cyclodextrin->complexation complex Gossypol-Cyclodextrin Complex (Enhanced Aqueous Solubility) complexation->complex

Caption: Logical relationship in cyclodextrin inclusion complexation.

References

Technical Support Center: Optimizing (S)-Gossypol (Acetic Acid) for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Gossypol (acetic acid) to induce apoptosis in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful design and execution of your experiments.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving (S)-Gossypol-induced apoptosis.

Issue Possible Cause Recommended Solution
Low percentage of apoptotic cells Suboptimal (S)-Gossypol concentration: The concentration may be too low for the specific cell line being used.Perform a dose-response experiment to determine the optimal concentration. IC50 values can range from 3-50 µM depending on the cell line.[1][2]
Insufficient incubation time: The duration of treatment may not be long enough to induce a significant apoptotic response.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.[1][3]
Cell line resistance: Some cell lines may be inherently resistant to (S)-Gossypol-induced apoptosis.Consider using a different cell line or co-treatment with other agents to enhance sensitivity.
High percentage of necrotic cells in controls Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive necrotic signals.Handle cells gently, especially during harvesting. For adherent cells, collect the supernatant containing floating (potentially apoptotic) cells before detachment.
Cell culture conditions: Over-confluent or starved cells can undergo spontaneous necrosis.Ensure cells are in the logarithmic growth phase and that the culture medium is fresh.
Inconsistent results between experiments Variability in (S)-Gossypol stock solution: Improper storage or repeated freeze-thaw cycles can degrade the compound.Prepare fresh stock solutions of (S)-Gossypol (acetic acid) in DMSO, aliquot, and store at -20°C.[4] Avoid repeated freeze-thaw cycles.
Inconsistent cell passage number: Cellular responses can vary with the number of passages.Use cells within a consistent and low passage number range for all experiments.
Difficulty in detecting caspase activation Timing of assay: Caspase activation is a transient event. The measurement might be performed too early or too late.Perform a time-course experiment to determine the peak of caspase activity.
Low sensitivity of the assay: The chosen assay may not be sensitive enough to detect low levels of caspase activation.Use a more sensitive fluorometric or luminometric caspase assay.[5]

Frequently Asked Questions (FAQs)

Q1: What is the difference between (S)-Gossypol, (-)-Gossypol, and Gossypol (B191359) Acetic Acid?

(S)-Gossypol is synonymous with (-)-gossypol and is the levorotatory enantiomer of gossypol. It is generally considered the more biologically active and potent isomer in inducing apoptosis compared to the (+)-enantiomer.[2][6] Gossypol acetic acid is a more stable, medicinal form of gossypol.[4]

Q2: What is a typical starting concentration range for (S)-Gossypol in an apoptosis assay?

A typical starting range for (S)-Gossypol is 5-50 µM.[1][2][7] However, the optimal concentration is highly cell-line dependent. It is strongly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How long should I incubate my cells with (S)-Gossypol?

Incubation times can vary from 12 to 72 hours.[1][3] A time-course experiment is recommended to determine the optimal endpoint for observing apoptosis in your cell model.

Q4: What are the key signaling pathways involved in (S)-Gossypol-induced apoptosis?

(S)-Gossypol primarily induces apoptosis through the intrinsic (mitochondrial) pathway by acting as a BH3 mimetic. It inhibits anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of pro-apoptotic proteins (e.g., Bax), mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[2][6] Some studies also suggest the involvement of the extrinsic pathway (caspase-8 activation) and endoplasmic reticulum (ER) stress pathways.[2][3][8]

Q5: Can I use a pan-caspase inhibitor to confirm that the observed cell death is caspase-dependent?

Yes, using a pan-caspase inhibitor, such as Z-VAD-FMK, can help determine if the apoptotic process is caspase-dependent. If the inhibitor reduces the percentage of apoptotic cells, it indicates a caspase-dependent mechanism.[4][9]

Data Presentation

Table 1: Effective Concentrations of Gossypol in Various Cell Lines
Cell LineGossypol FormEffective Concentration (IC50)Incubation Time (hours)
Male Germline Stem CellsRacemic~5 µM36
Pancreatic Cancer (BxPC-3)Racemic14 µM24
Pancreatic Cancer (MIA PaCa-2)Racemic15 µM24
Prostate Cancer (DU145)Racemic5 µM72
Prostate Cancer (PC3)Racemic3 µM72
Colon Cancer (HT-29)Racemic23.60 µM24
Macrophage (RAW264.7)Acetic Acid25-35 µmol/L24

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the steps for quantifying apoptosis using flow cytometry.

Materials:

  • (S)-Gossypol (acetic acid) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of (S)-Gossypol or vehicle control (DMSO) for the desired duration.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Carefully collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle, non-EDTA-based cell dissociation solution. Combine the detached cells with the collected medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 2: Caspase-3/7 Activity Assay

This protocol describes a method to measure the activity of executioner caspases.

Materials:

  • (S)-Gossypol (acetic acid) stock solution

  • Cell culture medium

  • Luminogenic or fluorogenic caspase-3/7 assay kit

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate suitable for luminescence or fluorescence measurement.

  • Treatment: Treat cells with (S)-Gossypol or vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine) and an untreated negative control.

  • Assay:

    • Equilibrate the plate and the caspase assay reagent to room temperature.

    • Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

    • Mix by gentle shaking for 1-2 minutes.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis cell_seeding Seed Cells overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_gossypol Add (S)-Gossypol (Dose-Response) overnight_incubation->add_gossypol incubation Incubate (Time-Course) add_gossypol->incubation harvest_cells Harvest Cells incubation->harvest_cells annexin_pi_staining Annexin V/PI Staining harvest_cells->annexin_pi_staining caspase_assay Caspase Activity Assay harvest_cells->caspase_assay flow_cytometry Flow Cytometry annexin_pi_staining->flow_cytometry plate_reader Luminometer/ Fluorometer caspase_assay->plate_reader

Caption: Experimental workflow for analyzing (S)-Gossypol-induced apoptosis.

signaling_pathway cluster_gossypol Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade gossypol (S)-Gossypol bcl2_xl Bcl-2 / Bcl-xL (Anti-apoptotic) gossypol->bcl2_xl Inhibits bax_bak Bax / Bak (Pro-apoptotic) bcl2_xl->bax_bak Inhibits mito Mitochondrion bax_bak->mito Permeabilizes Membrane cyto_c Cytochrome c Release mito->cyto_c Leads to casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

References

Troubleshooting inconsistent results in (S)-Gossypol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with (S)-Gossypol. The information is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Troubleshooting Guide: Inconsistent Results

Inconsistent results in (S)-Gossypol experiments can arise from a variety of factors, from compound handling to experimental execution. This guide provides a systematic approach to identifying and resolving these issues.

1. Compound Integrity and Preparation

Potential IssueRecommended Action
Purity and Quality The purity of (S)-Gossypol can vary between batches and suppliers. It is crucial to verify the purity of each new lot, ideally using methods like High-Performance Liquid Chromatography (HPLC). Contaminants can significantly impact experimental outcomes.
Stability and Storage (S)-Gossypol is susceptible to degradation. Store the compound in a cool, dark, and dry place.[1] It is advisable to prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.[1] Studies have shown that gossypol (B191359) is highly stable in chloroform, with minimal degradation from light and atmospheric oxygen.[2]
Solubility Gossypol is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF), but has limited solubility in aqueous buffers.[3] For cell culture experiments, first dissolve (S)-Gossypol in a solvent like DMSO and then dilute it with the aqueous buffer of choice.[3] Ensure complete dissolution before adding it to your cell culture medium to avoid inaccurate dosing. Aqueous solutions are not recommended to be stored for more than one day.[3]

2. Experimental Conditions

Potential IssueRecommended Action
Cell Line Variability Different cell lines can exhibit varying sensitivity to (S)-Gossypol. It is important to perform dose-response studies for each cell line to determine the optimal concentration range.
Inconsistent Dosing Inaccurate pipetting or incomplete dissolution of (S)-Gossypol can lead to variability in the final concentration. Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution.
Metabolism to Active Forms In biological systems, gossypol can be metabolized, and the rate of this conversion can differ between cell types and experimental conditions, leading to inconsistent effects.[1]

3. Data Analysis and Interpretation

Potential IssueRecommended Action
Inappropriate Assay The choice of assay can influence the observed results. For example, when assessing cell viability, different methods (e.g., MTT, SRB, trypan blue exclusion) measure different cellular parameters and may yield different IC50 values.
Lack of Controls Always include appropriate controls in your experiments, including vehicle controls (e.g., DMSO) and positive controls for the expected effect (e.g., a known apoptosis inducer).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for (S)-Gossypol stock solutions?

A1: (S)-Gossypol is soluble in organic solvents such as ethanol, DMSO, and DMF.[3] For cell culture experiments, a stock solution in DMSO is commonly used. It is recommended to store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Aqueous solutions should be prepared fresh and not stored for more than a day.[3]

Q2: Why am I observing different IC50 values for (S)-Gossypol in the same cell line across different experiments?

A2: Several factors can contribute to this variability:

  • Compound Stability: Degradation of the (S)-Gossypol stock solution over time can lead to a decrease in potency. Always use freshly prepared dilutions from a properly stored stock.

  • Cell Passage Number: The sensitivity of cells to drugs can change with increasing passage number. It is advisable to use cells within a defined passage number range for all experiments.

  • Assay Conditions: Minor variations in incubation time, cell seeding density, and reagent concentrations can affect the outcome of cell viability assays.

Q3: My in vivo studies with orally administered (S)-Gossypol are showing poor efficacy and high variability. What could be the reason?

A3: The oral bioavailability of gossypol is known to be low, which can lead to inconsistent plasma concentrations and variable efficacy in animal studies.[1] Factors to consider include:

  • Formulation: The vehicle used for oral administration can significantly impact absorption.

  • Animal Strain and Metabolism: Different animal strains may metabolize (S)-Gossypol at different rates.

  • Toxicity: High doses of gossypol can lead to toxicity, including effects on the liver and gastrointestinal tract, which can affect drug absorption and overall animal health.[4][5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of (S)-Gossypol on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of (S)-Gossypol in cell culture medium. Replace the existing medium with the medium containing different concentrations of (S)-Gossypol. Include a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[3][6]

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO or a solubilization solution to each well and incubate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3]

2. Apoptosis Assay (Annexin V-FITC Staining)

This protocol outlines the detection of apoptosis induced by (S)-Gossypol using flow cytometry.

  • Cell Treatment: Treat cells with the desired concentrations of (S)-Gossypol for a specific duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[3]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI). Incubate for 10 minutes at room temperature in the dark.[3][6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Visualizations

Signaling Pathway of (S)-Gossypol-Induced Apoptosis

gossypol_apoptosis Gossypol (S)-Gossypol Bcl2 Bcl-2 Family (Bcl-2, Bcl-xL) Gossypol->Bcl2 inhibits Bax Bax Gossypol->Bax promotes ROS ROS Production Gossypol->ROS induces Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SIRT1 SIRT1 Inhibition ROS->SIRT1 p53 p53 Accumulation SIRT1->p53 deacetylates PUMA PUMA Expression p53->PUMA PUMA->Mitochondria

Caption: (S)-Gossypol induces apoptosis through intrinsic and p53-mediated pathways.

Experimental Workflow for Cell Viability Assessment

cell_viability_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with (S)-Gossypol (various concentrations) incubate1->treat_cells incubate2 Incubate (24, 48, or 72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add Solubilization Solution incubate3->add_solvent read_plate Measure Absorbance (570 nm) add_solvent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for determining cell viability using the MTT assay.

Troubleshooting Logic for Inconsistent Results

troubleshooting_logic start Inconsistent Results check_compound Check (S)-Gossypol Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cells Evaluate Cell Health & Passage start->check_cells purity Verify Purity (HPLC) check_compound->purity storage Confirm Proper Storage check_compound->storage solubility Ensure Complete Solubility check_compound->solubility dosing Check Pipetting Accuracy check_protocol->dosing controls Validate Controls check_protocol->controls passage Use Consistent Passage Number check_cells->passage contamination Check for Contamination check_cells->contamination resolve Problem Resolved purity->resolve storage->resolve solubility->resolve dosing->resolve controls->resolve passage->resolve contamination->resolve

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Stability of (S)-Gossypol (acetic acid) stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-Gossypol (acetic acid) stock solutions stored at -20°C. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing (S)-Gossypol (acetic acid) stock solutions?

A1: (S)-Gossypol (acetic acid) is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with a reported solubility of up to 50 mg/mL.[1] Other suitable solvents include ethanol, dimethylformamide (DMF), acetone, and methanol.[2][3] For experiments involving aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMF and then dilute it with the desired buffer, as gossypol (B191359) is sparingly soluble in aqueous solutions.[2]

Q2: What are the recommended storage conditions for (S)-Gossypol (acetic acid) stock solutions?

A2: For short-term storage, stock solutions of (S)-Gossypol (acetic acid) in an organic solvent should be stored at -20°C in a tightly sealed container, protected from light.[1] Some suppliers recommend that for storage at -20°C, the solution should be used within one month.[4] For longer-term storage (up to 6 months), -80°C is recommended.[4] It is not recommended to store aqueous solutions of gossypol for more than one day.[2]

Q3: How stable are (S)-Gossypol (acetic acid) stock solutions at -20°C?

A3: While specific long-term quantitative stability data for (S)-Gossypol (acetic acid) in DMSO at -20°C is not extensively documented in publicly available literature, studies on gossypol and other compounds under similar conditions provide valuable insights. Generally, storage of compounds in DMSO at -20°C is considered reliable for extended periods. One study on a large compound library found that less than 10% of compounds showed degradation after 6 years of storage at -20°C in DMSO.

It is crucial to note that gossypol can undergo tautomerization in solution, existing as an equilibrium of aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms.[1][5] This interconversion is solvent-dependent and can occur over time, leading to changes in spectroscopic measurements (e.g., NMR, UV-Vis) that may be mistaken for degradation.[1][5] A study on gossypol stability at room temperature in various solvents, including DMSO, found that these spectral changes were primarily due to tautomeric shifts rather than molecular decomposition.[1][5]

Q4: Do freeze-thaw cycles affect the stability of (S)-Gossypol (acetic acid) stock solutions?

A4: While specific data for (S)-Gossypol (acetic acid) is limited, a study on a diverse set of compounds stored in DMSO at -15°C showed no significant loss of compound after 11 freeze-thaw cycles. To minimize potential degradation, it is best practice to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or changing peaks in HPLC analysis of a stock solution Tautomerization of gossypol in solution.This is an inherent property of gossypol. The different tautomers may have different retention times. Ensure your analytical method can resolve these forms or that you are quantifying the total gossypol content. The interconversion between tautomers is a dynamic process.[1][5]
Precipitation observed in the stock solution after thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the compound. Ensure the vial is properly sealed to prevent solvent evaporation. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Loss of biological activity in an experiment Potential degradation of the compound.While tautomerization is more likely than degradation under proper storage, it is crucial to rule out compound instability. Prepare a fresh stock solution from solid material. Use aliquots to avoid repeated freeze-thaw cycles. Verify the activity of the new stock in a reliable positive control experiment.
Inconsistent experimental results Inaccurate concentration of the stock solution due to solvent evaporation or improper dissolution.Always use tightly sealed vials. Before each use, ensure the compound is fully dissolved by bringing the solution to room temperature and vortexing. Periodically verify the concentration of your stock solution using a validated analytical method like HPLC-UV.

Data on Stability of Gossypol Stock Solutions

The following table summarizes available data on the stability of gossypol under different storage conditions. Note that the specific form of gossypol and the solvent may vary.

Compound FormSolvent/MatrixStorage TemperatureDurationStability Results
GossypolCottonseed Oil-20°C30 daysStable, with recovery values between 98.6% and 99.3%.
R-(-)-GossypolHuman Plasma-70°C1 monthStable.
R-(-)-GossypolHuman PlasmaFreeze-Thaw3 cyclesStable.
GossypolDMSORoom Temperature45 daysSpectroscopic changes observed were attributed to tautomeric shifts, not degradation.[1][5]

Experimental Protocols

Protocol for Assessing the Stability of (S)-Gossypol (acetic acid) Stock Solutions using HPLC-UV

This protocol outlines a general method for determining the stability of (S)-Gossypol (acetic acid) stock solutions over time.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of (S)-Gossypol (acetic acid) in HPLC-grade DMSO (e.g., 10 mg/mL).

  • From this stock, prepare working standard solutions at various concentrations by diluting with the mobile phase.

2. HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v) containing 0.1% phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30-40°C.

3. Stability Study Procedure:

  • Aliquot the stock solution into multiple vials and store them at -20°C, protected from light.

  • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), remove one vial from storage.

  • Allow the vial to thaw completely at room temperature and vortex to ensure homogeneity.

  • Dilute an aliquot of the stock solution to a known concentration within the linear range of the calibration curve.

  • Inject the sample onto the HPLC system and record the peak area of the gossypol peak(s).

  • The stability is assessed by comparing the peak area at each time point to the peak area at Day 0. The percentage of remaining (S)-Gossypol can be calculated as: (Peak Area at Time X / Peak Area at Day 0) * 100.

Visualizations

Experimental Workflow for Stability Assessment

G Workflow for (S)-Gossypol Stock Solution Stability Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 2, 4... weeks) prep_stock Prepare concentrated stock solution in DMSO prep_aliquot Aliquot into multiple vials prep_stock->prep_aliquot storage Store at -20°C, protected from light prep_aliquot->storage thaw Thaw one vial at room temperature storage->thaw At each time point dilute Dilute to working concentration thaw->dilute inject Inject into HPLC-UV system dilute->inject analyze Analyze peak area and calculate remaining percentage inject->analyze

Caption: Workflow for assessing the stability of (S)-Gossypol stock solutions.

Signaling Pathway of (S)-Gossypol-Induced Apoptosis

(S)-Gossypol is known to be an inhibitor of the Bcl-2 family of anti-apoptotic proteins, thereby promoting apoptosis through the intrinsic (mitochondrial) pathway.

G Mechanism of (S)-Gossypol Induced Apoptosis cluster_inhibition Inhibition by (S)-Gossypol cluster_bcl2 Anti-Apoptotic Proteins cluster_pro_apoptotic Pro-Apoptotic Effector Proteins cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade gossypol (S)-Gossypol bcl2 Bcl-2 gossypol->bcl2 bclxl Bcl-xL gossypol->bclxl bak Bak bcl2->bak bax Bax bclxl->bax mito Mitochondrial Outer Membrane Permeabilization bak->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: (S)-Gossypol inhibits Bcl-2 and Bcl-xL, leading to apoptosis.

References

Technical Support Center: Managing Off-Target Effects of (S)-Gossypol in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using (S)-Gossypol, also known as AT-101. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you navigate the complexities of this potent BH3 mimetic, ensuring that your experimental outcomes are robust and attributable to its on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for (S)-Gossypol?

A1: (S)-Gossypol is a natural phenol (B47542) derived from the cotton plant that acts as a BH3 mimetic.[1] Its primary mechanism is the induction of apoptosis by binding to the BH3 groove of anti-apoptotic proteins in the BCL-2 family, such as BCL-2, BCL-xL, and Mcl-1.[2][3] By inhibiting these pro-survival proteins, (S)-Gossypol liberates pro-apoptotic proteins like BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and programmed cell death.[4][5] The levorotatory enantiomer, (-)-gossypol, is significantly more potent in its anticancer activity than the dextrorotatory (+) form or the racemic mixture.[6][7]

Q2: What are the most common off-target effects observed with (S)-Gossypol in cellular models?

A2: Beyond its role as a BH3 mimetic, (S)-Gossypol is known to induce several off-target effects, which can confound experimental results. These include:

  • Induction of Oxidative Stress: Gossypol (B191359) can lead to the formation of reactive oxygen species (ROS), causing mitochondrial dysfunction and cellular damage independent of BCL-2 inhibition.[2][8][9]

  • Enzyme Inhibition: It is a known inhibitor of various dehydrogenase enzymes.[1]

  • Induction of Autophagy: Gossypol has been shown to induce autophagy in several cancer cell lines, which can sometimes act as a survival mechanism, counteracting apoptosis.[2]

  • General Cytotoxicity: At higher concentrations, gossypol can cause broad cytotoxicity, including damage to the liver, heart, and cell membranes, that is not specific to apoptosis induction.[9][10][11]

  • Ion Transport Interference: It has been reported to interfere with ion transport across membranes, such as inhibiting Na-K-ATPase, which can lead to effects like hypokalemia.[12]

Q3: How can I differentiate between on-target apoptotic effects and off-target cytotoxicity?

A3: Distinguishing between on-target and off-target effects is critical. A multi-pronged approach is recommended:

  • Use a BAX/BAK Double Knockout (DKO) Control: The ideal control is a cell line lacking both BAX and BAK. Since on-target BH3 mimetic activity is dependent on these proteins to induce apoptosis, a BAX/BAK DKO cell line should be resistant to on-target effects.[4][13] If (S)-Gossypol still induces cell death in these cells, the effect is likely off-target.

  • Perform Dose-Response Curves: On-target effects typically occur within a specific, often lower, concentration range, while off-target cytotoxicity may only appear at higher concentrations. A steep dose-response curve may suggest a specific target, whereas a shallow curve could indicate general toxicity.

  • BH3 Profiling: This technique directly assesses mitochondrial priming for apoptosis. It can determine if (S)-Gossypol is directly acting on mitochondria to cause cytochrome c release in a BCL-2 family-dependent manner.[4][14]

  • Rescue Experiments: Overexpress the specific target protein (e.g., BCL-2 or Mcl-1) in your cell line. If the cell death induced by (S)-Gossypol is on-target, overexpression of the target should confer resistance.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Recommended Action(s)
Excessive cell death at low concentrations, even in resistant cell lines. 1. Off-target ROS production: (S)-Gossypol is known to induce oxidative stress.[8][9] 2. High sensitivity to enzyme inhibition: The cell line may be particularly vulnerable to the inhibition of dehydrogenase enzymes.[1]1. Co-treat with an antioxidant: Use N-acetylcysteine (NAC) or another ROS scavenger to see if it rescues the phenotype. 2. Lower the concentration range: Perform a more granular dose-response experiment starting from nanomolar concentrations.
No significant apoptosis observed, but cell proliferation is inhibited. 1. Induction of autophagy: (S)-Gossypol can trigger autophagy, which may lead to cytostasis rather than cell death.[2] 2. Cell cycle arrest: The compound may be targeting kinases involved in cell cycle regulation.[2]1. Probe for autophagy markers: Perform a Western blot for LC3-I/II conversion or p62 degradation. 2. Analyze cell cycle: Use flow cytometry with propidium (B1200493) iodide staining to check for accumulation in G1, S, or G2/M phases.
Inconsistent results between experiments. 1. Compound instability: Gossypol can lose cytotoxic potential in tissue culture medium over time, possibly by binding to serum proteins.[15] 2. Tautomerization: Gossypol can exist in different tautomeric forms (aldehyde, ketone) depending on the solvent, affecting its activity.[12]1. Prepare fresh stock solutions: Dissolve (S)-Gossypol immediately before use. Minimize the time the compound is in the medium before reaching the cells. 2. Standardize solvent and handling: Always use the same high-quality solvent (e.g., DMSO) and preparation method.
The observed phenotype does not correlate with BCL-2/Mcl-1 expression levels. 1. NOXA Induction: (S)-Gossypol can induce the pro-apoptotic protein NOXA, which selectively inhibits Mcl-1.[16] This indirect mechanism can sensitize cells to other BH3 mimetics. 2. Dependence on other anti-apoptotic proteins: The cells may rely on a BCL-2 family member that is less potently inhibited by (S)-Gossypol.1. Measure NOXA expression: Use qPCR or Western blot to check for NOXA induction post-treatment.[16] 2. Profile BCL-2 family dependence: Use techniques like BH3 profiling or siRNA knockdown to identify the critical survival protein for your cell line.[4][14]
Quantitative Data Summary

The following table summarizes reported IC50 values for Gossypol enantiomers. Note that values can vary significantly based on the cell line and assay conditions. The (-)-enantiomer is consistently more potent.

CompoundCell Line(s)Assay TypeReported IC50Citation
(-)-Gossypol Various (Melanoma, Lung, Breast, Cervix, Leukemia)MTT Viability AssayMean of ~20 µM[7]
(+)-Gossypol Various Tumor-Derived CellsCytotoxicity Assay~10x higher than (-)-enantiomer[15]
Racemic Gossypol Various Tumor-Derived CellsCytotoxicity AssayLess potent than (-)-enantiomer[7]

Key Experimental Protocols

Protocol 1: Validating On-Target BAX/BAK-Dependent Apoptosis

This protocol is designed to confirm that the observed cell death from (S)-Gossypol is proceeding through the intended intrinsic apoptotic pathway.

Objective: To determine if (S)-Gossypol-induced cell death is dependent on the essential apoptosis effectors BAX and BAK.

Materials:

  • Parental cell line of interest.

  • Corresponding BAX/BAK double-knockout (DKO) cell line.[4][13]

  • (S)-Gossypol stock solution (e.g., 10 mM in DMSO).

  • Complete cell culture medium.

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).

  • Flow cytometer.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed both parental and BAX/BAK DKO cells into 96-well plates at a density that allows for logarithmic growth over 48-72 hours. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (S)-Gossypol in complete medium. A recommended starting range is 0.1 µM to 50 µM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of (S)-Gossypol. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a predetermined time point (e.g., 24, 48 hours), based on the cell line's doubling time and expected response.

  • Apoptosis Staining: At the end of the incubation period, harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

  • Data Interpretation: Plot the percentage of apoptotic cells (Early + Late) against the (S)-Gossypol concentration for both parental and DKO cell lines. A significant reduction in apoptosis in the DKO line compared to the parental line indicates on-target, BAX/BAK-dependent activity.

Protocol 2: Assessing Off-Target ROS Production

This protocol helps determine if (S)-Gossypol is inducing oxidative stress, a known off-target effect.

Objective: To measure the generation of intracellular Reactive Oxygen Species (ROS) following treatment with (S)-Gossypol.

Materials:

  • Cell line of interest.

  • (S)-Gossypol stock solution.

  • N-acetylcysteine (NAC) as a ROS scavenger control.

  • ROS-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA).

  • Positive control for ROS induction (e.g., H₂O₂ or Rotenone).

  • Live-cell imaging microscope or flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in an appropriate format for analysis (e.g., 96-well black-walled plate for microscopy/plate reader, or 6-well plates for flow cytometry). Allow to adhere overnight.

  • Pre-treatment (Optional Rescue): For rescue experiments, pre-treat a subset of wells with a ROS scavenger like NAC (e.g., 5 mM) for 1-2 hours before adding (S)-Gossypol.

  • Compound Treatment: Treat cells with (S)-Gossypol at various concentrations. Include vehicle control, positive control, and (S)-Gossypol + NAC co-treatment groups.

  • Incubation: Incubate for a short period (e.g., 1-6 hours), as ROS production is often an early event.

  • Probe Loading: Remove the medium and load the cells with the ROS-sensitive probe diluted in pre-warmed PBS or serum-free medium, according to the manufacturer's instructions.

  • Incubate in the dark for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with PBS to remove excess probe.

  • Analysis: Immediately measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Interpretation: A significant increase in fluorescence in the (S)-Gossypol-treated cells compared to the vehicle control indicates ROS production. If this increase is mitigated by co-treatment with NAC, it confirms the effect is due to oxidative stress.

Visualizations

Signaling and Experimental Workflows

G cluster_0 Intrinsic Apoptosis Pathway cluster_1 Anti-Apoptotic (Pro-Survival) cluster_2 Pro-Apoptotic (Effectors) S_Gossypol (S)-Gossypol BCL2 BCL-2 S_Gossypol->BCL2 Inhibition BCLXL BCL-xL S_Gossypol->BCLXL Inhibition MCL1 Mcl-1 S_Gossypol->MCL1 Inhibition BAX BAX BCL2->BAX Sequestration BAK BAK BCL2->BAK Sequestration BCLXL->BAX Sequestration BCLXL->BAK Sequestration MCL1->BAX Sequestration MCL1->BAK Sequestration MOMP MOMP (Cytochrome c release) BAX->MOMP Activation BAK->MOMP Activation Caspases Caspase Cascade MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: On-target mechanism of (S)-Gossypol via inhibition of BCL-2 family proteins.

G cluster_workflow Troubleshooting Workflow: Unexpected Cytotoxicity start Observation: Unexpectedly High Cell Death q1 Is a BAX/BAK DKO cell line available? start->q1 run_dko Protocol 1: Run parallel assay on Parental vs. DKO lines q1->run_dko Yes run_ros Protocol 2: Assess ROS production. Test rescue with NAC. q1->run_ros No q2 Is cell death significantly reduced in DKO line? run_dko->q2 on_target Conclusion: Effect is likely ON-TARGET. Cell line is highly sensitive. q2->on_target Yes off_target_path Conclusion: Effect is likely OFF-TARGET. q2->off_target_path No off_target_path->run_ros q3 Does NAC rescue the phenotype? run_ros->q3 ros_conclusion Conclusion: Cytotoxicity is mediated by Oxidative Stress. q3->ros_conclusion Yes other_off_target Conclusion: Cytotoxicity is due to other off-target effects (e.g., enzyme inhibition). q3->other_off_target No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Gossypol Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed methodologies for reducing gossypol (B191359) toxicity in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is gossypol and why is it toxic to animals?

Gossypol is a naturally occurring polyphenolic compound found in the cotton plant (Gossypium spp.).[1][2] It exists in two forms: free gossypol, which is toxic, and bound gossypol, which is considered non-toxic.[3] The toxicity of free gossypol limits the use of cottonseed meal, a protein-rich byproduct of cotton production, in animal feed, especially for non-ruminant animals.[1][4][5]

Gossypol toxicity can lead to a range of adverse effects, including:

  • Reduced growth rate, weight loss, and anorexia.[1][6]

  • Cardiotoxicity, potentially leading to heart failure and sudden death, particularly in young animals.[1][6][7]

  • Hepatotoxicity (liver damage).[6]

  • Reproductive issues, such as decreased libido and impaired spermatogenesis in males, and irregular cycles or embryonic death in females.[1][6]

  • Anemia, due to gossypol's ability to chelate iron and increase red blood cell fragility.[1][2][6]

Monogastric animals (like pigs, poultry, and rabbits), as well as young, preruminant calves and lambs, are more susceptible to gossypol toxicity than mature ruminants.[1][6][7][8] Mature ruminants can detoxify gossypol to some extent through microbial fermentation in the rumen, where it binds to proteins.[1][7]

Q2: My animals are showing signs of gossypol toxicity. What are the immediate troubleshooting steps?

If you suspect gossypol toxicosis, take the following immediate actions:

  • Stop Exposure: Immediately remove all feed containing cottonseed products from the animals' diet.[6]

  • Veterinary Consultation: Work with a veterinarian to confirm the diagnosis. A necropsy of any deceased animals and analysis of feed samples for free gossypol levels are crucial.[7]

  • Supportive Care: There is no specific antidote for gossypol poisoning.[6] Treatment focuses on supportive care.

    • Provide a high-quality diet that is free of gossypol to aid recovery.[6]

    • Supplement the new diet with high-quality protein, lysine (B10760008), methionine, and fat-soluble vitamins.[6]

    • Address any potential deficiencies in selenium or copper, as these can worsen gossypol toxicity.[6]

  • Minimize Stress: Handle affected animals carefully and minimize stress, as their cardiovascular systems may be compromised. Recovery depends on the extent of cardiac damage.[6]

Note that even after removing the gossypol source, severely affected animals may continue to show symptoms or succumb to the toxicity for up to four weeks due to the cumulative nature of gossypol.[6]

Q3: What are the primary methods to reduce free gossypol in cottonseed meal for my experiments?

There are three main categories of methods to detoxify cottonseed meal (CSM): physical, chemical, and biological. The goal is to reduce the free gossypol content to a safe level, generally below 0.045% (450 ppm) as recommended by the US Food and Drug Administration for human consumption, a standard often applied to sensitive animal feeds.[4][5]

  • Physical Methods: Heat treatment and extrusion can reduce free gossypol by causing it to bind with proteins.[1][9] However, excessive heat can reduce protein quality and amino acid availability.[9][10] Pelleting has also been shown to reduce free gossypol levels by up to 70% in whole cottonseed and 48% in cottonseed meal.[11]

  • Chemical Methods: Treating CSM with iron salts, such as ferrous sulfate (B86663) (FeSO₄), is a common and effective method.[1][6] The iron binds to free gossypol, forming a stable, non-toxic complex that is not absorbed in the gastrointestinal tract.[1][2]

  • Biological Methods: Microbial fermentation using specific strains of yeast (e.g., Candida tropicalis, Saccharomyces cerevisiae) or bacteria (e.g., Bacillus subtilis, Bacillus coagulans) is a highly effective and environmentally friendly approach.[12][13][14][15] These microorganisms can degrade gossypol, significantly reducing both free and bound forms while often enhancing the nutritional profile of the meal by increasing protein and lysine content.[13][14]

Troubleshooting and Experimental Guides

Issue 1: How to Chemically Detoxify CSM with Ferrous Sulfate

Question: I need a reliable method to inactivate gossypol in my cottonseed meal before starting my animal study. How do I use ferrous sulfate?

Answer: Treatment with ferrous sulfate is a straightforward chemical method to bind free gossypol. The iron-to-gossypol ratio is critical for effective detoxification.

Objective: To reduce the concentration of free gossypol in cottonseed meal by forming an iron-gossypol complex.

Materials:

  • Cottonseed meal (CSM) with a known concentration of free gossypol.

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Distilled water.

  • Mixer (e.g., a feed mixer or a laboratory-scale blender).

  • Drying oven.

Procedure:

  • Determine Free Gossypol Content: First, analyze a sample of your CSM to determine the initial free gossypol (FG) concentration (mg/kg or ppm). (See FAQ 4 for analytical methods).

  • Calculate Required Ferrous Sulfate: A 1:1 weight ratio of iron to free gossypol is often recommended for effective binding.[6]

    • The molecular weight of Fe is ~55.85 g/mol .

    • The molecular weight of FeSO₄·7H₂O is ~278.01 g/mol .

    • Grams of FeSO₄·7H₂O needed = (Grams of FG in CSM) × (278.01 / 55.85)

    • Example: For 1 kg of CSM containing 1000 mg/kg (1 g) of FG, you would need: 1 g FG × (278.01 / 55.85) ≈ 4.98 g of FeSO₄·7H₂O.

  • Preparation: Dissolve the calculated amount of ferrous sulfate in a small amount of distilled water to ensure even distribution.

  • Mixing: Add the ferrous sulfate solution to the CSM in a mixer. Mix thoroughly for 15-20 minutes to ensure uniform application.

  • Incubation (Optional but Recommended): Allow the mixture to sit for a period (e.g., 12-24 hours) at room temperature to facilitate the binding reaction.

  • Drying: If a significant amount of water was added, dry the treated CSM in an oven at a low temperature (e.g., 50-60°C) to its original moisture content to prevent mold growth. Avoid high temperatures which can damage protein quality.

  • Verification: Analyze a sample of the treated CSM to confirm the reduction in free gossypol content.

G G Free Gossypol (Toxic) Complex Gossypol-Iron Complex (Non-Absorbable, Non-Toxic) G->Complex Binding Reaction Fe Ferrous Sulfate (Fe²⁺) Fe->Complex

Issue 2: How to Biologically Detoxify CSM using Fermentation

Question: I am interested in a more natural detoxification method. How can I set up a solid-state fermentation experiment in my lab?

Answer: Solid-state fermentation (SSF) with a gossypol-degrading microorganism like Candida tropicalis can effectively reduce gossypol while improving the nutritional value of the meal.

Objective: To degrade free and bound gossypol in CSM and enhance its nutritional value using Candida tropicalis.

Materials:

  • Cottonseed meal (CSM).

  • Candida tropicalis strain (e.g., ZD-3).[16][17]

  • Fermentation medium supplements (e.g., corn flour, wheat bran).[17]

  • Autoclave-safe fermentation vessels (e.g., flasks or trays).

  • Incubator.

  • Sterile distilled water.

Procedure:

  • Inoculum Preparation:

    • Culture C. tropicalis in a suitable liquid medium (e.g., YPD broth) for 24-48 hours at 30°C with shaking until it reaches a desired cell density (e.g., 1 × 10⁷ cells/mL).

  • Substrate Preparation:

    • Prepare the solid substrate mixture. A common formulation is 70% CSM, 20% corn flour, and 10% wheat bran.[17]

    • Adjust the moisture content of the substrate to 50-70% by adding sterile distilled water.[4][17]

    • Autoclave the substrate mixture to sterilize it and let it cool to room temperature.

  • Inoculation:

    • Inoculate the sterile substrate with the C. tropicalis culture. An inoculum level of 5-15% (v/w) is typically effective.[4][17]

    • Mix thoroughly under sterile conditions to ensure even distribution of the microorganism.

  • Fermentation:

    • Incubate the mixture under optimized conditions. Typical parameters are:

      • Temperature: 30°C.[4][17]

      • Duration: 48 hours.[4][17]

      • pH: Natural (typically around 4.0-6.0).[4]

  • Drying and Analysis:

    • After fermentation, dry the product to a safe moisture level (<10%) to stop the fermentation process and allow for storage.

    • Analyze the fermented CSM for free gossypol, crude protein, and amino acid content to evaluate the efficacy of the process.

G cluster_prep Preparation cluster_process Fermentation Process cluster_analysis Analysis Inoculum 1. Prepare Inoculum (Candida tropicalis) Inoculate 3. Inoculate Substrate Inoculum->Inoculate Substrate 2. Prepare & Sterilize Substrate (CSM) Substrate->Inoculate Ferment 4. Incubate (30°C, 48h, 50-70% Moisture) Inoculate->Ferment Dry 5. Dry Fermented Product Ferment->Dry Analyze 6. Analyze for Gossypol & Nutrient Content Dry->Analyze

Issue 3: How to Accurately Measure Free Gossypol

Question: I need to quantify the free gossypol in my raw and treated CSM samples. What is the standard method?

Answer: While traditional spectrophotometric methods exist (e.g., AOCS Official Method Ba 7-58 involving aniline), High-Performance Liquid Chromatography (HPLC) is a more sensitive and specific method for accurate quantification of gossypol.[4][18]

Objective: To accurately measure the concentration of free gossypol in a feed sample.

Principle: Gossypol is extracted from the sample using a solvent, and the extract is then injected into an HPLC system for separation and quantification against a known standard.

Procedure Outline:

  • Sample Extraction:

    • A known weight of the sample (e.g., 20 g) is extracted with a suitable solvent. Acetonitrile is commonly used.[19] Another extraction solvent is a mixture of acetic acid, water, and phosphoric acid.[20]

    • The mixture is shaken for a defined period (e.g., 60 minutes) to ensure complete extraction.[19]

  • Filtration and Dilution:

    • The raw extract is filtered to remove solid particles.[19]

    • The clear filtrate is then diluted with a suitable solvent (e.g., acetonitrile-water mixture) to a concentration within the calibration range of the instrument.[19][20]

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used (e.g., Shodex C18M4E or ZORBAX SB-C18).[19][20]

    • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol (B129727) and water (e.g., 9:1), adjusted to an acidic pH (e.g., 2.6) with phosphoric acid.[20]

    • Flow Rate: Typically 1.0 mL/min.[20]

    • Detection: UV detector set at 254 nm.[20]

  • Quantification:

    • A calibration curve is generated using gossypol standards of known concentrations.

    • The concentration of gossypol in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Data Summary

Table 1: Efficacy of Different Gossypol Detoxification Methods

Detoxification MethodMicroorganism/AgentSubstrateFree Gossypol (FG) ReductionKey OutcomeReference
Biological Fermentation Candida tropicalis ZD-3Cottonseed Meal (CSM)88.5%Significant degradation of gossypol.[16]
Biological Fermentation Bacillus coagulans S17Cottonseed Meal (CSM)81.8%Reduced FG from 923.8 to 167.9 mg/kg; increased crude protein.
Biological Fermentation Bacillus subtilis M-15Cottonseed Meal (CSM)93.5%Reduced FG to 51.3 mg/kg; increased acid-soluble protein.[15]
Biological Fermentation C. tropicalis + S. cerevisiaeCottonseed Cake (CSC)60 - 80%Increased crude protein and lysine content.[13]
Chemical Treatment Ferrous Sulfate (FeSO₄)Whole Cottonseed DietBinds free gossypolPrevented signs of toxicity in lactating cows and calves.[11]
Physical Treatment Pelleting ProcessWhole Cottonseed / CSM70% / 48%Heat from pelleting binds and reduces free gossypol.[11]

Table 2: Impact of Gossypol on Animal Growth Performance

Animal SpeciesGossypol Level in DietEffect on GrowthKey FindingsReference
Growing Pigs 0.01% - 0.04%Decreased ADGAverage Daily Gain (ADG) decreased with increasing gossypol levels.[21]
Meat Ducks > 77.2 mg/kg (FG)Decreased ADG & ADFIGrowth performance was negatively affected; a 2-week withdrawal period is recommended.[3]
Broilers > 250 mg/kg (FG)Depressed weight gainPerformance is not typically depressed below 250 mg/kg.[3]
Goslings Increasing levelsInhibited growthAdversely affected intestinal health, leading to impaired nutrient absorption.[22]

ADG = Average Daily Gain; ADFI = Average Daily Feed Intake; FG = Free Gossypol.

References

Overcoming resistance to (S)-Gossypol (acetic acid) in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S)-Gossypol (acetic acid), also known as AT-101. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges in your cancer cell experiments, particularly concerning resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (S)-Gossypol (AT-101) in cancer cells?

(S)-Gossypol acts as a pan-inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] As a BH3 mimetic, it binds to the BH3-binding groove of these anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1][2] This leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[3][4] AT-101 can also induce the expression of the pro-apoptotic protein NOXA, which specifically neutralizes Mcl-1.

Q2: My cancer cell line is showing resistance to (S)-Gossypol. What are the potential mechanisms?

Resistance to (S)-Gossypol can be intrinsic or acquired and may involve several mechanisms:

  • Overexpression of Mcl-1: Increased levels of the anti-apoptotic protein Mcl-1 are a significant factor in conferring resistance to AT-101.[1][2] The tumor microenvironment, particularly stromal cells, can induce the upregulation of Mcl-1, protecting cancer cells from apoptosis.[1][2]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways can promote cell survival and counteract the pro-apoptotic effects of (S)-Gossypol.[5][6][7][8][9]

  • Alterations in Bcl-2 Family Proteins: While not as commonly reported for AT-101 as for other Bcl-2 inhibitors like venetoclax (B612062) (which can see resistance via mutations like G101V in Bcl-2), mutations in the BH3-binding groove of anti-apoptotic proteins could theoretically reduce the binding affinity of (S)-Gossypol.[10][11]

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, which are cellular pumps that can expel drugs, is a general mechanism of drug resistance that could potentially reduce the intracellular concentration of (S)-Gossypol.[12][13][14][15][16]

Q3: How can I overcome resistance to (S)-Gossypol in my experiments?

A primary strategy to overcome resistance is through combination therapy. By targeting multiple pathways simultaneously, you can often achieve a synergistic anti-cancer effect. Consider the following combinations that have been explored in preclinical and clinical settings:

  • With Platinum-Based Chemotherapy (e.g., Cisplatin): Combining AT-101 with cisplatin (B142131) has been shown to synergistically enhance cytotoxicity and apoptosis in resistant ovarian cancer cells.[17] This combination can also modulate epigenetic factors.

  • With Topoisomerase Inhibitors (e.g., Topotecan (B1662842), Etoposide): Combination with topotecan has been investigated in small cell lung cancer (SCLC).[18][19][20] Similarly, combining with etoposide (B1684455) has been studied, with Bcl-2 overexpression being a key factor in resistance to etoposide-induced apoptosis.[21][22][23][24]

  • Targeting Pro-Survival Pathways: If you suspect activation of the PI3K/Akt or MAPK pathways, consider co-treatment with inhibitors of these pathways.

Troubleshooting Guides

Problem 1: Sub-optimal apoptosis induction with (S)-Gossypol monotherapy.
Possible Cause Troubleshooting Suggestion
High Mcl-1 Expression 1. Assess Mcl-1 Levels: Perform Western blot analysis to determine the baseline expression of Mcl-1 in your cell line. 2. Combination Therapy: Combine (S)-Gossypol with an agent known to downregulate Mcl-1 or a direct Mcl-1 inhibitor.
Activation of Survival Pathways 1. Pathway Analysis: Use Western blotting to check for the activation (phosphorylation) of key proteins in the PI3K/Akt (p-Akt) and MAPK (p-ERK) pathways. 2. Co-treatment with Pathway Inhibitors: If activation is detected, co-administer specific inhibitors for these pathways alongside (S)-Gossypol.
Sub-optimal Drug Concentration or Exposure Time 1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of (S)-Gossypol in your specific cell line. 2. Time-Course Experiment: Evaluate apoptosis at different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Problem 2: Difficulty in assessing the synergistic effect of (S)-Gossypol with another drug.
Possible Cause Troubleshooting Suggestion
Inappropriate Experimental Design 1. Combination Index (CI) Analysis: Utilize the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. 2. Isobologram Analysis: Generate isobolograms to visually represent the interaction between the two drugs.
Incorrect Dosing for Combination 1. Fixed-Ratio vs. Non-Fixed-Ratio Combinations: Test both fixed-ratio and non-fixed-ratio combinations of (S)-Gossypol and the other drug to identify the most synergistic dosing schedule.

Data Presentation

Table 1: Preclinical and Clinical Efficacy of (S)-Gossypol (AT-101) in Combination Therapies

Combination Cancer Type Key Findings Reference
AT-101 + Cisplatin Ovarian CancerSynergistic cytotoxicity and apoptosis in resistant cells.[25][26][27]
AT-101 + Topotecan Small Cell Lung Cancer (SCLC)Favorable median time to progression in relapsed/refractory patients.[18][19][20]
AT-101 + Etoposide Various Solid TumorsWell-tolerated with anti-tumor activity observed.
AT-101 + Doxorubicin T-cell Tumors (preclinical)Superior tumor regression compared to either agent alone.
AT-101 + Fludarabine Chronic Lymphocytic Leukemia (CLL)Overcomes stromal cell-mediated resistance.[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of (S)-Gossypol (acetic acid) and/or the combination drug for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Western Blot Analysis of Bcl-2 Family Proteins
  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bcl-xL, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[28][29]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.

Visualizations

AT101_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion AT101 (S)-Gossypol (AT-101) Bcl2 Bcl-2 / Bcl-xL AT101->Bcl2 Mcl1 Mcl-1 AT101->Mcl1 NOXA NOXA AT101->NOXA Bax_Bak Bax / Bak Bcl2->Bax_Bak Mcl1->Bax_Bak CytoC Cytochrome c Bax_Bak->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates NOXA->Mcl1 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mechanism of action of (S)-Gossypol (AT-101) in inducing apoptosis.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms AT101 (S)-Gossypol (AT-101) Apoptosis Apoptosis AT101->Apoptosis Mcl1_over Mcl-1 Overexpression Mcl1_over->Apoptosis Survival_Pathways Activation of PI3K/Akt & MAPK Pathways Survival_Pathways->Apoptosis Efflux_Pumps Drug Efflux Pumps Efflux_Pumps->AT101 Reduces intracellular concentration

Caption: Key mechanisms of resistance to (S)-Gossypol (AT-101).

Overcoming_Resistance_Workflow Start Resistant Cancer Cell Line Hypothesize Hypothesize Resistance Mechanism Start->Hypothesize Assess_Mcl1 Assess Mcl-1 levels (Western Blot) Hypothesize->Assess_Mcl1 High Mcl-1? Assess_Pathways Assess Survival Pathway Activation (Western Blot) Hypothesize->Assess_Pathways Pathway Activation? Chemo_Combo Combine with Chemotherapy Hypothesize->Chemo_Combo General Resistance Mcl1_Inhibitor Combine with Mcl-1 Inhibitor Assess_Mcl1->Mcl1_Inhibitor Pathway_Inhibitor Combine with PI3K/Akt or MAPK Inhibitor Assess_Pathways->Pathway_Inhibitor Design_Combo Design Combination Therapy Synergy_Assay Perform Synergy Assay (e.g., CI analysis) Design_Combo->Synergy_Assay Mcl1_Inhibitor->Design_Combo Pathway_Inhibitor->Design_Combo Chemo_Combo->Design_Combo Evaluate_Apoptosis Evaluate Apoptosis (e.g., Annexin V) Synergy_Assay->Evaluate_Apoptosis Outcome Determine Efficacy of Combination Evaluate_Apoptosis->Outcome

Caption: Experimental workflow for overcoming resistance to (S)-Gossypol.

References

Technical Support Center: Optimizing Fermentation for Gossypol Removal from Cottonseed Meal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for gossypol (B191359) removal from cottonseed meal (CSM).

Frequently Asked Questions (FAQs)

Q1: What is gossypol and why is its removal from cottonseed meal important?

A1: Gossypol is a naturally occurring polyphenolic compound found in the cotton plant, particularly in the seeds. It serves as a deterrent to pests but is toxic to non-ruminant animals and humans, causing issues such as growth depression, reproductive problems, and damage to internal organs. The presence of gossypol, along with a low lysine (B10760008) content and high fiber, limits the use of protein-rich cottonseed meal in animal feed and human nutrition. Removing gossypol is crucial to enhance the nutritional value and safety of cottonseed meal for broader applications.

Q2: What are the common methods for gossypol removal from cottonseed meal?

A2: Several methods have been developed to reduce gossypol content in cottonseed meal, including:

  • Physical methods: Heat and pressure application can decrease free gossypol but may also reduce protein quality. Other methods include air classification and liquid cyclone processes to remove gossypol-containing glands.

  • Chemical methods: Solvent extraction using acetone (B3395972), ethanol, or hexane (B92381) mixtures can remove gossypol. Treatment with ferrous sulfate (B86663) or calcium hydroxide (B78521) can also bind free gossypol. However, chemical methods can be costly, may leave residues, and can negatively affect the nutritional value of the meal.

  • Biological methods: Microbial fermentation using various microorganisms like fungi, bacteria, and yeast is considered an effective and eco-friendly approach to detoxify gossypol. Genetic engineering to create gossypol-free cottonseed is another biological strategy.

Q3: Which microorganisms are effective for gossypol degradation during fermentation?

A3: A variety of microorganisms have been shown to effectively reduce gossypol levels in cottonseed meal. These include:

  • Fungi: Aspergillus niger, Aspergillus oryzae, Aspergillus terreus, Penicillium griseofulvum, Pleurotus sajor-caju, and Candida tropicalis. Mixed fungal cultures, such as Pleurotus sajor-caju with Saccharomyces cerevisiae or Candida tropicalis with S. cerevisiae, have also proven efficient.

  • Bacteria: Bacillus coagulans and Bacillus subtilis have demonstrated a strong ability to degrade free gossypol.

  • Yeast: Saccharomyces cerevisiae is a commonly used yeast for cottonseed meal fermentation.

Q4: What are the key parameters to optimize for successful gossypol removal by fermentation?

A4: The efficiency of gossypol detoxification during solid-state fermentation (SSF) is influenced by several critical parameters:

  • Moisture Content: The initial moisture level of the substrate is crucial for microbial growth and enzyme activity.

  • Incubation Temperature: Different microorganisms have optimal temperature ranges for growth and gossypol degradation.

  • Inoculum Level: The concentration of the microbial starter culture affects the rate and extent of fermentation.

  • Fermentation Time: Sufficient time is required for the microorganisms to grow and metabolize the gossypol.

  • Substrate Composition: The addition of other nutrients like corn flour or wheat bran can enhance microbial activity and detoxification.

  • pH: The pH of the substrate can influence microbial growth and enzyme stability.

Q5: How can I measure the gossypol content in my cottonseed meal samples?

A5: Several analytical methods are available for the determination of gossypol content:

  • Spectrophotometry: This is a common and relatively simple method. The AOCS (American Oil Chemists' Society) official method involves complexing gossypol with aniline (B41778) to form dianilinogossypol, which is then measured spectrophotometrically. A modified, faster spectrophotometric method has also been developed. Another method involves the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying gossypol, including its enantiomers.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another sensitive method for detecting low levels of gossypol.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low gossypol degradation efficiency 1. Suboptimal fermentation parameters (temperature, moisture, pH). 2. Inappropriate microbial strain or low inoculum level. 3. Insufficient fermentation time. 4. Poor substrate composition.1. Optimize each parameter systematically. Refer to the optimized conditions for specific microorganisms in the tables below. 2. Select a proven gossypol-degrading strain and ensure an adequate inoculum concentration (e.g., 5-15% v/w). 3. Extend the fermentation period; monitor gossypol levels at different time points (e.g., 24, 48, 72 hours). 4. Supplement the cottonseed meal with other carbon sources like corn flour or wheat bran to enhance microbial growth.
Inconsistent results between batches 1. Variation in raw cottonseed meal composition. 2. Inconsistent inoculum preparation and viability. 3. Fluctuations in fermentation conditions.1. Source cottonseed meal from a single, reliable supplier or homogenize larger batches. 2. Standardize the protocol for inoculum preparation, including growth medium, incubation time, and cell concentration. 3. Use a well-controlled incubator or fermenter to maintain stable temperature and humidity.
Contamination with unwanted microorganisms 1. Non-sterile substrate or equipment. 2. Airborne contamination during inoculation or sampling.1. Autoclave the cottonseed meal substrate and all fermentation equipment before use. 2. Perform inoculation and sampling in a sterile environment, such as a laminar flow hood.
Reduced nutritional value of fermented CSM (e.g., low protein content) 1. Excessive heat treatment during sterilization. 2. Use of a microbial strain that consumes a significant amount of protein.1. Optimize the sterilization process (time and temperature) to ensure sterility without excessive protein degradation. 2. Select microbial strains known to increase or maintain the crude protein content of the fermented product.
Difficulty in accurately measuring gossypol content 1. Inappropriate analytical method for the expected gossypol concentration. 2. Incomplete extraction of gossypol from the sample matrix.1. For low gossypol levels (<100 ppm), use highly sensitive methods like HPLC or ELISA. For routine analysis, spectrophotometry is suitable. 2. Ensure the extraction solvent and procedure are appropriate for the type of gossypol (free vs. bound) being measured. Follow standardized protocols like the AOCS method.

Data Presentation: Optimized Fermentation Conditions

Table 1: Optimized Fermentation Parameters for Gossypol Removal by Different Microorganisms

MicroorganismSubstrate CompositionMoisture Content (%)Temperature (°C)Inoculum Level (%)Fermentation Time (h)Free Gossypol Reduction (%)Reference
Candida tropicalis ZD-370% CSM, 20% corn flour, 10% wheat bran50305 (v/w)48>80
Bacillus coagulans S17CSM, 2% expanded corn flour, 1% bran50 (1:1 material-to-water ratio)4015 (v/w)5281.83
Pleurotus sajor-caju + Saccharomyces cerevisiaeHeat sterilized CSM7030154883.6
Candida tropicalis + Saccharomyces cerevisiaeHeat sterilized CSM70301548-
Candida tropicalis + Aspergillus nigerCSM with 1% (NH4)2SO455305 (v/w)4890.2
Pleurotus flabellatus M-1Autoclaved CSM803054870

Table 2: Impact of Fermentation on Nutritional Profile of Cottonseed Meal

MicroorganismInitial Crude Protein (%)Final Crude Protein (%)Change in Crude Fiber (%)Reference
Bacillus coagulans S1747.9852.82Not Reported
Pleurotus sajor-caju + S. cerevisiaeNot ReportedIncreased by 4-12%Decreased by 3-11%
Candida tropicalis + S. cerevisiaeNot ReportedIncreased by 10.2%Decreased by 10.7%
Saccharomyces cerevisiae8.7412.67Not Reported

Experimental Protocols

1. Solid-State Fermentation (SSF) for Gossypol Removal using Candida tropicalis

  • Substrate Preparation: Prepare a substrate mixture of 70% cottonseed meal, 20% corn flour, and 10% wheat bran.

  • Moisture Adjustment: Adjust the initial moisture content of the substrate to 50% by adding distilled water.

  • Sterilization: Autoclave the moistened substrate at 121°C for 20 minutes to eliminate contaminants.

  • Inoculation: After cooling to room temperature, inoculate the sterile substrate with a 5% (v/w) seed culture of Candida tropicalis.

  • Incubation: Incubate the inoculated substrate at 30°C for 48 hours.

  • Drying and Analysis: After fermentation, dry the sample at 60°C to a constant weight. Grind the dried sample and analyze for gossypol content.

2. Gossypol Content Determination by Spectrophotometry (AOCS Official Method Principle)

  • Extraction: Extract free gossypol from a known weight of the cottonseed meal sample using a mixture of acetone and water.

  • Complexation: React the extracted gossypol with aniline in a solvent to form a colored dianilinogossypol complex.

  • Measurement: Measure the absorbance of the colored solution at a specific wavelength using a spectrophotometer.

  • Quantification: Determine the concentration of gossypol by comparing the absorbance to a standard curve prepared with known concentrations of gossypol.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_ferm Fermentation cluster_analysis Analysis CSM Cottonseed Meal Mixing Mixing CSM->Mixing Supplements Supplements (e.g., Corn Flour) Supplements->Mixing Moisture Moisture Adjustment Mixing->Moisture Sterilization Sterilization Moisture->Sterilization Inoculation Inoculation with Microorganism Sterilization->Inoculation Incubation Incubation (Controlled Temp & Time) Inoculation->Incubation Drying Drying of Fermented Product Incubation->Drying Grinding Grinding Drying->Grinding Gossypol_Analysis Gossypol Content Analysis Grinding->Gossypol_Analysis Nutrient_Analysis Nutritional Analysis Grinding->Nutrient_Analysis Results Results Gossypol_Analysis->Results Gossypol Reduction (%) Nutrient_Analysis->Results Nutritional Profile

Caption: Experimental workflow for gossypol removal via fermentation.

Troubleshooting_Logic Start Low Gossypol Degradation? Check_Params Check Fermentation Parameters (Temp, Moisture, Time) Start->Check_Params Yes Check_Inoculum Verify Inoculum (Strain, Level, Viability) Start->Check_Inoculum No, Parameters OK Optimize Systematically Optimize Parameters Check_Params->Optimize Check_Substrate Analyze Substrate Composition Check_Inoculum->Check_Substrate No, Inoculum OK Standardize Standardize Inoculum Protocol Check_Inoculum->Standardize Supplement Supplement Substrate Check_Substrate->Supplement Success Successful Degradation Optimize->Success Standardize->Success Supplement->Success Failure Problem Persists Supplement->Failure If no improvement Consult Consult Literature for Alternative Strains/Methods Failure->Consult

Caption: Troubleshooting logic for low gossypol degradation.

Dealing with autofluorescence of Gossypol in imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing Gossypol-related autofluorescence in imaging experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals obtain high-quality imaging data.

Frequently Asked Questions (FAQs)

Q1: What is Gossypol (B191359) and why does it exhibit autofluorescence?

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species).[1] Its complex molecular structure, containing multiple aromatic rings and functional groups, allows it to absorb light and re-emit it as fluorescence. This intrinsic fluorescence, known as autofluorescence, can interfere with the detection of specific fluorescent signals in imaging experiments.

Q2: What are the excitation and emission wavelengths of Gossypol autofluorescence?

The exact excitation and emission spectra of Gossypol's autofluorescence are not consistently defined and can be highly dependent on the local microenvironment, including the solvent.[2] Studies have reported absorbance peaks for Gossypol in various solvents, such as chloroform (B151607) (364 nm, 288 nm, and 242 nm) and DMSO (380 nm, 347 nm, and 268 nm).[2] The autofluorescence is often broad, spanning across the blue, green, and even red channels of a microscope.[3] Therefore, it is crucial to characterize the autofluorescence spectrum within your specific experimental setup.

Q3: How do I select fluorescent dyes to minimize interference from Gossypol?

To minimize spectral overlap with Gossypol's broad autofluorescence, it is advisable to use fluorophores that excite and emit in the far-red or near-infrared range of the spectrum.[3][4] Autofluorescence is typically weaker at these longer wavelengths.[5] Additionally, choosing bright fluorophores with narrow emission spectra can help improve the signal-to-noise ratio.[6][7]

Q4: What are the essential controls to include in my experiment?

To accurately identify and subtract the contribution of Gossypol's autofluorescence, the following controls are essential:

  • Unstained, Gossypol-treated sample: This allows you to image the autofluorescence of Gossypol in your sample under your specific experimental conditions.

  • Unstained, untreated sample: This helps to determine the baseline autofluorescence of your biological sample.[5]

  • Stained, untreated sample: This provides the signal from your specific fluorescent probe without any interference from Gossypol.

  • Secondary antibody only control: This helps to assess non-specific binding of the secondary antibody.[3][4]

Troubleshooting Guides

Problem: High background fluorescence across multiple channels.

This is a common issue when working with autofluorescent compounds like Gossypol. The following steps can help you troubleshoot and mitigate this problem.

Troubleshooting Workflow for High Background Fluorescence

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mitigation Strategies cluster_3 Outcome Problem High background fluorescence in Gossypol-treated samples Controls Run proper controls: - Unstained, Gossypol-treated - Unstained, untreated Problem->Controls Imaging Optimize imaging parameters: - Reduce laser power - Decrease exposure time - Adjust gain settings Controls->Imaging Fluorophore Switch to far-red fluorophores (e.g., Alexa Fluor 647) Imaging->Fluorophore Photobleaching Perform photobleaching on the sample Imaging->Photobleaching Spectral Use spectral imaging and linear unmixing Imaging->Spectral Quenching Apply a chemical quenching agent Imaging->Quenching Result Improved Signal-to-Noise Ratio Fluorophore->Result Photobleaching->Result Spectral->Result Quenching->Result

Caption: A workflow diagram for troubleshooting high background fluorescence.

Data Presentation

To aid in experimental design, the following tables summarize the spectral properties of Gossypol in different solvents and provide a comparison of common fluorophores with respect to their susceptibility to autofluorescence interference.

Table 1: Absorbance Maxima of Gossypol in Various Solvents

SolventAbsorbance Maxima (nm)
Chloroform364, 288, 242[2]
DMSO380, 347, 268[2]
Methanol364, 288, 242[2]

Note: Emission properties are broad and highly dependent on the excitation wavelength and local environment.

Table 2: Fluorophore Selection Guide for Mitigating Gossypol Autofluorescence

Fluorophore ClassExcitation/Emission (approx. nm)Suitability for Gossypol ExperimentsRationale
UV/Blue Dyes (e.g., DAPI, Hoechst)350 / 460Moderate Can have some overlap with Gossypol's broad UV absorbance.
Green Dyes (e.g., FITC, GFP, Alexa Fluor 488)490 / 520Low High potential for spectral overlap with strong Gossypol autofluorescence.[8]
Red Dyes (e.g., TRITC, Alexa Fluor 594)550 / 615Moderate to High Reduced overlap compared to green dyes, but some background may persist.
Far-Red Dyes (e.g., Alexa Fluor 647, Cy5)650 / 670High (Recommended) Minimal spectral overlap with Gossypol autofluorescence.[3][5]
Near-Infrared Dyes (e.g., Alexa Fluor 750, Cy7)750 / 780High (Recommended) Very low probability of interference from Gossypol autofluorescence.

Experimental Protocols

Protocol 1: Spectral Imaging and Linear Unmixing

Spectral imaging is a powerful technique to separate the fluorescence signal of your probe from the background autofluorescence.[9][10][11]

  • Acquire a Reference Spectrum for Gossypol:

    • Prepare a slide with your cells or tissue treated with Gossypol but without any fluorescent labels.

    • Using your confocal microscope's spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of the Gossypol autofluorescence.

    • Generate a reference spectrum for Gossypol from this lambda stack.

  • Acquire a Reference Spectrum for Your Fluorophore:

    • Prepare a slide with cells or tissue stained with your fluorescent probe but not treated with Gossypol.

    • Acquire a lambda stack and generate a reference spectrum for your specific fluorophore.

  • Image Your Experimental Sample:

    • Acquire a lambda stack of your fully stained, Gossypol-treated experimental sample.

  • Perform Linear Unmixing:

    • Use your microscope's software to perform linear unmixing.[12]

    • Provide the software with the reference spectra for Gossypol and your fluorophore(s).

    • The software will then calculate the contribution of each spectrum to every pixel in your image, generating separate images for your specific signal and the Gossypol autofluorescence.

Protocol 2: Photobleaching to Reduce Autofluorescence

Photobleaching can be used to reduce autofluorescence before you label your sample.[7][13][14]

  • Sample Preparation:

    • Prepare your Gossypol-treated cells or tissue on a slide as you normally would for immunofluorescence, up to the point of antibody incubation.

  • Photobleaching:

    • Place the slide on the microscope stage.

    • Expose the sample to high-intensity light from your microscope's light source (e.g., a mercury arc lamp or LED).[15] Use a broad-spectrum filter set.

    • The duration of photobleaching can range from several minutes to over an hour and needs to be optimized for your sample type.[14][15] Monitor the reduction in autofluorescence periodically.

  • Staining:

    • Once the autofluorescence has been sufficiently reduced, proceed with your standard immunofluorescence staining protocol.

  • Imaging:

    • Image the sample using standard fluorescence microscopy settings.

Signaling Pathway

Gossypol is known to modulate several signaling pathways, often leading to the induction of apoptosis. One of the key mechanisms involves the inhibition of B-cell lymphoma 2 (Bcl-2) family proteins.[16]

Gossypol's Pro-Apoptotic Signaling Pathway

G cluster_Bcl2 Bcl-2 Family Proteins Gossypol Gossypol Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Gossypol->Bcl2 Inhibits BaxBak Bax, Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Gossypol induces apoptosis by inhibiting anti-apoptotic Bcl-2 proteins.

Gossypol has also been shown to modulate other pathways, such as the MAPK and PI3K/Akt signaling pathways, which can impact cell proliferation and survival.[17] Additionally, it can induce apoptosis through the ROS-SIRT1-p53-PUMA pathway.[16] Researchers should consider these multiple mechanisms when interpreting the effects of Gossypol in their experiments.

References

Minimizing batch-to-batch variability of (S)-Gossypol (acetic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing batch-to-batch variability of (S)-Gossypol (acetic acid). The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may arise during experimentation, ensuring more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Gossypol (acetic acid) and why is its consistency important?

A1: (S)-Gossypol, the (-) enantiomer of gossypol (B191359), is a natural polyphenolic aldehyde extracted from the cotton plant (Gossypium species).[1] It is often supplied as a co-crystal with acetic acid for improved stability. (S)-Gossypol is a potent inhibitor of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, making it a promising agent in cancer research.[2][3] The consistency of (S)-Gossypol (acetic acid) batches is critical because its biological activity, including its anti-cancer effects, is highly dependent on its enantiomeric purity and the absence of impurities or degradation products that can alter experimental outcomes.[4]

Q2: What are the primary sources of batch-to-batch variability in (S)-Gossypol (acetic acid)?

A2: Batch-to-batch variability in (S)-Gossypol (acetic acid) can arise from several factors:

  • Enantiomeric Purity: The ratio of the more active (S)-enantiomer to the less active (R)-enantiomer can vary between batches. Differences in the manufacturing or purification process can lead to inconsistencies in the enantiomeric excess.

  • Impurities from Synthesis or Extraction: Byproducts from the chemical synthesis or residual compounds from the extraction and purification of natural gossypol can be present in varying amounts.

  • Degradation Products: Gossypol is susceptible to degradation, which can be influenced by storage conditions, solvent exposure, and pH.[5] Degradation can lead to the formation of various related compounds that may have different biological activities.

  • Tautomeric Forms: Gossypol can exist in different tautomeric forms (aldehyde, ketone, and lactol), and the equilibrium between these forms can be influenced by the solvent and pH.[5][6] This can affect the compound's interaction with its biological targets.

  • Crystalline Form and Solvation: The product is an acetic acid co-crystal. Variations in the crystalline structure (polymorphism) or the degree of solvation can affect its solubility and dissolution rate, leading to inconsistencies in preparing stock solutions.

Q3: How should (S)-Gossypol (acetic acid) be properly stored to minimize degradation?

A3: To ensure the stability of (S)-Gossypol (acetic acid), it is recommended to store the solid powder at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Once dissolved in a solvent, solutions should be stored at -80°C for up to three months or at -20°C for shorter periods (up to two weeks). It is crucial to minimize freeze-thaw cycles. Protect both the solid and solutions from light and air to prevent photo-oxidation and degradation.

Q4: What solvents are recommended for dissolving (S)-Gossypol (acetic acid)?

A4: (S)-Gossypol (acetic acid) is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727). It is insoluble in water. The choice of solvent can influence the equilibrium of tautomeric forms, so it is important to be consistent with the solvent used across experiments.[5] For cell-based assays, DMSO is commonly used to prepare concentrated stock solutions, which are then further diluted in culture media. Ensure the final DMSO concentration in the assay is low and consistent across all treatments to avoid solvent-induced artifacts.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with (S)-Gossypol (acetic acid) in a question-and-answer format.

Issue 1: Inconsistent IC50 values or variable biological activity between batches.

  • Question: We are observing significant differences in the IC50 values for cell viability assays when using different batches of (S)-Gossypol (acetic acid). What could be the cause?

  • Answer: This is a common problem that can stem from variations in the chemical composition of the batches. The primary culprits are differences in enantiomeric purity and the presence of impurities or degradation products. The (S)-enantiomer of gossypol is significantly more potent in its anti-proliferative effects than the (R)-enantiomer.[4] A lower-than-expected potency could indicate a batch with a lower enantiomeric excess of the (S)-isomer. Conversely, the presence of more potent impurities could lead to a higher-than-expected activity.

    Troubleshooting Workflow:

    A Inconsistent IC50 Values Observed B Verify Stock Solution Preparation and Storage A->B C Perform Quality Control Analysis on Batches B->C D Chiral HPLC Analysis C->D E Purity Analysis by RP-HPLC C->E F Compare Enantiomeric Ratio to Certificate of Analysis (CoA) D->F G Compare Chromatographic Profile to Reference Standard E->G H Significant Deviation in Enantiomeric Ratio? F->H I Presence of Additional Peaks (Impurities/Degradants)? G->I J Contact Supplier for Replacement and CoA of New Batch H->J Yes K Normalize Data Based on Purity/Enantiomeric Ratio (if possible) H->K Minor Deviation I->J Yes L Proceed with Experiments Using Qualified Batch I->L No J->A Re-evaluate K->L

    Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Unexpected or off-target effects observed in experiments.

  • Question: Our experiments are showing unexpected cellular responses that are not typically associated with the known mechanism of action of (S)-Gossypol. Could this be related to the compound batch?

  • Answer: Yes, unexpected biological effects can be caused by impurities or degradation products that have their own distinct biological activities. For example, certain gossypol derivatives or degradation products may induce different signaling pathways or have off-target effects that are not characteristic of pure (S)-Gossypol.

    Recommended Actions:

    • Analyze Batch Purity: Use reverse-phase HPLC (RP-HPLC) to create a chemical fingerprint of the batch . Compare this to the certificate of analysis and, if available, to a reference standard or a previous batch that gave the expected results.

    • Characterize Impurities: If significant unknown peaks are present, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can help identify the mass of these impurities, providing clues to their structure.

    • Review Literature on Gossypol Derivatives: Research the biological activities of known gossypol derivatives and degradation products to see if the observed off-target effects align with any of these compounds.

Issue 3: Poor solubility or precipitation of the compound in stock solutions or media.

  • Question: We are having trouble dissolving (S)-Gossypol (acetic acid) completely, or we observe precipitation after a short time. What could be the issue?

  • Answer: Solubility issues can arise from several factors:

    • Incorrect Solvent: Ensure you are using an appropriate solvent like DMSO, ethanol, or methanol. (S)-Gossypol (acetic acid) is not soluble in water.

    • Supersaturated Solution: You may be attempting to prepare a solution at a concentration that is too high for the chosen solvent. Try preparing a more dilute stock solution.

    • Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities. While less common for a well-defined co-crystal, it is a possibility.

    • Temperature Effects: Solubility can be temperature-dependent. Ensure the solvent and compound are at room temperature before mixing. Some precipitation may occur when a concentrated stock solution in an organic solvent is diluted into aqueous media. Ensure rapid and thorough mixing upon dilution.

    Recommended Actions:

    • Verify Solvent and Concentration: Double-check the recommended solvents and concentration ranges.

    • Gentle Warming and Sonication: Gentle warming (to no more than 37°C) and sonication can aid in dissolution.

    • Fresh Solutions: Prepare fresh solutions for each experiment to avoid issues with long-term stability in solution.

Data Presentation

Table 1: Comparative Potency of Gossypol Enantiomers

CompoundTarget Cell LinesIC50 Range (µM)Relative Potency vs. (S)-GossypolReference
(S)-Gossypol ((-)-Gossypol)Various cancer cell lines0.86 - 3.551x[4]
(R)-Gossypol ((+)-Gossypol)Various cancer cell lines3.6 to 12.4 times higher than (S)-Gossypol0.08x - 0.28x[4]
Racemic Gossypol ((+/-)-Gossypol)Various cancer cell lines1.48 to 2.65 times higher than (S)-Gossypol0.38x - 0.68x[4]

Table 2: Recommended Storage Conditions for (S)-Gossypol (Acetic Acid)

FormStorage TemperatureDurationNotes
Solid Powder (long-term)-20°CUp to 3 yearsProtect from light and moisture.
Solid Powder (short-term)4°CUp to 2 yearsProtect from light and moisture.
In Solvent-80°CUp to 3 monthsMinimize freeze-thaw cycles.
In Solvent-20°CUp to 2 weeksMinimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Quality Control of (S)-Gossypol (Acetic Acid) by Reverse-Phase HPLC

  • Objective: To assess the purity of a batch of (S)-Gossypol (acetic acid) and to detect the presence of impurities or degradation products.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh 1 mg of the (S)-Gossypol (acetic acid) batch.

      • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

      • Vortex thoroughly to ensure complete dissolution.

      • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with a mixture of methanol and water (containing 0.1% phosphoric acid) in a ratio of 90:10 (v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

    • Data Analysis:

      • Integrate the peak area of all detected peaks.

      • Calculate the purity of (S)-Gossypol as the percentage of the main peak area relative to the total area of all peaks.

      • Compare the chromatogram to the certificate of analysis and/or a reference standard to identify any unexpected peaks.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

  • Objective: To determine the enantiomeric ratio of (S)-Gossypol to (R)-Gossypol in a given batch.

  • Methodology:

    • Sample Preparation: Prepare the sample as described in Protocol 1.

    • HPLC Conditions:

      • Column: A chiral stationary phase column, such as one based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate).

      • Mobile Phase: A suitable mobile phase for chiral separation, which may require optimization. A common starting point is a mixture of hexane (B92381) and ethanol with a small amount of a modifier like trifluoroacetic acid.

      • Flow Rate: Typically 0.5 - 1.0 mL/min.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

      • Column Temperature: Ambient or as recommended for the specific chiral column.

    • Data Analysis:

      • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on a reference standard or literature data.

      • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.

Mandatory Visualizations

cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Activation Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 SGossypol (S)-Gossypol Bcl2 Bcl-2 / Bcl-xL SGossypol->Bcl2 Inhibition BaxBak Bax / Bak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Activation Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: (S)-Gossypol induced apoptotic signaling pathway.

Start Start: Inconsistent Results Step1 Step 1: Verify Experimental Parameters (Reagents, Cell Passages, etc.) Start->Step1 Decision1 Are Parameters Consistent? Step1->Decision1 Decision1->Step1 No, Correct Parameters Step2 Step 2: Analyze (S)-Gossypol Batch Purity (RP-HPLC) Decision1->Step2 Yes Decision2 Impurities or Degradation Detected? Step2->Decision2 Step3 Step 3: Analyze Enantiomeric Purity (Chiral HPLC) Decision2->Step3 No Action1 Action: Contact Supplier and Obtain New Batch Decision2->Action1 Yes Decision3 Incorrect Enantiomeric Ratio? Step3->Decision3 Step4 Step 4: Check Compound Solubility and Solution Stability Decision3->Step4 No Decision3->Action1 Yes Decision4 Precipitation or Instability Observed? Step4->Decision4 Action2 Action: Prepare Fresh Solutions, Use Appropriate Solvent Decision4->Action2 Yes End End: Consistent Results Achieved Decision4->End No Action1->Start Re-test New Batch Action2->Step4 Re-evaluate

Caption: Logical workflow for troubleshooting experimental variability.

References

Best practices for long-term storage of (S)-Gossypol (acetic acid) powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (S)-Gossypol (acetic acid) powder. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (S)-Gossypol (acetic acid) powder?

For optimal long-term stability, (S)-Gossypol (acetic acid) powder should be stored in a freezer.[1] Specifically, a temperature of 4°C is also recommended for storage.[2] To prevent degradation, the powder should be kept in a tightly sealed container in a dry and well-ventilated area.

Q2: Is (S)-Gossypol (acetic acid) sensitive to light?

While some studies on gossypol (B191359) in solution suggest that natural light may have minimal effect on its stability under certain conditions[3], it is a standard best practice in chemical storage to protect compounds from light, especially during long-term storage. Therefore, storing the powder in a light-resistant container is recommended.

Q3: What are the known degradation pathways for gossypol?

Gossypol can degrade through several pathways, including oxidation, elimination, and the opening of the naphthalene (B1677914) ring of its active groups (phenolic hydroxyl and aldehyde groups)[4]. It can also form adducts, for instance, by binding with lysine[4].

Q4: How can I assess the purity of my stored (S)-Gossypol (acetic acid) powder?

Several analytical methods can be used to determine the purity of gossypol, including High-Performance Liquid Chromatography (HPLC), spectrophotometry, and Enzyme-Linked Immunosorbent Assay (ELISA)[5]. HPLC is often considered a highly sensitive and specific method for this purpose[5][6].

Q5: What are the general safety precautions for handling (S)-Gossypol (acetic acid) powder?

When handling (S)-Gossypol (acetic acid) powder, it is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection[7]. Handling should be done in a well-ventilated area, and measures should be taken to avoid dust formation, ingestion, and inhalation[1][7].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in powder color (e.g., darkening) Oxidation or degradation of the compound.Assess the purity of the powder using a reliable analytical method such as HPLC before use. If significant degradation is detected, the powder may not be suitable for experiments.
Inconsistent experimental results Degradation of the compound leading to lower potency or the presence of interfering byproducts.Verify the purity of the (S)-Gossypol (acetic acid) powder. Review storage conditions to ensure they have been consistently maintained.
Powder appears clumpy or moist Exposure to humidity.Discard the powder as the presence of moisture can accelerate degradation. Ensure storage containers are airtight and stored in a dry environment.

Experimental Protocols

Purity Assessment of (S)-Gossypol (Acetic Acid) by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of (S)-Gossypol (acetic acid) powder.

Materials:

  • (S)-Gossypol (acetic acid) powder

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Acetic acid, analytical grade

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and a 0.5% acetic acid aqueous solution in a 90:10 (v/v) ratio[8]. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a small amount of high-purity (S)-Gossypol (acetic acid) reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Solution Preparation: Accurately weigh a sample of the stored (S)-Gossypol (acetic acid) powder and dissolve it in the mobile phase to a concentration within the range of the calibration standards.

  • HPLC Analysis:

    • Set the flow rate of the mobile phase to 0.8 ml/min[8].

    • Set the UV detector to a wavelength of 254 nm[8].

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of (S)-Gossypol (acetic acid) in the sample solution by comparing its peak area to the calibration curve.

    • Calculate the purity of the sample by comparing the measured concentration to the expected concentration.

Visualizations

Storage_Troubleshooting_Workflow Start Stored (S)-Gossypol (acetic acid) Powder Visual_Inspection Visually inspect the powder Start->Visual_Inspection Color_Change Has the color changed? Visual_Inspection->Color_Change Clumpy Is the powder clumpy or moist? Color_Change->Clumpy No Purity_Test Perform purity analysis (e.g., HPLC) Color_Change->Purity_Test Yes Clumpy->Purity_Test No Discard Discard the powder Clumpy->Discard Yes Degraded Significant degradation detected? Purity_Test->Degraded Degraded->Discard Yes Usable Powder is likely usable for experiments Degraded->Usable No Review_Storage Review storage conditions (container, temperature, humidity) Discard->Review_Storage

Caption: Troubleshooting workflow for stored (S)-Gossypol (acetic acid) powder.

Degradation_Pathways Gossypol (S)-Gossypol Degradation Degradation Pathways Gossypol->Degradation Oxidation Oxidation Degradation->Oxidation Elimination Elimination Degradation->Elimination Ring_Opening Naphthalene Ring Opening Degradation->Ring_Opening Adduct_Formation Adduct Formation Degradation->Adduct_Formation Lysine_Adduct Lysine Adduct Adduct_Formation->Lysine_Adduct

Caption: Potential degradation pathways of Gossypol.

References

Navigating the Matrix: A Technical Guide to (S)-Gossypol Activity in the Presence of Serum Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-Gossypol. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of serum protein interactions that can impact the compound's observed biological activity.

Troubleshooting Guide: Unexpected (S)-Gossypol Inactivity or Reduced Potency

Issue: (S)-Gossypol shows lower than expected efficacy in cell-based assays.

Possible Cause: Binding of (S)-Gossypol to serum proteins in the cell culture medium, reducing the free concentration available to interact with target cells. Gossypol is known to bind to serum albumin and other serum proteins.

Troubleshooting Steps:

  • Quantify Serum Protein Concentration: Determine the precise concentration of bovine serum albumin (BSA) or fetal bovine serum (FBS) in your cell culture medium.

  • Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations, titrate down the percentage of FBS or BSA and re-run the activity assay.

  • Use Serum-Free or Reduced-Serum Media: Whenever possible, adapt your cell line to grow in serum-free or reduced-serum media for the duration of the (S)-Gossypol treatment.

  • Consider Dextran-Coated Charcoal-Treated FBS (DCC-FBS): DCC-FBS is treated to remove steroid hormones, but it still contains serum proteins that can bind to (S)-Gossypol and reduce its antiproliferative effects. Be aware that even with DCC-FBS, binding can occur.

  • Increase (S)-Gossypol Concentration: If altering the medium is not feasible, a dose-response experiment with increasing concentrations of (S)-Gossypol may be necessary to overcome the sequestration by serum proteins and achieve the desired biological effect.

  • Determine the Free Fraction: Employ experimental methods like equilibrium dialysis or ultrafiltration to determine the unbound fraction of (S)-Gossypol in your specific cell culture medium. This will help correlate the free drug concentration with the observed activity.

Troubleshooting Logic Diagram

troubleshooting_flow start Start: (S)-Gossypol has low in vitro activity check_serum Is serum present in the culture medium? start->check_serum no_serum No check_serum->no_serum No yes_serum Yes check_serum->yes_serum Yes other_issues Investigate other factors: - Compound stability - Cell line sensitivity - Assay interference no_serum->other_issues reduce_serum Can serum concentration be reduced? yes_serum->reduce_serum reduce_serum_yes Yes reduce_serum->reduce_serum_yes Yes reduce_serum_no No reduce_serum->reduce_serum_no No perform_reduction Reduce serum or use serum-free medium. Re-evaluate activity. reduce_serum_yes->perform_reduction increase_gossypol Increase (S)-Gossypol concentration. Perform dose-response curve. reduce_serum_no->increase_gossypol measure_free_drug Optional: Measure unbound (S)-Gossypol concentration via equilibrium dialysis/ultrafiltration. perform_reduction->measure_free_drug increase_gossypol->measure_free_drug end End: Correlate free drug concentration with activity measure_free_drug->end

Caption: Troubleshooting workflow for reduced (S)-Gossypol activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (S)-Gossypol?

(S)-Gossypol is a natural polyphenolic compound that has been extensively studied for its anticancer properties. Its main mechanism of action is the induction of apoptosis by acting as a BH3 mimetic. It binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby inhibiting their function. This leads to the activation of pro-apoptotic proteins like Bak and Bax, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Signaling Pathway of (S)-Gossypol-Induced Apoptosis

gossypol_pathway cluster_membrane Mitochondrial Outer Membrane Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BakBax Bak / Bax (Pro-apoptotic) Bcl2->BakBax inhibits CytoC Cytochrome c BakBax->CytoC promotes release Gossypol (S)-Gossypol Gossypol->Bcl2 inhibits Caspases Caspase Activation CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis leads to

Caption: (S)-Gossypol inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Q2: How significantly do serum proteins affect the activity of (S)-Gossypol?

The effect is substantial. Studies have shown that the presence of dextran-coated charcoal-treated fetal bovine serum (DCC-FBS) can block the antiproliferative effects of (-)-gossypol at lower concentrations (e.g., 1 and 2.5 µM) in DU-145 prostate cancer cells when compared to a medium supplemented with only bovine serum albumin (BSA). However, at higher concentrations of (-)-gossypol (e.g., 5 µM), its anticancer activity can overcome the blocking effect of serum proteins.

Table 1: Effect of Serum on (-)-Gossypol Activity in DU-145 Cells

Medium Supplement(-)-Gossypol ConcentrationAntiproliferative EffectReference
BSA1 µMSignificant
DCC-FBS1 µMBlocked
BSA2.5 µMSignificant
DCC-FBS2.5 µMBlocked
BSA5 µMSignificant
DCC-FBS5 µMSignificant

Q3: To which serum proteins does (S)-Gossypol bind?

(S)-Gossypol is known to bind with high affinity to human serum albumin (HSA). It competes with bilirubin (B190676) for a high-affinity binding site on HSA. It also binds to bovine serum albumin (BSA). Additionally, studies suggest that (-)-gossypol may bind to other serum proteins in DCC-FBS besides BSA, contributing to the decreased biological activity.

Table 2: Binding Constants of Gossypol to Serum Albumin

LigandProteinMethodBinding Constant (K)Reference
GossypolBovine Serum Albumin (BSA)Circular Dichroism2.7 x 10³ M⁻¹

Note: Further quantitative data on binding affinities from various studies may be required for a more comprehensive table.

Q4: What experimental methods can be used to determine the binding of (S)-Gossypol to serum proteins?

Several methods can be employed to quantify the interaction between (S)-Gossypol and serum proteins:

  • Equilibrium Dialysis: Considered a gold standard, this method involves separating a protein solution and a drug solution by a semi-permeable membrane. At equilibrium, the concentration of free drug is the same on both sides, allowing for the calculation of the bound fraction.

  • Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.

  • Circular Dichroism (CD) Spectroscopy: This method can be used to detect conformational changes in the protein upon ligand binding and to calculate binding constants.

  • Difference Spectroscopy: This technique measures the difference in absorbance spectra between the free drug and the drug-protein complex to study the binding interaction.

  • Surface Plasmon Resonance (SPR): A sensitive, label-free optical method to measure binding kinetics and affinity in real-time.

Experimental Workflow for Assessing Serum Protein Binding

experimental_workflow start Start: Hypothesis - Serum proteins reduce (S)-Gossypol activity prepare_reagents Prepare (S)-Gossypol stock solution and serum protein solutions (e.g., HSA, BSA, FBS) start->prepare_reagents binding_assay Choose a binding assay method: - Equilibrium Dialysis - Ultrafiltration - Circular Dichroism - SPR prepare_reagents->binding_assay eq_dialysis Equilibrium Dialysis: Incubate (S)-Gossypol with protein solution across a semi-permeable membrane. binding_assay->eq_dialysis Method 1 ultrafiltration Ultrafiltration: Separate free and bound drug via centrifugation. binding_assay->ultrafiltration Method 2 spectroscopy Spectroscopy (CD/Difference): Analyze spectral changes upon titration of (S)-Gossypol with protein. binding_assay->spectroscopy Method 3 spr SPR: Immobilize protein on a sensor chip and flow (S)-Gossypol over the surface. binding_assay->spr Method 4 quantify Quantify free and bound (S)-Gossypol (e.g., using HPLC or LC-MS) eq_dialysis->quantify ultrafiltration->quantify calculate Calculate binding parameters: - Percentage Bound - Dissociation Constant (Kd) - Binding Constant (K) spectroscopy->calculate spr->calculate quantify->calculate cell_assay Perform cell-based activity assays (e.g., MTT, apoptosis assays) with and without serum. calculate->cell_assay correlate Correlate the free fraction of (S)-Gossypol with the observed biological activity (e.g., IC50). cell_assay->correlate end End: Conclude on the impact of serum protein binding correlate->end

Caption: Workflow for determining the impact of serum protein binding.

Detailed Experimental Protocols

Protocol 1: Determination of (S)-Gossypol Protein Binding by Equilibrium Dialysis

Objective: To quantify the fraction of (S)-Gossypol bound to a specific serum protein (e.g., Human Serum Albumin) at equilibrium.

Materials:

  • (S)-Gossypol

  • Human Serum Albumin (HSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (appropriate molecular weight cut-off)

  • Incubator shaker at 37°C

  • Analytical system for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a stock solution of (S)-Gossypol in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in PBS.

  • Prepare a solution of HSA in PBS at the desired physiological concentration.

  • Assemble the equilibrium dialysis unit according to the manufacturer's instructions.

  • Add the HSA solution to one chamber (the protein chamber) and the (S)-Gossypol solution to the other chamber (the buffer chamber).

  • Seal the unit and place it in an incubator shaker at 37°C.

  • Incubate for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).

  • After incubation, carefully collect samples from both the protein chamber and the buffer chamber.

  • Analyze the concentration of (S)-Gossypol in both samples using a validated HPLC or LC-MS/MS method. The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100 Where the total concentration is the concentration in the protein chamber.

Protocol 2: Cell Viability Assay (MTT Assay) to Assess the Impact of Serum

Objective: To compare the cytotoxic effect of (S)-Gossypol on a cancer cell line in the presence of different types or concentrations of serum.

Materials:

  • Cancer cell line (e.g., DU-145)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Basal medium (without serum)

  • Bovine Serum Albumin (BSA) solution

  • Dextran-coated charcoal-treated Fetal Bovine Serum (DCC-FBS)

  • (S)-Gossypol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in complete growth medium.

  • The next day, remove the medium and replace it with medium containing different supplements for the experimental groups:

    • Group A: Basal medium with 0.2% BSA

    • Group B: Basal medium with 5% DCC-FBS

    • (Other groups can include varying percentages of standard FBS)

  • Prepare serial dilutions of (S)-Gossypol in the respective media for each experimental group.

  • Add the (S)-Gossypol dilutions to the appropriate wells. Include vehicle control wells for each medium type.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control for each medium condition.

  • Plot dose-response curves and determine the IC50 values for (S)-Gossypol in each condition to quantify the impact of the serum supplement.

Technical Support Center: Sonocrystallization for Enhanced (S)-Gossypol Purity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sonocrystallization methods to improve the purity and yield of (S)-Gossypol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the sonocrystallization of chiral compounds like (S)-Gossypol.

Issue Potential Cause Troubleshooting Steps
No crystal formation or low yield - Insufficient Supersaturation: The concentration of (S)-Gossypol is below the solubility limit at the crystallization temperature. - Inappropriate Solvent System: The diastereomeric salts of gossypol (B191359) may be too soluble in the chosen solvent. - Suboptimal Sonication Parameters: The ultrasound frequency, power, or duration may not be optimal for inducing nucleation.- Increase Supersaturation: Carefully evaporate a portion of the solvent or slowly cool the solution to a lower temperature. - Anti-Solvent Addition: Gradually introduce an anti-solvent in which the (S)-Gossypol salt is less soluble to induce precipitation. - Optimize Sonication: Experiment with varying ultrasound power levels and sonication durations. A typical starting point is a frequency of 40 kHz with a power of 150 W.[1] - Solvent Screening: Test different solvent systems to find one that provides a better balance of solubility for crystallization.
Poor Crystal Purity / Low Enantiomeric Excess - Co-precipitation of the Undesired Enantiomer: The sonication is too aggressive, leading to the crystallization of both enantiomers. - Incorrect Cooling Rate: Rapid cooling can trap impurities and the other enantiomer within the crystal lattice. - Inadequate Washing: Residual mother liquor containing the undesired enantiomer remains on the crystal surface.- Control Sonication Power: Use lower ultrasound power to selectively nucleate the desired (S)-Gossypol diastereomer. - Optimize Cooling Profile: Employ a slower, controlled cooling rate to allow for more selective crystallization. - Thorough Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove impurities.
"Oiling Out" - Formation of a Liquid Phase Instead of Crystals - High Supersaturation: The solution is too concentrated, causing the solute to separate as a liquid. - Temperature is Too High: The crystallization temperature is above the melting point of the solvated solid.- Reduce Supersaturation: Start with a more dilute solution. - Slower Cooling: Implement a much slower cooling ramp to avoid rapid phase separation. - Adjust Temperature: Ensure the crystallization temperature is well below the melting point of the gossypol salt.
Inconsistent Results Between Batches - Variability in Nucleation: The stochastic nature of nucleation can lead to different outcomes. - Inconsistent Sonication Application: Variations in the placement of the ultrasound probe or the volume of the solution can affect energy distribution.- Controlled Sonication: Ultrasound application can significantly improve reproducibility by controlling the nucleation step. Ensure consistent placement of the sonicator probe and uniform mixing. - Seeding: Consider adding a small amount of pure (S)-Gossypol crystals (seeding) to initiate crystallization consistently.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using sonocrystallization for (S)-Gossypol purification?

A1: Sonocrystallization offers several key advantages over traditional crystallization methods:

  • Increased Yield and Purity: Ultrasound-assisted methods have been shown to increase the yield and purity of gossypol acetic acid.[1]

  • Reduced Crystallization Time: Sonication can significantly shorten the time required for crystallization, in some cases by as much as 75%.[1]

  • Improved Process Control: Ultrasound provides better control over the nucleation process, leading to more consistent crystal size and morphology.

  • Lower Supersaturation Requirement: Sonication can induce nucleation at lower supersaturation levels, which can improve crystal quality.[1]

Q2: How does sonocrystallization work to improve crystal purity?

A2: Sonocrystallization improves purity primarily through the phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the liquid. This process:

  • Enhances Mass Transfer: The intense mixing caused by cavitation ensures a uniform distribution of solute and temperature, reducing the likelihood of impurity incorporation.

  • Promotes Nucleation: The energy released during bubble collapse can overcome the energy barrier for nucleation, allowing crystallization to occur under more controlled conditions.

  • Breaks Agglomerates: The shockwaves generated can break up crystal agglomerates, leading to the formation of more uniform, individual crystals that are easier to purify.

Q3: What ultrasound frequency and power should I start with for my (S)-Gossypol crystallization?

A3: A good starting point, based on studies with gossypol acetic acid, is a frequency of 40 kHz and a power of 150 W .[1] However, the optimal parameters will depend on your specific solvent system, concentration, and vessel geometry. It is recommended to perform optimization experiments to determine the ideal conditions for your setup.

Q4: Can sonocrystallization help in separating the (+) and (-) enantiomers of gossypol?

A4: While direct separation of enantiomers from a racemic mixture by sonocrystallization alone is challenging, it can be a powerful tool when used in conjunction with diastereomeric salt formation. By forming a salt with a chiral resolving agent, you create two diastereomers with different solubilities. Sonocrystallization can then be used to selectively crystallize the desired diastereomer of (S)-gossypol with higher precision and efficiency.

Q5: What solvents are suitable for the sonocrystallization of gossypol?

A5: Acetone (B3395972) is a commonly used solvent for the crystallization of gossypol.[2] For the purification of gossypol acetic acid, a mixture of acetone and acetic acid has been used.[1] The choice of solvent will depend on the specific salt form of (S)-Gossypol you are working with and should be optimized for your process.

Quantitative Data Summary

The following table summarizes the improvements in yield and purity of gossypol acetic acid (G-AA) achieved through an ultrasound-assisted process compared to a conventional solvent extraction method. While this data is for the racemic mixture, it provides a strong indication of the potential benefits of applying sonocrystallization to the purification of (S)-Gossypol.

Parameter Conventional Solvent Extraction Ultrasound-Assisted Extraction & Crystallization Reference
Initial Purity of G-AA 87% - 92.2%95.9%[1]
Crystallization Time 16 hours~4 hours (total process), 2 minutes for recrystallization[1]
Yield of Crude Product (from 100g soapstock) Not specified1.3 g[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Crystallization of Gossypol Acetic Acid

This protocol is adapted from a method for improving the purity and yield of gossypol acetic acid (a racemic mixture) and can serve as a starting point for developing a protocol for (S)-Gossypol.[1]

Materials:

  • Crude (S)-Gossypol product

  • Acetone (analytical grade)

  • Acetic Acid (analytical grade)

  • Ultrasound bath or probe sonicator (e.g., 40 kHz, 150 W)

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the crude (S)-Gossypol product in acetone at a ratio of 1:10 (w/v).

  • Filtration: Filter the solution through filter paper to remove any insoluble impurities.

  • Induce Crystallization: Add acetic acid to the filtered solution with a volume ratio of one part acetic acid to three parts acetone solution.

  • Sonication: Place the solution in an ultrasound bath and sonicate at room temperature for approximately 2 minutes.

  • Crystal Collection: After sonication, collect the precipitated crystals by vacuum filtration.

  • Washing: Rinse the collected crystals with a small amount of cold acetone to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum desiccator or a low-temperature oven until a constant weight is achieved.

Visualizations

Diagram 1: Sonocrystallization Experimental Workflow

Sonocrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Purification dissolution Dissolve Crude (S)-Gossypol in Acetone filtration Filter to Remove Impurities dissolution->filtration add_acid Add Acetic Acid to Induce Supersaturation filtration->add_acid sonication Apply Ultrasound (e.g., 40 kHz, 150W, 2 min) add_acid->sonication collect Collect Crystals (Vacuum Filtration) sonication->collect wash Wash with Cold Acetone collect->wash dry Dry Crystals wash->dry product High-Purity (S)-Gossypol dry->product

Caption: Workflow for (S)-Gossypol purification via sonocrystallization.

Diagram 2: Mechanism of Sonocrystallization

Sonocrystallization_Mechanism cluster_ultrasound Ultrasound Application cluster_cavitation Acoustic Cavitation cluster_effects Physical & Chemical Effects cluster_outcome Crystallization Outcome ultrasound High-Frequency Sound Waves bubble_formation Bubble Formation & Growth ultrasound->bubble_formation bubble_collapse Violent Bubble Collapse bubble_formation->bubble_collapse shockwaves Shockwaves & Microjets bubble_collapse->shockwaves mixing Intense Micro-Mixing bubble_collapse->mixing hotspots Localized Hotspots bubble_collapse->hotspots nucleation Increased Nucleation Rate shockwaves->nucleation growth Controlled Crystal Growth mixing->growth hotspots->nucleation purity Improved Purity & Yield nucleation->purity growth->purity

Caption: The mechanism of sonocrystallization from ultrasound to improved purity.

References

Validation & Comparative

A Comparative Guide to BH3 Mimetics: Validating (S)-Gossypol (acetic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Gossypol (acetic acid), a naturally derived polyphenolic compound, with other prominent BH3 mimetics. By examining their binding affinities to anti-apoptotic Bcl-2 family proteins and their cytotoxic effects on cancer cells, this document serves as a resource for validating (S)-Gossypol's role as a BH3 mimetic and evaluating its potential in cancer therapy.

Introduction to BH3 Mimetics and the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. This family includes both pro-apoptotic proteins (e.g., BAX, BAK, BIM, BAD) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to conventional therapies.

BH3 mimetics are a class of small molecules designed to mimic the function of pro-apoptotic BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic effector proteins and triggering programmed cell death. Gossypol (B191359), a natural product isolated from cottonseed, was one of the first compounds identified as an inhibitor of the Bcl-2 family.[1] Its levorotatory isomer, (S)-Gossypol (also referred to as AT-101), has been the focus of clinical investigation.

Comparative Analysis of BH3 Mimetics

This guide compares (S)-Gossypol with three well-characterized BH3 mimetics:

  • ABT-737: A pioneering BH3 mimetic that potently inhibits Bcl-2, Bcl-xL, and Bcl-w.

  • Navitoclax (ABT-263): An orally bioavailable derivative of ABT-737 with a similar binding profile.[2][3]

  • Venetoclax (B612062) (ABT-199): A highly selective inhibitor of Bcl-2.[4]

Binding Affinity to Anti-Apoptotic Bcl-2 Family Proteins

The efficacy of a BH3 mimetic is largely determined by its binding affinity to the various anti-apoptotic Bcl-2 family members. The following table summarizes the reported binding affinities (Ki or EC50) of (S)-Gossypol and the comparator compounds.

CompoundBcl-2Bcl-xLBcl-wMcl-1A1
(S)-Gossypol (acetic acid) ~0.2-0.3 µM (Ki)[5]~0.5-0.6 µM (Ki)[5]-Weakly Inhibits[6][7]-
ABT-737 <10 nM (IC50)[8]<10 nM (IC50)[8]<10 nM (IC50)[8]No Affinity[8]No Affinity[8]
Navitoclax (ABT-263) <1 nM (Ki)[2][3]<1 nM (Ki)[2][3]<1 nM (Ki)[2][3]No Affinity[3]No Affinity[3]
Venetoclax (ABT-199) <0.01 nM (Ki)[4][9]Weak AffinityWeak AffinityNo AffinityNo Affinity

Note: Binding affinities can vary depending on the assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.

Cellular Cytotoxicity in Cancer Cell Lines

The ultimate validation of a BH3 mimetic lies in its ability to induce apoptosis in cancer cells that are dependent on the targeted anti-apoptotic proteins. The following table presents a comparison of the cytotoxic activity (IC50) of (S)-Gossypol and comparator BH3 mimetics in various cancer cell lines. Direct head-to-head comparisons in the same studies are prioritized where available.

Cell LineCancer Type(S)-Gossypol IC50 (µM)Navitoclax (ABT-263) IC50 (µM)Venetoclax (ABT-199) IC50 (µM)
MOLM-13 Acute Myeloid Leukemia--<0.1[8]
MV-4-11 Acute Myeloid Leukemia--<0.1[8]
OCI-AML3 Acute Myeloid Leukemia--11-42[8]
Various Lymphoma Lines Non-Hodgkin's Lymphoma-Varies (sensitive lines <2)[10]Varies (sensitive lines <1.1)[10]
A549 Lung Cancer---
NCI-H460 Lung Cancer---
MCF-7 Breast Cancer~10-20[11]--
MDA-MB-231 Breast Cancer~10-20[11]--
SW-13 Adrenocortical Carcinoma1.3-2.9[11]--
H295r Adrenocortical Carcinoma1.3-2.9[11]--

Note: IC50 values are highly dependent on the cell line, assay duration, and experimental conditions. The l-enantiomer (B50610) of gossypol has been reported to have a mean IC50 of 20 µM across several cell lines.

Signaling Pathway and Experimental Workflow

Bcl-2 Family Signaling Pathway

The following diagram illustrates the mechanism of action of BH3 mimetics within the intrinsic apoptotic pathway.

Bcl2_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade Bax BAX/BAK MOMP MOMP Bax->MOMP Pore Formation Bim BIM/BID/PUMA (Activators) Bim->Bax Activation Bcl2 Bcl-2/Bcl-xL/Mcl-1 Bim->Bcl2 Sequestration Bad BAD/NOXA (Sensitizers) Bad->Bcl2 Sequestration Bcl2->Bax Inhibition CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis BH3_Mimetic (S)-Gossypol & Other BH3 Mimetics BH3_Mimetic->Bcl2 Inhibition BH3_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism of Action Binding_Assay Binding Assay (e.g., Fluorescence Polarization) Determine_Ki Determine Binding Affinity (Ki) to Bcl-2 Family Proteins Binding_Assay->Determine_Ki Determine_IC50 Determine IC50 in Cancer Cell Lines Determine_Ki->Determine_IC50 Cell_Viability Cell Viability Assay (e.g., MTT Assay) Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Determine_IC50->Apoptosis_Assay Confirm_Apoptosis Confirm Mechanism of Cell Death is Apoptosis Apoptosis_Assay->Confirm_Apoptosis Western_Blot Western Blot Analysis Confirm_Apoptosis->Western_Blot Protein_Expression Analyze Changes in Bcl-2 Family Proteins Western_Blot->Protein_Expression

References

A Comparative Guide to Bcl-2 Inhibitors: (S)-Gossypol (acetic acid) vs. ABT-199 (Venetoclax)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Bcl-2 family inhibitors: (S)-Gossypol (acetic acid), a derivative of a natural compound, and ABT-199 (Venetoclax), a highly selective synthetic inhibitor. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition represents a key strategy in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to treatment.

This comparison focuses on their mechanism of action, binding profiles, and cellular efficacy, supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Mechanism of Action: BH3 Mimetics

Both (S)-Gossypol and ABT-199 function as BH3 mimetics . They mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA), which are the natural antagonists of anti-apoptotic Bcl-2 family members. By binding to the hydrophobic BH3-binding groove on anti-apoptotic proteins, these inhibitors disrupt the sequestration of pro-apoptotic effector proteins like BAX and BAK. Once liberated, BAX and BAK can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

While both compounds share this general mechanism, a key distinction lies in their selectivity for different Bcl-2 family members.

cluster_Inhibitors BH3 Mimetics cluster_AntiApoptotic Anti-Apoptotic Proteins cluster_ProApoptotic Pro-Apoptotic Effectors cluster_Apoptosis Apoptosis (S)-Gossypol (S)-Gossypol Bcl-2 Bcl-2 (S)-Gossypol->Bcl-2 inhibits Bcl-xL Bcl-xL (S)-Gossypol->Bcl-xL inhibits Mcl-1 Mcl-1 (S)-Gossypol->Mcl-1 inhibits ABT-199 ABT-199 ABT-199->Bcl-2 selectively inhibits BAX/BAK BAX/BAK Bcl-2->BAX/BAK sequesters Bcl-xL->BAX/BAK sequesters Mcl-1->BAX/BAK sequesters MOMP MOMP BAX/BAK->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Mechanism of Action of (S)-Gossypol and ABT-199.

Quantitative Performance Data

Direct head-to-head comparative studies under identical experimental conditions for (S)-Gossypol (acetic acid) and ABT-199 are limited in publicly available literature. The following tables summarize reported binding affinities (Ki) and cellular potencies (IC50/EC50) from various sources. It is crucial to consider the different assays and conditions when interpreting these data.

Table 1: Comparative Binding Affinities (Ki) for Bcl-2 Family Proteins

CompoundBcl-2 (Ki, µM)Bcl-xL (Ki, µM)Mcl-1 (Ki, µM)Selectivity Profile
(±)-Gossypol 0.2 - 0.30.5 - 0.6Data not uniformly reportedPan-inhibitor
ABT-199 (Venetoclax) <0.000010.048>0.444Highly Bcl-2 Selective

Note: Data for Gossypol is for the racemic mixture (±)-Gossypol. (S)-Gossypol is an isomer of Gossypol. Data for ABT-199 is from a different study and assay, highlighting its high selectivity for Bcl-2.

Table 2: Comparative Cellular Efficacy (IC50/EC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50/EC50 (µM)
(-)-Gossypol (AT-101) UM-SCC-6Head and Neck Squamous Cell Carcinoma<10
UM-SCC-14AHead and Neck Squamous Cell Carcinoma<10
ABT-199 (Venetoclax) OCI-AML3Acute Myeloid Leukemia~0.01 (48h)
MOLM13Acute Myeloid Leukemia~0.005 (48h)
MV4-11Acute Myeloid Leukemia~0.004 (48h)

Note: Data is compiled from different studies and should be interpreted with caution due to variations in experimental protocols, including incubation times and specific assays used. (-)-Gossypol is another enantiomer of Gossypol, also known as AT-101.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Fluorescence Polarization Assay for Binding Affinity

This assay is commonly used to determine the binding affinity of inhibitors to Bcl-2 family proteins.

Objective: To measure the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by a test compound.

Principle: A small fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger Bcl-2 family protein, its rotation is slowed, leading to higher fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

  • Reagents:

    • Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein.

    • Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).

    • Test compounds ((S)-Gossypol, ABT-199) at various concentrations.

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Procedure:

    • In a 384-well black plate, add the Bcl-2 family protein and the fluorescently labeled BH3 peptide to the assay buffer.

    • Add serial dilutions of the test compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor and no protein).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

start Start prepare_reagents Prepare Reagents: - Bcl-2 Protein - Fluorescent BH3 Peptide - Test Compound Dilutions start->prepare_reagents mix_components Mix Protein, Peptide, and Test Compound in Assay Plate prepare_reagents->mix_components incubate Incubate at Room Temperature (e.g., 1-2 hours) mix_components->incubate measure_fp Measure Fluorescence Polarization with a Plate Reader incubate->measure_fp analyze_data Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50/Ki measure_fp->analyze_data end End analyze_data->end

Fluorescence Polarization Assay Workflow.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of Bcl-2 inhibitors on the viability of cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (S)-Gossypol (acetic acid) or ABT-199 in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Selectivity and Clinical Implications

A major differentiating factor between (S)-Gossypol and ABT-199 is their selectivity profile.

  • (S)-Gossypol and its parent compound, gossypol, are considered pan-Bcl-2 family inhibitors , meaning they bind to multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1. This broad activity could be advantageous in tumors that rely on multiple anti-apoptotic proteins for survival. However, inhibition of Bcl-xL is associated with on-target toxicity, most notably thrombocytopenia (a decrease in platelet count), as platelets are dependent on Bcl-xL for their survival. This has been a dose-limiting toxicity for some pan-inhibitors in clinical trials.

  • ABT-199 (Venetoclax) is a highly selective inhibitor of Bcl-2. It was specifically designed to spare Bcl-xL, thereby avoiding the dose-limiting thrombocytopenia observed with its predecessor, navitoclax (B1683852) (ABT-263). This high selectivity makes ABT-199 a more targeted therapy with a potentially better safety profile in hematological malignancies that are primarily dependent on Bcl-2 for survival, such as chronic lymphocytic leukemia (CLL).

Inhibitor Bcl-2 Inhibitor Selectivity Selectivity Profile? Inhibitor->Selectivity Pan_Inhibitor (S)-Gossypol (Pan-Inhibitor) Selectivity->Pan_Inhibitor Broad Selective_Inhibitor ABT-199 (Bcl-2 Selective) Selectivity->Selective_Inhibitor Specific Pan_Targets Bcl-2 Bcl-xL Mcl-1 Pan_Inhibitor->Pan_Targets Selective_Target Bcl-2 Selective_Inhibitor->Selective_Target Pan_Outcome Broad Activity vs. Potential for Bcl-xL related toxicity (Thrombocytopenia) Pan_Targets->Pan_Outcome Selective_Outcome Targeted Activity Spares Platelets (Reduced Thrombocytopenia) Selective_Target->Selective_Outcome

Logical Relationship of Selectivity and Outcomes.

Summary and Conclusion

Both (S)-Gossypol (acetic acid) and ABT-199 (Venetoclax) are potent inducers of apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins. The primary distinction between these two compounds lies in their selectivity. (S)-Gossypol acts as a pan-inhibitor, targeting multiple Bcl-2 family members, which may offer broader anti-cancer activity but also carries the risk of on-target toxicities associated with Bcl-xL inhibition. In contrast, ABT-199 is a highly selective Bcl-2 inhibitor with a more favorable safety profile concerning thrombocytopenia, making it a successful therapeutic for Bcl-2-dependent hematological malignancies.

The choice between a pan-inhibitor like (S)-Gossypol and a selective inhibitor like ABT-199 for research or therapeutic development will depend on the specific cancer type and its reliance on different anti-apoptotic proteins for survival. Further head-to-head studies are warranted to provide a more direct comparison of their efficacy and safety in various preclinical models.

Cross-Validation of (S)-Gossypol's Anticancer Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of (S)-Gossypol, also known as (-)-Gossypol or AT-101, across a spectrum of cancer cell lines. (S)-Gossypol, a natural polyphenolic aldehyde extracted from cottonseed, has emerged as a promising therapeutic agent due to its potent pro-apoptotic activity. This document summarizes key experimental data, details the underlying molecular mechanisms, and provides standardized protocols for the cross-validation of its efficacy.

Data Presentation: Comparative Efficacy of (S)-Gossypol

The cytotoxic effects of (S)-Gossypol have been evaluated in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the IC50 values of (S)-Gossypol in various human cancer cell lines, demonstrating its broad-spectrum anticancer activity. It is important to note that the (-)-enantiomer of gossypol (B191359) is significantly more potent than the (+)-enantiomer.[1][2]

Cancer TypeCell LineIC50 (µM)Citation
Malignant MesotheliomaMM-B15.59 (72h)[3]
H-Meso-12.66 (72h)[3]
MM-F15.10 (72h)[3]
#40a (murine)3.87 (72h)[3]
MelanomaSK-mel-19~20[4]
Cervical CancerSihas~20[4]
Small Cell Lung CancerH69~20[4]
Myelogenous LeukemiaK562~20[4]
Reproductive CancersOvarian, Gestational, Testicular0.86 - 1.98[1]
Non-Reproductive CancersVarious0.69 - 3.55[1]

Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

(S)-Gossypol primarily exerts its anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. It acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1. This binding displaces pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

G Signaling Pathway of (S)-Gossypol Induced Apoptosis SG (S)-Gossypol (AT-101) Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) SG->Bcl2 inhibits Pro_Apoptotic Pro-apoptotic Proteins (Bax, Bak) Bcl2->Pro_Apoptotic inhibits Mito Mitochondrion Pro_Apoptotic->Mito permeabilizes CytoC Cytochrome c Mito->CytoC releases Caspase Caspase Cascade Activation CytoC->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis induces G Experimental Workflow for MTT Assay start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with (S)-Gossypol (serial dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data (IC50 calculation) read->analyze end End analyze->end G Western Blotting Workflow for Bcl-2 Family Proteins start Start lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (Chemiluminescence) secondary_ab->detect analyze Data Analysis detect->analyze end End analyze->end

References

A Head-to-Head In Vivo Comparison: (S)-Gossypol versus Racemic Gossypol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence reveals the superior potency and anti-tumor efficacy of the levorotatory enantiomer, (S)-Gossypol (also known as AT-101), when compared to its racemic counterpart.

Gossypol (B191359), a naturally occurring polyphenolic aldehyde derived from the cotton plant, has long been investigated for its therapeutic potential, including its anticancer properties. The compound exists as two enantiomers, (+)-Gossypol and (-)-Gossypol, due to atropisomerism. The racemic mixture contains both enantiomers. Preclinical and clinical investigations have increasingly focused on the isolated (-)-enantiomer, (S)-Gossypol (AT-101), which has demonstrated greater biological activity.[1][2] This guide provides a comprehensive comparison of the in vivo performance of (S)-Gossypol and racemic Gossypol, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.

Quantitative Data Summary

Table 1: In Vivo Efficacy of (S)-Gossypol (AT-101) in an Orthotopic Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model [3][4]

Treatment GroupDoseMean Tumor Volume Reduction vs. Control (Day 29)Statistical Significance (p-value)
(S)-Gossypol5 mg/kg/day (i.p.)57 mm³ smaller.009
(S)-Gossypol15 mg/kg/day (i.p.)53 mm³ smaller.016

Note: In this study, racemic gossypol was acknowledged as being well-tolerated and moderately effective in reducing tumor volume in other cancer models such as melanoma, breast cancer, and colon cancers.[3]

Table 2: In Vitro Cytotoxicity Comparison of Gossypol Enantiomers and Racemic Gossypol [5][6][7]

CompoundCell LineIC50 (µM)Potency vs. (+)-GossypolPotency vs. Racemic Gossypol
(S)-Gossypol (AT-101) Breast Cancer (cEC)~2.5 - 5.0Significantly more potentMore potent
Breast Cancer (cSC)~2.0 - 3.0Significantly more potentMore potent
Various Cancer Cell Lines-3.6 - 12.4 times more potent1.48 - 2.65 times more potent
Racemic Gossypol Breast Cancer (cEC)~5.0 - 7.5--
Breast Cancer (cSC)~3.0 - 5.0--
(+)-Gossypol Breast Cancer (cEC & cSC)No significant effect--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of (S)-Gossypol and racemic Gossypol.

In Vivo Tumor Growth Inhibition in an Orthotopic HNSCC Mouse Model[3][4]

1. Cell Culture and Animal Model:

  • Human head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., UM-SCC-1, UM-SCC-17B) with high Bcl-xL expression are cultured under standard conditions.

  • Immunodeficient nude mice (nu/nu) are used to establish orthotopic xenografts.

2. Tumor Implantation:

  • A suspension of HNSCC cells (e.g., 2.5 x 10^6 cells) is injected into the floor of the mouth of the mice.

  • Tumor growth is monitored, and tumors are measured twice weekly using calipers.

3. Treatment Regimen:

  • Once tumors are established, mice are randomized into treatment and control groups.

  • (S)-Gossypol is administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 5 mg/kg and 15 mg/kg).

  • The control group receives the vehicle solution.

4. Efficacy Evaluation:

  • Tumor volumes are calculated based on caliper measurements.

  • At the end of the study, tumors are excised, and tissues are processed for histological analysis to assess mitotic rate and apoptosis (e.g., TUNEL staining).

Oral Gavage for In Vivo Administration[8]

1. Animal Restraint and Needle Selection:

  • The mouse is securely restrained to immobilize the head and align the head and body vertically.

  • An appropriately sized gavage needle (feeding needle) is selected based on the animal's weight.

2. Administration Procedure:

  • The gavage needle is inserted into the mouth and gently advanced over the tongue into the pharynx. The mouse's swallowing reflex facilitates the passage of the needle into the esophagus.

  • The substance (e.g., racemic Gossypol dissolved in a suitable vehicle) is administered slowly.

  • The needle is withdrawn carefully after administration.

Mandatory Visualizations

Signaling Pathway of Gossypol-Induced Apoptosis

Gossypol and its enantiomers primarily induce apoptosis by targeting the Bcl-2 family of proteins. (S)-Gossypol acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby preventing them from inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Gossypol_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Bax Bax/Bak CytoC Cytochrome c Bax->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates SGossypol (S)-Gossypol Bcl2 Bcl-2/Bcl-xL SGossypol->Bcl2 Inhibits Bcl2->Bax Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Gossypol-Induced Apoptosis Pathway
Experimental Workflow for In Vivo Comparison

The following diagram illustrates a typical workflow for an in vivo study comparing the efficacy of (S)-Gossypol and racemic Gossypol.

Experimental_Workflow start Tumor Cell Culture implantation Orthotopic Xenograft Implantation start->implantation randomization Tumor Establishment & Randomization implantation->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring control Vehicle Control sgossypol (S)-Gossypol rgossypol Racemic Gossypol endpoint Endpoint Analysis (Tumor Volume, Histology) monitoring->endpoint conclusion Comparative Efficacy Assessment endpoint->conclusion

In Vivo Comparative Efficacy Workflow

References

(S)-Gossypol vs. Its Derivatives: A Comparative Analysis of Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer therapy is continually evolving, with a significant focus on developing targeted agents that can selectively induce apoptosis in malignant cells. (S)-Gossypol, the levorotatory enantiomer of a naturally occurring polyphenol, has garnered considerable attention for its ability to trigger programmed cell death by inhibiting anti-apoptotic Bcl-2 family proteins. However, concerns regarding its toxicity have spurred the development of derivatives, such as Apogossypol and its optically pure isomer BI-97C1 (Sabutoclax), with the aim of improving the therapeutic index. This guide provides a comprehensive comparison of the apoptosis-inducing potency of (S)-Gossypol and its derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers and drug development professionals.

While both (S)-Gossypol and its derivatives function as BH3 mimetics, targeting the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1, their relative potency in inducing apoptosis can vary depending on the specific derivative and the cancer cell type.[1] Derivatives were primarily designed to mitigate the toxicity associated with the reactive aldehyde groups of gossypol (B191359), with the goal of preserving or enhancing pro-apoptotic efficacy.[1][2]

Quantitative Comparison of Apoptotic Potency

Table 1: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins by Gossypol Derivatives

CompoundTarget ProteinIC50 (nM)Assay TypeReference
ApogossypolBcl-XL~3800Fluorescence Polarization[1]
Bcl-XL1700 (Kd)Isothermal Titration Calorimetry[1]
BI-97C1 (Sabutoclax)Bcl-2320Not Specified[3]
Bcl-XL310Not Specified[3]
Mcl-1520Not Specified[3]

Table 2: In Vitro Cytotoxicity of (S)-Gossypol and its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50/EC50 (µM)Reference
(S)-Gossypol (AT-101)LNCaPProstate Cancer10.35[1]
SK-mel-19Melanoma23 - 46[1]
SihasCervical Cancer23 - 46[1]
H69Small Cell Lung Cancer23 - 46[1]
MDA-MB-231Triple-Negative Breast Cancer22.52 ± 0.67[4]
MDA-MB-468Triple-Negative Breast Cancer24.6 ± 1.79[4]
BxPC-3Pancreatic Cancer14 (24h), 6 (48h)[5]
MIA PaCa-2Pancreatic Cancer15 (24h), 10 (48h)[5]
ApogossypolLNCaPProstate Cancer9.57[1]
BI-97C1 (Sabutoclax)Human Prostate CancerProstate Cancer0.13[3]
Lung CancerLung Cancer0.56[3]
LymphomaLymphoma0.049[3]

Table 3: Induction of Apoptosis by (S)-Gossypol

CompoundCell LineCancer TypeConcentrationTreatment DurationPercentage of Apoptotic CellsReference
GossypolBxPC-3Pancreatic Cancer2 µM24 hours~80% (reduction in viable cells)[5]
MIA PaCa-2Pancreatic Cancer2 µM24 hours~70.3% (reduction in viable cells)[5]
BxPC-3Pancreatic Cancer10 µM48 hours84.0%[5]
MIA PaCa-2Pancreatic Cancer10 µM48 hours72.7%[5]

From the available data, the derivative BI-97C1 (Sabutoclax) demonstrates significantly lower EC50 values for cell growth inhibition across multiple cancer cell lines compared to the reported IC50 values for (S)-Gossypol, suggesting it may be more potent. For instance, in prostate cancer, BI-97C1 has an EC50 of 0.13 µM, while (S)-Gossypol has an IC50 of 10.35 µM in the LNCaP prostate cancer cell line.[1][3] It is important to note that direct comparisons of apoptosis induction percentages are limited. One study indicated that Apogossypol displays pro-apoptotic activity comparable to gossypol.[6]

Signaling Pathway of Apoptosis Induction

(S)-Gossypol and its derivatives induce apoptosis primarily through the intrinsic or mitochondrial pathway. By acting as BH3 mimetics, they bind to and inhibit anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1). This disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. Unbound Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in the execution of apoptosis.

G Intrinsic Apoptosis Pathway Induced by (S)-Gossypol and Derivatives cluster_0 Inhibition of Anti-Apoptotic Proteins cluster_1 Activation of Pro-Apoptotic Proteins cluster_2 Mitochondrial Events cluster_3 Caspase Cascade and Apoptosis S_Gossypol (S)-Gossypol / Derivatives Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-XL, Mcl-1) S_Gossypol->Anti_Apoptotic inhibit Release Release of Pro-Apoptotic Proteins Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic sequester MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by (S)-Gossypol and its derivatives.

Experimental Protocols

Apoptosis Assay using Annexin V Staining

This method is used to detect and quantify the percentage of apoptotic cells.

Workflow:

G Experimental Workflow for Annexin V Apoptosis Assay A 1. Cell Treatment: Treat cells with (S)-Gossypol or derivatives at various concentrations for a defined period. B 2. Cell Harvesting: Collect both adherent and floating cells. A->B C 3. Washing: Wash cells with cold PBS. B->C D 4. Staining: Resuspend cells in Annexin V binding buffer. Add FITC-Annexin V and Propidium Iodide (PI). C->D E 5. Incubation: Incubate in the dark at room temperature. D->E F 6. Flow Cytometry Analysis: Analyze stained cells to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. E->F G 7. Data Analysis: Quantify the percentage of cells in each quadrant. F->G

References

Gossypol's Potency in Overcoming Drug Resistance: A Comparative Analysis in Sensitive vs. Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-cancer agent Gossypol reveals its significant activity against drug-resistant cancer cells, offering a promising avenue for overcoming chemoresistance. This guide provides a comparative analysis of Gossypol's performance in drug-sensitive versus drug-resistant cell lines, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Gossypol, a natural polyphenolic compound derived from the cotton plant (Gossypium species), has demonstrated notable anti-cancer properties. Its ability to induce programmed cell death, or apoptosis, is particularly effective in cancer cells that have developed resistance to conventional chemotherapies. This resistance is often mediated by the overexpression of anti-apoptotic proteins, a challenge Gossypol directly addresses by acting as a BH3 mimetic to inhibit the function of these proteins.

This guide presents a comparative study of Gossypol's cytotoxic activity, providing clear, quantitative data on its efficacy in both drug-sensitive and drug-resistant cancer cell lines. Detailed experimental methodologies are included to enable researchers to replicate and build upon these findings.

Quantitative Analysis of Gossypol's Cytotoxic Activity

The efficacy of Gossypol in inducing cell death is quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the comparative IC50 values of Gossypol in various drug-sensitive and drug-resistant cancer cell lines.

Cell LineTypeResistance ProfileGossypol IC50 (µM)Reference
Jurkat T-leukemia
Vector-transfected (Control)T-cell leukemiaSensitive7.0 ± 2.7[1]
Bcl-2-overexpressingT-cell leukemiaDrug-Resistant18.1 ± 2.6[1]
Bcl-xL-overexpressingT-cell leukemiaDrug-Resistant22.9 ± 3.7[1]
Head and Neck Squamous Cell Carcinoma (HNSCC)
HONE-1Nasopharyngeal CarcinomaCisplatin-Sensitive1.32
cis6Nasopharyngeal CarcinomaCisplatin-Resistant0.89
cis15Nasopharyngeal CarcinomaCisplatin-Resistant1.15
Breast Cancer
MCF-7Breast AdenocarcinomaDoxorubicin-SensitiveNot explicitly stated for Gossypol, but sensitive to various agents[2]
MCF-7/AdrBreast AdenocarcinomaDoxorubicin-ResistantNot explicitly stated for Gossypol, but shows high resistance to Doxorubicin (IC50 > 80 µM)[1]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed protocols for key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Gossypol Treatment: Treat the cells with a range of Gossypol concentrations and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V, a fluorescently labeled protein with a high affinity for phosphatidylserine.

  • Cell Treatment: Treat cells with Gossypol at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Bcl-2 Family Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is for the analysis of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Protein Extraction: Lyse Gossypol-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Gossypol's Mechanism of Action

To illustrate the molecular pathways involved in Gossypol's activity, the following diagrams have been generated using the DOT language.

Experimental Workflow for Comparing Gossypol's Activity

Experimental workflow for comparing Gossypol's activity. cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Drug-Sensitive Cells Drug-Sensitive Cells Gossypol Treatment Gossypol Treatment Drug-Sensitive Cells->Gossypol Treatment Drug-Resistant Cells Drug-Resistant Cells Drug-Resistant Cells->Gossypol Treatment MTT Assay (Viability) MTT Assay (Viability) Gossypol Treatment->MTT Assay (Viability) Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Gossypol Treatment->Flow Cytometry (Apoptosis) Western Blot (Protein Expression) Western Blot (Protein Expression) Gossypol Treatment->Western Blot (Protein Expression) IC50 Comparison IC50 Comparison MTT Assay (Viability)->IC50 Comparison Apoptosis Rate Comparison Apoptosis Rate Comparison Flow Cytometry (Apoptosis)->Apoptosis Rate Comparison Protein Level Comparison Protein Level Comparison Western Blot (Protein Expression)->Protein Level Comparison

Caption: A flowchart of the experimental process for comparing Gossypol's effects.

Signaling Pathway of Gossypol in Overcoming Drug Resistance

Signaling pathway of Gossypol in overcoming drug resistance. cluster_0 Gossypol's Multi-target Action cluster_1 Inhibition of Anti-Apoptotic Proteins cluster_2 Mitochondrial Apoptosis Pathway cluster_3 Modulation of Other Resistance Pathways Gossypol Gossypol Bcl2 Bcl-2 Gossypol->Bcl2 inhibits BclXL Bcl-xL Gossypol->BclXL inhibits NRF2 NRF2 Pathway Inhibition Gossypol->NRF2 inhibits APE1 APE1 Inhibition Gossypol->APE1 inhibits Bax_Bak Bax/Bak Activation Bcl2->Bax_Bak inhibits BclXL->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Drug Efflux & Detoxification Drug Efflux & Detoxification NRF2->Drug Efflux & Detoxification DNA Repair DNA Repair APE1->DNA Repair

References

Validating the Molecular Targets of (S)-Gossypol Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of mass spectrometry-based approaches for validating the molecular targets of (S)-Gossypol, the biologically active enantiomer of the natural product gossypol (B191359). We present a comparative analysis of its interactions with identified protein targets, supported by experimental data. Detailed methodologies for key mass spectrometry-based workflows are provided to enable researchers to design and execute their own target validation studies.

Introduction to (S)-Gossypol and its Therapeutic Potential

(S)-Gossypol, also known as AT-101, is a polyphenolic compound derived from the cotton plant (Gossypium species). It has garnered significant interest as a potential therapeutic agent due to its pro-apoptotic and anti-proliferative effects in various cancer models. The primary mechanism of action of (S)-Gossypol is attributed to its ability to act as a BH3 mimetic, inhibiting the anti-apoptotic proteins of the Bcl-2 family. However, a comprehensive understanding of its full target profile is crucial for its development as a targeted therapy and for predicting potential off-target effects. Mass spectrometry has emerged as a powerful tool for the unbiased identification and validation of drug-protein interactions.

Comparative Analysis of (S)-Gossypol's Molecular Targets

Mass spectrometry-based proteomics offers a robust platform for identifying the direct binding partners of a small molecule and for quantifying changes in the proteome upon drug treatment.

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

One of the most direct methods for identifying the molecular targets of a drug is affinity purification coupled with mass spectrometry (AP-MS). In this approach, the drug is immobilized on a solid support (e.g., magnetic beads) and used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by high-resolution mass spectrometry.

A study utilizing this "target fishing" approach in HeLa human cervical cancer cells identified several potential molecular targets of gossypol.[1][2] The following table summarizes the key potential targets identified through this method.

ProteinFunctionSignaling Pathway Involvement
PIK3R2 Regulatory subunit of phosphoinositide 3-kinase (PI3K)PI3K/AKT Signaling
MAPK1 Mitogen-activated protein kinase 1 (also known as ERK2)MAPK/ERK Signaling
GRB2 Growth factor receptor-bound protein 2Receptor Tyrosine Kinase Signaling, PI3K/AKT Signaling
Quantitative Comparison of Binding to Bcl-2 Family Proteins

While mass spectrometry is a primary tool for target identification, other biophysical methods are often employed for precise quantification of binding affinities. The following table summarizes the binding affinities of (S)-Gossypol to key members of the Bcl-2 family, determined by non-MS methods such as fluorescence polarization. For comparison, data for Apogossypol, a derivative of gossypol with reduced toxicity, is also included where available.

Target Protein(S)-Gossypol (AT-101) K_i (nM)Apogossypol Derivative (BI79D10) EC_50 (nM)Method
Bcl-2 260 ± 30360Fluorescence Polarization
Bcl-xL 480 ± 40190Fluorescence Polarization
Mcl-1 170 ± 10520Fluorescence Polarization

Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS) for (S)-Gossypol Target Identification

This protocol describes a general workflow for identifying the interacting proteins of (S)-Gossypol from a cell lysate using affinity purification followed by mass spectrometry.

1.1. Preparation of (S)-Gossypol-conjugated Magnetic Beads:

  • (S)-Gossypol is chemically conjugated to NHS-activated magnetic beads via an appropriate linker. The efficiency of conjugation should be verified.

1.2. Cell Culture and Lysis:

  • Culture the cells of interest (e.g., a cancer cell line) to a sufficient density.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native protein complexes.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

1.3. Affinity Purification:

  • Incubate the clarified cell lysate with the (S)-Gossypol-conjugated magnetic beads. As a negative control, incubate a separate aliquot of the lysate with unconjugated magnetic beads.

  • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of salt, a change in pH, or a denaturing agent like SDS).

1.4. Sample Preparation for Mass Spectrometry:

  • The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • The resulting peptide mixture is desalted using C18 spin columns.

1.5. LC-MS/MS Analysis:

  • The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to select precursor ions for fragmentation.

1.6. Data Analysis:

  • The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

  • Proteins identified in the (S)-Gossypol pulldown but absent or significantly less abundant in the control pulldown are considered potential interacting partners.

SILAC-based Quantitative Proteomics for Comparative Target Engagement

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for the quantitative comparison of proteomes. This protocol outlines how SILAC can be used to compare the protein interactome of (S)-Gossypol with that of a less active enantiomer or a vehicle control.

2.1. SILAC Labeling of Cells:

  • Culture two populations of the same cell line in parallel. One population is grown in "light" medium containing normal isotopic abundance arginine and lysine (B10760008). The other population is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-¹⁵N₄) and lysine (e.g., ¹³C₆-¹⁵N₂).

  • Cells are cultured for at least five passages to ensure complete incorporation of the heavy amino acids into the proteome.

2.2. Treatment and Lysate Preparation:

  • The "light" labeled cells are treated with a vehicle control, while the "heavy" labeled cells are treated with (S)-Gossypol for a defined period.

  • The two cell populations are then lysed separately as described in the AP-MS protocol.

2.3. Protein Mixing and Affinity Purification:

  • The "light" and "heavy" cell lysates are mixed in a 1:1 protein concentration ratio.

  • The mixed lysate is then subjected to affinity purification using (S)-Gossypol-conjugated magnetic beads as described above.

2.4. Sample Preparation and LC-MS/MS Analysis:

  • The eluted proteins are digested, and the resulting peptides are analyzed by LC-MS/MS.

2.5. Data Analysis:

  • SILAC-aware software (e.g., MaxQuant) is used to identify and quantify the "light" and "heavy" peptide pairs.

  • The ratio of heavy to light signal intensity for each identified protein reflects the relative abundance of that protein in the (S)-Gossypol pulldown compared to the control. Proteins with a high heavy/light ratio are considered specific interactors of (S)-Gossypol.

Visualizations

experimental_workflow_AP_MS cluster_sample_prep Sample Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry cell_lysate Cell Lysate incubation Incubation cell_lysate->incubation gossypol_beads (S)-Gossypol Beads gossypol_beads->incubation washing Washing incubation->washing elution Elution washing->elution digestion Tryptic Digestion elution->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis

Figure 1. Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Figure 2. Workflow for SILAC-based quantitative proteomics.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras PI3K PI3K (p110/p85-PIK3R2) Ras->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effects (Proliferation, Survival) AKT->Downstream Gossypol (S)-Gossypol Gossypol->GRB2 interacts? Gossypol->PI3K inhibits?

Figure 3. Simplified PI3K/AKT signaling pathway highlighting potential targets of (S)-Gossypol.

References

A Side-by-Side Analysis of the Toxicity Profiles of Gossypol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Gossypol (B191359), a polyphenolic compound derived from the cotton plant (Gossypium species), has garnered significant interest for its potential therapeutic applications, including as an anticancer and contraceptive agent. However, its clinical utility has been hampered by dose-limiting toxicities. Gossypol exists as a racemic mixture of two atropisomers, (+)-gossypol and (-)-gossypol, which exhibit distinct biological activities and toxicity profiles. This guide provides an objective, data-driven comparison of the toxicity of these enantiomers to aid researchers and drug development professionals in their evaluation of gossypol and its derivatives.

Quantitative Toxicity Data

The following tables summarize the quantitative data on the in vitro cytotoxicity and in vivo toxicity of gossypol enantiomers. The data consistently demonstrates that the (-)-enantiomer of gossypol is the more potent and toxic of the two.

Table 1: In Vitro Cytotoxicity of Gossypol Enantiomers (IC50 Values)

Cell LineCancer Type(+/-)-Gossypol (µM)(-)-Gossypol (µM)(+)-Gossypol (µM)Fold Difference ((-)/(+))
Ovarian Cancer (OVCA 433)Ovarian0.86-1.98More PotentLess Potent3.6 - 12.4
Testicular CancerTesticular0.86-1.98More PotentLess Potent-
Non-Reproductive CancersVarious0.69-3.55More PotentLess Potent-
Fibroblasts (Hs27)Normal0.87-2.51More PotentLess Potent-

Note: A comprehensive table with specific IC50 values for each enantiomer across a wide range of cell lines is challenging to compile from existing literature. However, the consistent trend is that (-)-gossypol is significantly more cytotoxic than (+)-gossypol.

Table 2: In Vivo Toxicity of Racemic Gossypol in Rats

Dosage (mg/kg/day)DurationKey Toxicological Findings
2.5 - 7.510 weeksSignificant lethal rates compared to placebo.
15 - 3010 weeksPronounced suppression of body weight gain; significant lethal rates.
25-Marked suppression of body weight gain; testicular pathology in some animals.
30 (every other day)-Deleterious effects identical to daily treatment.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of gossypol enantiomers on a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (+)-Gossypol and (-)-gossypol stock solutions (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of (+)-gossypol and (-)-gossypol in complete medium. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).

In Vivo Acute Toxicity Assessment in Rodents

This protocol provides a general framework for an acute oral toxicity study of gossypol enantiomers in rats. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animals:

  • Male Wistar rats (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into treatment groups (e.g., vehicle control, low dose, mid dose, high dose for each enantiomer). A typical group size is 5-10 animals.

  • Dosing: Administer the gossypol enantiomers or vehicle (e.g., corn oil with a small amount of DMSO) orally via gavage. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

  • Observation: Observe the animals for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and daily thereafter for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and daily for the duration of the study.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine the organs for any abnormalities.

  • Histopathology: Collect major organs (e.g., liver, kidneys, heart, testes) and preserve them in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Analyze the data for mortality, clinical signs, body weight changes, and gross and microscopic pathological findings to determine the toxicity profile of each enantiomer.

Signaling Pathways and Experimental Workflow

Gossypol-Induced Apoptosis Signaling Pathway

Gossypol and its enantiomers induce apoptosis through multiple signaling pathways. The (-)-enantiomer is a more potent inducer of these pathways. The diagram below illustrates the key molecular events involved.

Gossypol_Apoptosis_Pathway cluster_stimulus cluster_pathways cluster_execution gossypol (-)-Gossypol bcl2 Bcl-2 Family (Bcl-2, Bcl-xL) gossypol->bcl2 Inhibition er_stress ER Stress (PERK-CHOP) gossypol->er_stress jnk JNK Pathway gossypol->jnk dr5 Death Receptor 5 (DR5) gossypol->dr5 bax Bax/Bak bcl2->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 er_stress->bax apoptosis Apoptosis jnk->apoptosis cas8 Caspase-8 dr5->cas8 cas8->cas3 cas3->apoptosis

Caption: Gossypol-induced apoptosis signaling pathways.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram outlines a typical workflow for comparing the cytotoxic effects of gossypol enantiomers in vitro.

Cytotoxicity_Workflow cluster_prep cluster_exp cluster_assay cluster_analysis cell_culture Cell Culture (Select appropriate cell line) seeding Seed Cells in 96-well Plate cell_culture->seeding enantiomers Prepare Gossypol Enantiomer Stock Solutions treatment Treat Cells with Serial Dilutions of (+)- and (-)-Gossypol enantiomers->treatment seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt Perform MTT Assay incubation->mtt read Measure Absorbance mtt->read calc Calculate % Cell Viability read->calc ic50 Determine IC50 Values calc->ic50 compare Compare Potency of Enantiomers ic50->compare

Caption: Experimental workflow for in vitro cytotoxicity comparison.

Conclusion

The evidence strongly indicates that the (-)-enantiomer of gossypol is the primary contributor to the biological activity and toxicity of the racemic mixture. This stereospecificity has significant implications for drug development. Efforts to develop gossypol-based therapeutics should focus on the use of the pure (-)-enantiomer to maximize potency, or on the development of derivatives of the (-)-enantiomer with an improved therapeutic index. Conversely, for applications where toxicity is a concern, such as in cottonseed-based animal feed, reducing the content of (-)-gossypol would be a key strategy for detoxification. This comparative analysis provides a foundation for informed decision-making in the research and development of gossypol and its analogs.

The Reproducibility of (S)-Gossypol's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359) also known as AT-101, has garnered significant attention in the field of oncology for its potential as a broad-spectrum anticancer agent. This guide provides a comprehensive comparison of published findings on its efficacy, detailing the experimental data and methodologies to assess the reproducibility of its anticancer activity.

Natural gossypol, a polyphenolic compound derived from the cotton plant, is a racemic mixture of two enantiomers: (+)-gossypol and (-)-gossypol.[1] Extensive research has demonstrated that the (-)-enantiomer, (S)-Gossypol, is the more biologically active and potent form, exhibiting greater anticancer effects than the racemic mixture or the (+)-enantiomer.[1][2] This superior activity is attributed to its action as a small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3][4][5]

Comparative Efficacy of (S)-Gossypol Across Cancer Types

The anticancer activity of (S)-Gossypol has been evaluated in a multitude of preclinical studies spanning various cancer cell lines and in vivo models. The following tables summarize the quantitative data from these studies, providing a basis for comparing its potency across different cancer types.

Table 1: In Vitro Antiproliferative Activity of Gossypol Enantiomers (IC50 Values)

Cell LineCancer Type(+/-)-Gossypol (µM)(-)-Gossypol (µM)(+)-Gossypol (µM)Reference
Breast Cancer Epithelial Cells (cEC)Breast Cancer~5.0~4.0No effect[1]
Breast Cancer Stromal Cells (cSC)Breast Cancer~4.0~3.0No effect[1]
OVCA 433Ovarian Cancer---[2]
Various Reproductive Cancer Cell LinesReproductive CancersIC50: 0.86-1.98--[2]
Various Non-Reproductive Cancer Cell LinesVarious CancersIC50: 0.69-3.55--[2]
Jurkat (Vector)T-cell Leukemia-7.0 ± 2.7-[6]
Jurkat (Bcl-2 Overexpressing)T-cell Leukemia-18.1 ± 2.6-[6]
Jurkat (Bcl-xL Overexpressing)T-cell Leukemia-22.9 ± 3.7-[6]

Note: A lower IC50 value indicates greater potency.

Table 2: Summary of In Vivo and Clinical Trial Findings for (S)-Gossypol (AT-101)

Cancer TypeModelTreatmentKey FindingsReference
Head and Neck Squamous Cell Carcinoma (HNSCC)Orthotopic Xenograft (mice)5 and 15 mg/kg daily (i.p.)Significant suppression of tumor growth, lower mitotic rate, increased apoptosis.[3]
Various CancersHuman Clinical Trials (Phase I/II)Up to 30 mg daily (oral)Generally well-tolerated as monotherapy or in combination. Showed potential benefit in some high-risk patients.[7][8]
Gastroesophageal CarcinomaHuman Clinical TrialLow dose AT-101 + docetaxel, fluorouracil, and radiationComplete responses in 11 of 13 patients with a median progression-free survival of 52 months.[8]
Prostate CancerHuman Clinical Trials-Early phase clinical trials are ongoing.[9]

Key Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies are crucial. The following sections outline the typical experimental protocols used in the evaluation of (S)-Gossypol's anticancer activity.

Cell Proliferation Assays
  • Cell Lines: A variety of human cancer cell lines are used, including but not limited to, breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC-3, DU-145), lung cancer (H1975), and leukemia (Jurkat).[5][7][10][11]

  • Treatment: Cells are typically seeded in 96-well plates and treated with varying concentrations of racemic gossypol, (+)-gossypol, or (-)-gossypol for 24 to 96 hours.[1][12]

  • Measurement of Proliferation: Cell viability is commonly assessed using assays such as the 3H-thymidine uptake assay, MTT assay, or by direct cell counting.[1][2] The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Apoptosis Assays
  • Mechanism: The induction of apoptosis is a key indicator of (S)-Gossypol's anticancer effect.

  • Methods: Apoptosis can be quantified by several methods, including:

    • DNA Fragmentation Analysis: Visualizing DNA ladders on an agarose (B213101) gel.[13]

    • Caspase Activation Assays: Measuring the activity of key executioner caspases like caspase-3.[6]

    • Annexin V/Propidium Iodide Staining: Using flow cytometry to detect early and late apoptotic cells.

In Vivo Xenograft Models
  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are commonly used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically to establish tumors.

  • Treatment: Once tumors reach a palpable size, mice are treated with (S)-Gossypol (e.g., 5-15 mg/kg daily via intraperitoneal injection) or a vehicle control.[3]

  • Outcome Measures: Tumor volume is measured regularly. At the end of the study, tumors are excised for histological analysis to assess mitotic rate and apoptosis (e.g., TUNEL staining).[3]

Signaling Pathways and Mechanisms of Action

(S)-Gossypol primarily exerts its anticancer effects by targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Additionally, it has been shown to induce autophagy in certain cancer cell types.

Inhibition of Anti-Apoptotic Bcl-2 Proteins and Induction of Apoptosis

(S)-Gossypol acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[3][5][14] This prevents them from sequestering pro-apoptotic proteins Bak and Bax, leading to their activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[6]

Bcl2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax/Bak MOMP MOMP Bax->MOMP Induces CytoC_cyto Cytochrome c MOMP->CytoC_cyto Release CytoC_mito Cytochrome c SGossypol (S)-Gossypol (AT-101) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) SGossypol->Bcl2 Inhibits Bcl2->Bax Inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_cyto->Caspase9 Activates

Caption: (S)-Gossypol inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Induction of Autophagy

In some cancer cells, particularly those with high levels of Bcl-2, (S)-Gossypol has been observed to induce autophagic cell death.[15] It disrupts the interaction between Bcl-2 and Beclin 1, a key protein in the initiation of autophagy.[15] This releases Beclin 1 to initiate the formation of autophagosomes, which then fuse with lysosomes to degrade cellular components.

Autophagy_Induction_Pathway SGossypol (S)-Gossypol (AT-101) Bcl2_Beclin1 Bcl-2 : Beclin 1 Complex SGossypol->Bcl2_Beclin1 Disrupts Beclin1 Free Beclin 1 Bcl2_Beclin1->Beclin1 Releases Autophagy_Machinery Autophagy Machinery Beclin1->Autophagy_Machinery Activates Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome Autophagic_Death Autophagic Cell Death Autophagosome->Autophagic_Death

Caption: (S)-Gossypol induces autophagy by disrupting the Bcl-2-Beclin 1 complex.

References

Independent Validation of (S)-Gossypol's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Gossypol's performance with alternative Bcl-2 family inhibitors, supported by experimental data. (S)-Gossypol, also known as AT-101, is a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, a key regulator of the intrinsic apoptotic pathway.

Overexpression of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, and Mcl-1, is a well-established mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. (S)-Gossypol, the more biologically active enantiomer of gossypol, functions as a BH3 mimetic, binding to the BH3 groove of these anti-apoptotic proteins and thereby restoring the cell's natural apoptotic machinery. This guide will delve into the mechanism of action of (S)-Gossypol and compare its efficacy with other notable Bcl-2 family inhibitors: Venetoclax, Navitoclax, and Obatoclax.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of (S)-Gossypol and its alternatives against a panel of human cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)
(S)-Gossypol (AT-101) Bcl-2, Bcl-xL, Mcl-1Jurkat TLeukemia1.9 - 2.4
U937Leukemia2.4
HCT-116Colon Carcinoma3.61 (72h)
HT-29Colon Carcinoma11.8 (72h)
HepG2Hepatoma6.30 (72h)
Venetoclax (ABT-199) Bcl-2MOLM-13Acute Myeloid Leukemia~0.011
OCI-AML3Acute Myeloid Leukemia~0.008
KCNRNeuroblastoma< 1
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wH146Small Cell Lung Cancer0.11
H889Small Cell Lung Cancer< 0.4
EC109Esophageal Cancer10.7
Obatoclax (GX15-070) Pan-Bcl-2 inhibitorHCT116Colorectal Cancer0.026 (72h)
HT-29Colorectal Cancer0.041 (72h)
DOKOral Cancer0.0675

Preclinical In Vivo Efficacy

The antitumor activity of (S)-Gossypol and its alternatives has been evaluated in various xenograft models of human cancers. The following table summarizes key findings from these preclinical studies.

CompoundCancer ModelDosing RegimenKey Findings
(S)-Gossypol (AT-101) Head and Neck Squamous Cell Carcinoma (orthotopic xenograft)5 and 15 mg/kg daily, i.p.Significant suppression of tumor growth.[1]
Central Nervous System Tumor (nude mouse xenograft)30 mg/kg/day, 5 days/week for 4 weeks, oralDecreased mean tumor weight by over 50%.[2]
Venetoclax (ABT-199) Acute Myeloid Leukemia (MOLM-13 xenograft)Not specifiedSignificant inhibition of AML progression and extended survival.[3]
Neuroblastoma (KCNR xenograft)100 mg/kg/d, oralInduced a strong apoptotic response.[4]
Navitoclax (ABT-263) Small Cell Lung Cancer (H146 xenograft)100 mg/kg/d, daily for 21 daysLed to complete tumor regression in several models.[5]
Ovarian Cancer (OVCAR-5 xenograft)100 mg/kg/day, p.o.Enhanced the efficacy of docetaxel.[6]
Obatoclax (GX15-070) Leukemia (U937 xenograft)3.5 mg/kg (with sorafenib)Significantly enhanced tumor growth inhibition with sorafenib.[7]
Hepatocellular Carcinoma (murine model)Not specifiedEnhanced the anti-tumor activity of anti-PD-1 monotherapy.[8]

Clinical Trial Outcomes

Clinical investigations have provided valuable insights into the safety and efficacy of these Bcl-2 inhibitors in cancer patients. This table presents a summary of key clinical trial findings.

CompoundCancer Type(s)PhaseKey Efficacy ResultsCommon Adverse Events (Grade ≥3)
(S)-Gossypol (AT-101) Recurrent Small Cell Lung CancerIINo objective responses observed; 21% stable disease.Anorexia, fatigue, nausea/vomiting.
Gastroesophageal Carcinoma (in combination)Not specified11 of 13 patients achieved complete responses.[9]Not specified
Venetoclax (ABT-199) Chronic Lymphocytic Leukemia (CLL)MultipleHigh overall response rates, especially in combination therapies.[6]Neutropenia, infections, tumor lysis syndrome.[6]
Acute Myeloid Leukemia (AML)MultipleFavorable outcomes in older patients unfit for intensive chemotherapy.[10]Neutropenia, thrombocytopenia, febrile neutropenia.[10]
Navitoclax (ABT-263) Relapsed/Refractory Lymphoid MalignanciesIIaObjective response rate of 23.1%.[11]Thrombocytopenia, neutropenia.[11]
Small-Cell Lung Cancer and other Solid TumorsIOne confirmed partial response in SCLC.[4]Thrombocytopenia, diarrhea, nausea, fatigue.[4]
Obatoclax (GX15-070) Relapsed Non–Small-Cell Lung Cancer (in combination)I/II11% partial response rate in phase 2.[12]Neutropenia, febrile neutropenia, dyspnea.[12]
Advanced Solid Tumors or LymphomaIOne partial response in non-Hodgkin's lymphoma.Ataxia, mood alterations, somnolence.[5]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Bcl-2_Inhibitor_Mechanism_of_Action cluster_0 Apoptotic Stimuli (e.g., DNA damage) cluster_1 Mitochondrial Outer Membrane cluster_2 Cytosol Stimuli Stimuli Bax_Bak Bax/Bak Stimuli->Bax_Bak activates Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c pore formation leads to release Bcl2_BclxL Bcl-2 / Bcl-xL Bcl2_BclxL->Bax_Bak inhibits BH3_mimetics (S)-Gossypol & Alternatives BH3_mimetics->Bcl2_BclxL inhibits Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Mechanism of action of Bcl-2 family inhibitors like (S)-Gossypol.

Experimental_Workflow_for_Bcl2_Inhibitor_Validation cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Lines Compound_Treatment Treat with (S)-Gossypol or Alternatives Cell_Culture->Compound_Treatment IC50_Determination Determine IC50 Values (e.g., MTT Assay) Compound_Treatment->IC50_Determination BH3_Profiling BH3 Profiling Assay Compound_Treatment->BH3_Profiling Co_IP Co-Immunoprecipitation Compound_Treatment->Co_IP Cytochrome_c_Release Cytochrome c Release Assay Compound_Treatment->Cytochrome_c_Release Xenograft_Model Establish Xenograft Model In_Vivo_Treatment Treat with (S)-Gossypol or Alternatives Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity In_Vivo_Treatment->Toxicity_Assessment

Caption: Experimental workflow for validating the mechanism of action of Bcl-2 inhibitors.

Detailed Experimental Protocols

BH3 Profiling Assay

This assay measures the propensity of mitochondria to undergo apoptosis by exposing permeabilized cells to a panel of BH3 peptides.

  • Cell Preparation: Harvest and wash cancer cells, then resuspend in a mitochondrial assay buffer (e.g., MEB: 150 mM mannitol, 50 mM KCl, 10 mM HEPES, 5 mM succinate, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, pH 7.5).

  • Permeabilization: Treat cells with a low concentration of digitonin (B1670571) (e.g., 0.001-0.0025%) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate and add a panel of synthetic BH3 peptides (e.g., BIM, BID, BAD, NOXA) at various concentrations.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the peptides to interact with the Bcl-2 family proteins on the mitochondria.

  • Cytochrome c Staining: Fix the cells with formaldehyde (B43269) and then stain for intracellular cytochrome c using a fluorescently-labeled anti-cytochrome c antibody.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c, indicated by a decrease in fluorescence intensity.

Co-Immunoprecipitation (Co-IP) for Bcl-2 Protein Interactions

This technique is used to demonstrate that (S)-Gossypol disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins.

  • Cell Lysis: Treat cancer cells with (S)-Gossypol or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for an anti-apoptotic protein (e.g., anti-Bcl-2 or anti-Bcl-xL) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against pro-apoptotic proteins (e.g., anti-Bim or anti-Bak) to assess the level of interaction. A decrease in the co-immunoprecipitated pro-apoptotic protein in the (S)-Gossypol-treated sample indicates disruption of the protein-protein interaction.

Cytochrome c Release Assay

This assay quantifies the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

  • Cell Treatment: Treat cancer cells with (S)-Gossypol or a vehicle control for the desired time.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically done by gentle homogenization followed by differential centrifugation.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

  • Immunodetection: After transfer to a PVDF membrane, probe the blot with an antibody specific for cytochrome c. Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to ensure the purity of the fractions.

  • Quantification: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of (S)-Gossypol-treated cells confirms its pro-apoptotic activity. Densitometry can be used for quantification.

References

A Comparative Analysis of (S)-Gossypol's Anti-proliferative Efficacy Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Gossypol, the more active enantiomer of the naturally occurring polyphenolic aldehyde gossypol (B191359), has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic properties.[1][2] Extracted from the cotton plant, gossypol and its derivatives have been investigated for their efficacy against a wide range of cancers, including breast, prostate, lung, and pancreatic cancers.[3][4] This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of (S)-Gossypol and its racemic mixture across various cancer cell lines as reported in multiple studies. It also details the common experimental methodologies used for these determinations and illustrates a key signaling pathway involved in its mechanism of action.

Anti-proliferative Activity (IC50) of Gossypol

The anti-proliferative effects of gossypol are demonstrated through its ability to inhibit cell growth and induce apoptosis.[2] The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of its potency. The efficacy of gossypol can vary depending on the specific enantiomer used, the cancer cell line, and the experimental conditions. Studies have shown that the (-)-enantiomer of gossypol (S)-Gossypol is significantly more active than the (+)-enantiomer.[1]

The following table summarizes the reported IC50 values for gossypol in various human cancer cell lines.

Cell LineCancer TypeCompoundIC50 Value (µM)Reference
SW-13, H295rAdrenocortical CarcinomaGossypol1.3 - 2.9[4]
SK-mel-19MelanomaRacemic Gossypol23 - 46[1]
SihasCervical CancerRacemic Gossypol23 - 46[1]
H69Small Cell Lung CancerRacemic Gossypol23 - 46[1]
K562Myelogenous LeukemiaRacemic Gossypol23 - 46[1]
VariousVarious Cancers(S)-Gossypol (l-enantiomer)20[1]
MCF-7Breast CancerGossypolas low as 0.03[5]

Experimental Protocols for IC50 Determination

The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound like (S)-Gossypol. While specific parameters may vary between studies, the fundamental workflow involves treating cancer cells with the compound across a range of concentrations and measuring cell viability after a set incubation period.

Common Methodologies:

  • Cell Culture and Plating: Adherent cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions.[6] For the assay, cells in their logarithmic growth phase are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[7][8]

  • Compound Treatment: A stock solution of (S)-Gossypol is prepared, typically in a solvent like DMSO, and then serially diluted to create a range of test concentrations.[7] The culture medium is replaced with medium containing these varying concentrations of the compound, and the cells are incubated for a specified duration, commonly 24, 48, or 72 hours.[9][10]

  • Cell Viability Assessment:

    • MTT Assay: This is a widely used colorimetric assay to assess cell metabolic activity. The MTT reagent is added to each well, where mitochondrial succinate (B1194679) dehydrogenase in living cells reduces it to a purple formazan (B1609692) product.[7] The formazan crystals are then dissolved in a solvent (like DMSO), and the absorbance is measured, which correlates to the number of viable cells.[7]

    • MTS Assay: Similar to the MTT assay, the MTS assay uses a different tetrazolium salt that is reduced by viable cells to a colored formazan product that is soluble in the culture medium, simplifying the process.[10]

    • ³H-Thymidine Incorporation: This method measures DNA synthesis by adding radiolabeled thymidine (B127349) to the cell culture.[5] The amount of ³H-thymidine incorporated into the DNA of proliferating cells is quantified and serves as an indicator of cell proliferation.[5]

  • Data Analysis: The absorbance or radioactivity values are converted to percentage viability relative to untreated control cells. These values are then plotted against the logarithm of the drug concentration to generate a dose-response curve. The IC50 value is calculated from this curve as the concentration that produces 50% inhibition of cell viability.

Below is a generalized workflow for determining the IC50 value of (S)-Gossypol.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding adhesion Allow Overnight Adhesion seeding->adhesion incubation Treat Cells & Incubate (e.g., 72 hours) adhesion->incubation dilution Prepare Serial Dilutions of (S)-Gossypol dilution->incubation add_reagent Add Viability Reagent (e.g., MTT, MTS) incubation->add_reagent measure Measure Absorbance add_reagent->measure calculate_viability Calculate % Viability measure->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Figure 1. A generalized experimental workflow for determining the IC50 value of (S)-Gossypol.

Signaling Pathway of (S)-Gossypol-Induced Apoptosis

One of the primary mechanisms underlying the anti-cancer activity of (S)-Gossypol is the induction of apoptosis, or programmed cell death.[3] It functions as a BH3 mimetic, a class of small molecules that mimic the activity of pro-apoptotic BH3-only proteins.[3][11] (S)-Gossypol binds to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11][12] This action prevents Bcl-2 and Bcl-xL from sequestering pro-apoptotic proteins such as Bax and Bak. Consequently, freed Bax and Bak can oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately executing the apoptotic program.

The diagram below illustrates this inhibitory action on the Bcl-2 pathway.

G cluster_pathway Bcl-2 Apoptosis Pathway gossypol (S)-Gossypol (BH3 Mimetic) bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) gossypol->bcl2 Inhibits bax_bak Pro-apoptotic Effectors (Bax, Bak) bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes caspases Caspase Activation cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Figure 2. (S)-Gossypol inhibits Bcl-2, leading to apoptosis.

References

A Comparative Performance Analysis of (S)-Gossypol and Novel Bcl-2 Family Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (S)-Gossypol (AT-101), a naturally derived pan-Bcl-2 family inhibitor, against a panel of novel cancer therapeutics that also target the intrinsic apoptosis pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective performance benchmark. We delve into the mechanisms of action, target specificities, and clinical outcomes, supported by experimental data and detailed methodologies.

Introduction: Targeting the Apoptotic Pathway in Cancer

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1][2] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, BIM).[1][2][3] In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to survive despite cellular stress and DNA damage, contributing to tumor progression and resistance to therapy.[4][5]

This has led to the development of a class of drugs known as "BH3 mimetics," which mimic the action of pro-apoptotic BH3-only proteins to inhibit the survival function of anti-apoptotic Bcl-2 family members, thereby restoring the cell's ability to undergo apoptosis.[1][6] (S)-Gossypol, the biologically active enantiomer of gossypol, is a natural BH3 mimetic that has been evaluated in numerous clinical trials for its anticancer properties.[6][7] This guide benchmarks its performance against more recently developed, targeted Bcl-2 family inhibitors.

Mechanism of Action: Bcl-2 Family Inhibition

(S)-Gossypol and the novel therapeutics discussed herein share a common overarching mechanism: the inhibition of anti-apoptotic Bcl-2 family proteins. By binding to a hydrophobic groove on these proteins, they prevent the sequestration of pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.[1][3] The release and activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[3]

The primary distinction between these drugs lies in their target selectivity and affinity for different anti-apoptotic Bcl-2 family members.

Intrinsic Apoptosis Pathway and BH3 Mimetic Intervention cluster_0 Mitochondrion cluster_1 Cytosol MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases activates BAX_BAK BAX / BAK (Pro-Apoptotic Effectors) BAX_BAK->MOMP induces Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA Damage) BH3_Only BH3-Only Proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_Only activates BH3_Only->BAX_BAK Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Anti_Apoptotic->BAX_BAK inhibits Anti_Apoptotic->BH3_Only inhibits Apoptosis Apoptosis Caspases->Apoptosis executes BH3_Mimetics (S)-Gossypol & Novel Therapeutics (BH3 Mimetics) BH3_Mimetics->Anti_Apoptotic inhibits

Figure 1. Mechanism of BH3 mimetics in the intrinsic apoptosis pathway.

Comparative Data on Bcl-2 Family Inhibitors

The performance and clinical utility of BH3 mimetics are largely dictated by their binding profiles. (S)-Gossypol is a pan-inhibitor, targeting multiple anti-apoptotic proteins, whereas newer agents often exhibit higher selectivity for specific family members. This selectivity can enhance efficacy in tumors dependent on a single anti-apoptotic protein while potentially mitigating certain toxicities.

Therapeutic Target(s) Binding Affinity / IC50 Key Clinical Applications / Status Common Adverse Events
(S)-Gossypol (AT-101) Bcl-2, Bcl-xL, Mcl-1, Bcl-wPan-inhibitor; affinity in the sub-micromolar to low micromolar range.[8]Investigated in various solid tumors including SCLC, prostate, and gastroesophageal cancer.[6][7] Often used in combination therapies.[7]Gastrointestinal toxicities (nausea, anorexia), fatigue.[8]
Venetoclax (ABT-199) Bcl-2 (highly selective)Ki < 0.010 nM for Bcl-2.[9]FDA-approved for Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[10][11]Neutropenia, diarrhea, tumor lysis syndrome (TLS).[9][12]
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wPotent inhibitor with Ki < 10 nM for targets.[13]Clinical trials for various hematological malignancies and solid tumors.[14][15]Thrombocytopenia (due to Bcl-xL inhibition), diarrhea, nausea.[14]
Sabutoclax (BI-97C1) Bcl-2, Bcl-xL, Mcl-1, Bfl-1Pan-inhibitor. IC50: Bcl-xL (0.31µM), Bcl-2 (0.32µM), Mcl-1 (0.20µM).[16]Preclinical and early clinical investigation; noted for overcoming Mcl-1-mediated resistance.[17][18]Data from early trials is limited.
Mcl-1 Selective Inhibitors (e.g., S63845, AZD5991) Mcl-1 (highly selective)Potent, with nanomolar affinity.[19]Preclinical and clinical trials for hematological malignancies and solid tumors dependent on Mcl-1.[20][21]Potential for on-target cardiac and hematological toxicities.[5]

Experimental Protocols for Evaluating Bcl-2 Inhibitors

The assessment of BH3 mimetics involves a standardized set of in vitro and in vivo experiments to determine efficacy, mechanism of action, and toxicity.

  • Cell Viability/Proliferation Assay:

    • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

    • Method: Cancer cells are seeded in 96-well plates and treated with a dose range of the inhibitor for 24-72 hours. Cell viability is assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which measure metabolic activity. The concentration that inhibits 50% of cell growth (IC50) is calculated.

  • Apoptosis Induction Assay:

    • Objective: To confirm that cell death occurs via apoptosis.

    • Method: Treated cells are stained with Annexin V (detects early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (detects late apoptotic/necrotic cells) and analyzed by flow cytometry. Alternatively, cleavage of Caspase-3 and PARP, key markers of apoptosis, can be detected via Western blot.

  • Western Blot Analysis:

    • Objective: To investigate the molecular mechanism and target engagement.

    • Method: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Bcl-2 family proteins (to confirm target downregulation or modulation) and apoptosis markers (cleaved Caspase-3, cleaved PARP).

  • Tumor Growth Inhibition Study:

    • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

    • Method: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human cancer cells. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The drug is administered orally or via intraperitoneal injection daily or on a set schedule.[22] Tumor volume and body weight are measured regularly.

    • Endpoint: At the end of the study, tumors are excised, weighed, and processed for further analysis.

  • Pharmacodynamic (PD) and Toxicity Analysis:

    • Objective: To confirm target engagement in the tumor and assess toxicity.

Preclinical Evaluation Workflow for BH3 Mimetics cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Lines Select Cancer Cell Lines Dose_Response Dose-Response & IC50 Determination (MTT/CTG Assays) Cell_Lines->Dose_Response Apoptosis_Assay Mechanism of Death (Annexin V / PI, Western Blot) Dose_Response->Apoptosis_Assay Confirm Apoptosis Xenograft Establish Xenograft Tumor Model Apoptosis_Assay->Xenograft Advance Lead Compound Treatment Drug Administration & Tumor Monitoring Xenograft->Treatment Efficacy Assess Efficacy (Tumor Volume) Treatment->Efficacy Toxicity_PD Toxicity & PD Analysis (IHC, Bloodwork) Efficacy->Toxicity_PD Target Specificity Comparison of Bcl-2 Family Inhibitors cluster_inhibitors cluster_targets Gossypol (S)-Gossypol (Pan-Inhibitor) Bcl2 Bcl-2 Gossypol->Bcl2 BclXL Bcl-xL Gossypol->BclXL Mcl1 Mcl-1 Gossypol->Mcl1 Navitoclax Navitoclax Navitoclax->Bcl2 Navitoclax->BclXL Venetoclax Venetoclax Venetoclax->Bcl2 MCL1_Inhibitor Mcl-1 Inhibitors MCL1_Inhibitor->Mcl1

References

Safety Operating Guide

Proper Disposal of (S)-Gossypol (Acetic Acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (S)-Gossypol (acetic acid) is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This compound is classified as hazardous, being harmful if swallowed and suspected of causing cancer.[1][2] Therefore, it must be managed as a hazardous waste from the point of generation to its final disposal. Adherence to established protocols is not merely a procedural formality but a cornerstone of a responsible and safe research environment.

(S)-Gossypol (acetic acid) should never be disposed of down the drain or in regular trash.[1][3] The primary and mandatory disposal route is through a licensed and approved hazardous waste disposal facility.[1][2][4] Laboratory personnel are responsible for the correct collection, labeling, and storage of this waste pending collection.

Hazard and Disposal Information Summary

The following table summarizes key data for (S)-Gossypol (acetic acid) based on available Safety Data Sheets (SDS).

ParameterInformationSource
Chemical Name (S)-Gossypol (acetic acid)N/A
CAS Number 12542-36-8[1]
Primary Hazards Harmful if swallowed, Suspected of causing cancer[1][2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[4]
Disposal Method Dispose of contents/container to an approved waste disposal plant[1][2][3][4]
Environmental Precautions Should not be released into the environment. Do not empty into drains.[1][3]
Storage of Waste Store locked up in a cool, dry, and well-ventilated area. Keep container tightly closed.[1][2][4]

Procedural Guidance for Waste Management

While specific detoxification protocols for laboratory-scale waste are not commercially established, the following step-by-step procedure outlines the standard and required method for preparing (S)-Gossypol (acetic acid) waste for professional disposal.

Experimental Protocol: Collection and Preparation of (S)-Gossypol (Acetic Acid) for Disposal

Objective: To safely collect and store solid and liquid waste containing (S)-Gossypol (acetic acid) for pickup by a certified hazardous waste contractor.

Materials:

  • Waste (S)-Gossypol (acetic acid), solid or in solution

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene (B3416737) for acidic solutions, glass for solids)[5][6]

  • Secondary containment bin[7]

  • Hazardous waste labels/tags (as provided by your institution's Environmental Health & Safety department)

  • Personal Protective Equipment (PPE): lab coat, chemical splash goggles, appropriate chemical-resistant gloves (e.g., nitrile)[6]

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the laboratory where hazardous waste will be accumulated.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Select a Compatible Waste Container:

    • For solid (S)-Gossypol (acetic acid) waste, use a clearly marked, sealable container.

    • For solutions containing (S)-Gossypol and acetic acid, use a container made of material that will not react with acids (e.g., polyethylene).[5][6] Never use a steel container for acidic waste.[5]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof cap.[7][8]

  • Label the Waste Container: As soon as the first drop of waste is added, affix a hazardous waste label.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-Gossypol (acetic acid)" and any other components in the waste stream. Chemical formulas or abbreviations should be avoided.

    • The approximate percentage of each component.

    • The specific hazard characteristics (e.g., Toxic, Corrosive).

    • The date accumulation started.

  • Segregate and Accumulate Waste:

    • Add waste to the designated container. Do not mix incompatible waste streams. (S)-Gossypol (acetic acid) waste, being acidic, must be stored separately from bases, cyanides, or sulfides.[5]

    • Keep the waste container closed at all times except when adding waste.[7][9] This prevents the release of vapors and potential spills.

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to catch any potential leaks.[7]

  • Storage Pending Disposal:

    • Store the contained waste in your designated SAA.

    • Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[5]

    • Store the waste locked up or in a secure area to prevent unauthorized access.[1][2]

  • Arrange for Disposal:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9 months), arrange for a pickup from your institution's Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal company.[7]

Disposal Workflow

The logical flow for making decisions regarding the disposal of (S)-Gossypol (acetic acid) is critical for ensuring safety and compliance.

start Waste Generation ((S)-Gossypol (acetic acid)) is_empty_container Is it an empty container? start->is_empty_container is_acute Did it hold an acutely hazardous waste? is_empty_container->is_acute Yes hazardous_waste Treat as Hazardous Waste is_empty_container->hazardous_waste No (Contains residue) triple_rinse Triple rinse with a suitable solvent is_acute->triple_rinse Yes dispose_container Deface label and dispose of container as regular trash is_acute->dispose_container No collect_rinseate Collect rinseate as hazardous waste triple_rinse->collect_rinseate collect_rinseate->dispose_container select_container Select compatible, labeled container with secondary containment hazardous_waste->select_container segregate Segregate from incompatible materials (e.g., bases) select_container->segregate store Store in secure Satellite Accumulation Area (SAA) segregate->store ehs_pickup Arrange for pickup by licensed waste disposal service store->ehs_pickup

Caption: Decision workflow for proper disposal of (S)-Gossypol (acetic acid) waste.

References

Personal protective equipment for handling (S)-Gossypol (acetic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling (S)-Gossypol (acetic acid). The following procedural steps are designed to ensure the safe handling, use, and disposal of this compound, which is classified as harmful if swallowed, a suspected carcinogen, and may cause damage to fertility or an unborn child.[1][2][3][4]

Hazard Identification and Risk Assessment

(S)-Gossypol (acetic acid) is a cytotoxic compound with potential health risks.[5] Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][6]

  • Carcinogenicity: Suspected of causing cancer.[1][2][4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[6]

Before handling, a thorough risk assessment must be conducted, and all personnel must be trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. Based on safety data sheets and guidelines for handling cytotoxic agents, the following PPE is required:

PPE CategorySpecification
Hand Protection Double gloving with nitrile or surgical latex gloves is recommended.[5][7] Gloves must be inspected before use and changed frequently.[7][8]
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[3][8]
Protective Clothing A disposable, low-permeability gown with a closed front, long sleeves, and elastic or knit cuffs is required.[5][9] Cuffs should be tucked under the outer gloves.[5] Impervious protective clothing and boots may be necessary depending on the procedure.[3]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator with a P3 cartridge or a full-face respirator should be used.[2] Work should be conducted in a way that avoids the formation of dust and aerosols.[1][8]

Engineering Controls

To minimize inhalation exposure, all work with (S)-Gossypol (acetic acid) must be performed in a designated area with appropriate engineering controls:[5][7]

  • Primary Control: A certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood should be used for all manipulations of the compound.[5]

  • Ventilation: Ensure adequate ventilation in the laboratory.[2][8]

Safe Handling and Operational Plan

A systematic approach is essential for safely handling (S)-Gossypol (acetic acid) from receipt to disposal.

4.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leakage.

  • Store the compound in a tightly closed, properly labeled container in a secure, locked-up area.[1][2][3]

  • Recommended storage is in a freezer at -20°C.[10]

4.2. Preparation and Handling

  • Designated Area: Cordon off the work area (e.g., fume hood, benchtop) with designated area caution tape or signs.[7]

  • PPE: Don all required PPE as specified in the table above before entering the designated area.

  • Procedure: Conduct all weighing and manipulations of the compound within a chemical fume hood or biological safety cabinet to prevent the generation of dust and aerosols.[1][5]

  • Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory where (S)-Gossypol (acetic acid) is handled.[1][9] Wash hands thoroughly after handling.[1][6]

4.3. Spill Management

A spill kit specifically for cytotoxic drugs must be readily available.[9]

  • Small Spills (<5 mL or 5 g):

    • Alert others in the area and restrict access.

    • Wearing full PPE (double gloves, gown, eye protection), gently cover liquid spills with absorbent pads or solid spills with damp cloths to avoid raising dust.[5][7]

    • Clean the spill area three times with a detergent solution followed by clean water.[5]

    • Collect all contaminated materials in a designated cytotoxic waste container.[5][7]

  • Large Spills (>5 mL or 5 g):

    • Evacuate the area immediately.[7]

    • Alert the chemical safety officer.

    • Restrict access to the spill area.[5]

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[5]

4.4. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][5]
Ingestion Rinse mouth with water.[1] Call a poison center or doctor immediately if you feel unwell.[1][6]
Inhalation Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur.[2]

Disposal Plan

All waste contaminated with (S)-Gossypol (acetic acid) is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation: All items contaminated with the compound, including gloves, gowns, absorbent pads, and labware, must be placed in a clearly labeled, leak-proof cytotoxic waste container.[7][9]

  • Container Management: Keep the waste container closed except when adding waste.[7]

  • Final Disposal: Dispose of the contents and the container through an approved waste disposal plant.[1][2][6] Do not release into the environment.[2][6]

Safe Handling Workflow for (S)-Gossypol (Acetic Acid)

A Risk Assessment & Training B Prepare Engineering Controls (Fume Hood / BSC) A->B Proceed if trained C Don Personal Protective Equipment (PPE) (Double Gloves, Gown, Eye Protection) B->C D Handling Operations (Weighing, Aliquoting, etc.) C->D E Decontamination of Work Area D->E I Spill or Exposure Event D->I If occurs F Doff PPE E->F G Segregate & Contain Waste F->G H Proper Disposal of Hazardous Waste G->H J Follow Emergency Procedures (First Aid, Spill Cleanup) I->J J->G After cleanup

Caption: Workflow for the safe handling of (S)-Gossypol (acetic acid).

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.